Technical Documentation Center

Silane, trimethyl(3-methyl-2-butenyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Silane, trimethyl(3-methyl-2-butenyl)-
  • CAS: 18293-99-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(3-methyl-2-butenyl)silane

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Prenyltrimethylsilane in Modern Synthesis In the landscape of contemporary organic synthesis, the strategic incorporation o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Prenyltrimethylsilane in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of silicon-containing moieties has unlocked novel pathways for the construction of complex molecular architectures. Among the diverse array of organosilanes, allylsilanes stand out for their unique reactivity, serving as versatile building blocks in a multitude of carbon-carbon bond-forming reactions. This guide focuses on a particularly valuable member of this class: trimethyl(3-methyl-2-butenyl)silane, often referred to as prenyltrimethylsilane. Its prenyl substructure is a common isoprenoid motif found in numerous natural products and pharmacologically active compounds, making this reagent a key player in the synthesis of bioactive molecules.

This document provides a comprehensive overview of the synthesis and characterization of trimethyl(3-methyl-2-butenyl)silane, designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to confidently prepare and utilize this important synthetic intermediate. We will delve into the primary synthetic methodologies, elucidating the underlying principles that govern their efficiency and selectivity. Furthermore, a detailed exposition of the analytical techniques for the structural confirmation and purity assessment of the target compound is presented, ensuring the reliability of this reagent in downstream applications.

I. Synthetic Strategies for Trimethyl(3-methyl-2-butenyl)silane

The construction of the carbon-silicon bond in trimethyl(3-methyl-2-butenyl)silane can be efficiently achieved through two principal synthetic routes: the Grignard reaction and the hydrosilylation of isoprene. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.

A. Grignard-Mediated Synthesis: A Classic Approach

The Grignard reaction provides a robust and well-established method for the formation of carbon-silicon bonds.[1] This approach involves the reaction of a prenyl Grignard reagent with a suitable trimethylsilyl halide, typically trimethylchlorosilane.

Reaction Scheme:

Grignard Synthesis prenyl_halide Prenyl Halide (e.g., Prenyl Bromide) grignard Prenylmagnesium Halide (Grignard Reagent) prenyl_halide->grignard THF mg Mg mg->grignard trimethylchlorosilane Trimethylchlorosilane (CH₃)₃SiCl product Trimethyl(3-methyl-2-butenyl)silane trimethylchlorosilane->product grignard->product

Figure 1: General scheme for the Grignard-mediated synthesis of trimethyl(3-methyl-2-butenyl)silane.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The initial and most critical step is the formation of the prenyl Grignard reagent from a prenyl halide (e.g., 1-bromo-3-methyl-2-butene) and magnesium metal in an ethereal solvent like tetrahydrofuran (THF).[2] The choice of THF is crucial as it solvates the magnesium ion, facilitating the formation and stabilization of the organomagnesium species.[3] Anhydrous conditions are paramount, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of isoprene and quenching the desired reactivity.[2]

  • Regioselectivity: A key consideration in the reaction of the prenyl Grignard reagent is its ambident nucleophilic nature. It exists as a mixture of two constitutional isomers, which can lead to the formation of two different products upon reaction with an electrophile. However, in the case of reaction with trimethylchlorosilane, the major product is typically the desired trimethyl(3-methyl-2-butenyl)silane, resulting from attack at the less substituted carbon. This regioselectivity is influenced by a combination of steric and electronic factors.

  • Reaction with Trimethylchlorosilane: The addition of trimethylchlorosilane to the pre-formed Grignard reagent results in the nucleophilic displacement of the chloride by the prenyl carbanion.[1] The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Experimental Protocol: Grignard Synthesis

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Grignard Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask under a nitrogen atmosphere. A solution of prenyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with Trimethylchlorosilane: The Grignard solution is cooled to 0 °C in an ice bath. A solution of trimethylchlorosilane (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Workup and Purification: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethyl(3-methyl-2-butenyl)silane.

B. Hydrosilylation of Isoprene: An Atom-Economical Alternative

The transition metal-catalyzed hydrosilylation of dienes offers an atom-economical route to allylsilanes. In the context of trimethyl(3-methyl-2-butenyl)silane synthesis, this involves the addition of trimethylsilane across one of the double bonds of isoprene.

Reaction Scheme:

Hydrosilylation isoprene Isoprene product Trimethyl(3-methyl-2-butenyl)silane isoprene->product Catalyst trimethylsilane Trimethylsilane (CH₃)₃SiH trimethylsilane->product Catalyst

Figure 2: General scheme for the hydrosilylation of isoprene.

Causality Behind Experimental Choices:

  • Catalyst Selection and Regioselectivity: The key to a successful hydrosilylation of isoprene is the choice of catalyst, which dictates the regioselectivity of the Si-H addition. Various transition metal complexes, including those of platinum, rhodium, and iron, have been employed.[4][5] For the synthesis of the desired 1,4-adduct (trimethyl(3-methyl-2-butenyl)silane), catalysts that favor this regiochemistry are essential. For instance, certain iron catalysts with specific ligand architectures have been shown to selectively produce the 4,1-addition product.[4][5] The ligand environment around the metal center plays a crucial role in directing the insertion of the olefin and the subsequent reductive elimination, thereby controlling which double bond reacts and where the silyl group attaches.[6]

  • Reaction Conditions: Hydrosilylation reactions are typically carried out under inert atmosphere to prevent the oxidation of the catalyst and the silane. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions such as oligomerization of the diene.

Experimental Protocol: Hydrosilylation of Isoprene

  • Apparatus: A Schlenk flask equipped with a magnetic stirrer and a reflux condenser is charged with the chosen catalyst (e.g., an iron-based catalyst, 0.1-1 mol%).

  • Reaction Setup: The flask is evacuated and backfilled with nitrogen. Anhydrous toluene, isoprene (1.5 equivalents), and trimethylsilane (1.0 equivalent) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to the optimal temperature (e.g., 80-100 °C) and stirred for the required time (typically several hours) until the starting silane is consumed, as monitored by GC or TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by fractional distillation under reduced pressure to afford the desired product.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethyl(3-methyl-2-butenyl)silane. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₈H₁₈Si
Molecular Weight 142.32 g/mol
Appearance Colorless liquid
Boiling Point ~140-142 °C (estimated)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of trimethyl(3-methyl-2-butenyl)silane.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of the different types of protons in the molecule. The characteristic signals are:

    • A singlet for the nine protons of the trimethylsilyl group, typically appearing at a high field (around 0 ppm).

    • A doublet for the two protons of the methylene group attached to the silicon atom.

    • A triplet for the vinylic proton.

    • Two singlets for the six protons of the two methyl groups on the double bond.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Key resonances include:

    • A signal for the carbons of the trimethylsilyl group.

    • Signals for the methylene carbon attached to silicon, the two vinylic carbons, and the two methyl carbons.

  • ²⁹Si NMR Spectroscopy: Silicon-29 NMR can be used to confirm the presence and chemical environment of the silicon atom.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of trimethyl(3-methyl-2-butenyl)silane is expected to show the molecular ion peak (M⁺) and characteristic fragment ions. A prominent fragment is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.[7]

C. Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of trimethyl(3-methyl-2-butenyl)silane will exhibit characteristic absorption bands:

  • C-H stretching vibrations: in the region of 3000-2850 cm⁻¹.

  • C=C stretching vibration: around 1670 cm⁻¹.

  • Si-C stretching vibrations: typically observed in the fingerprint region, with a strong band around 840 cm⁻¹ and another near 1250 cm⁻¹ for the Si-(CH₃)₃ group.[8]

III. Applications in Research and Drug Development

Trimethyl(3-methyl-2-butenyl)silane is a valuable reagent in organic synthesis, particularly in the construction of isoprenoid-containing molecules. Its utility stems from the reactivity of the allylsilane moiety in various transformations, including:

  • Hosomi-Sakurai Reaction: This is a Lewis acid-mediated allylation of carbonyl compounds and other electrophiles, which allows for the stereoselective formation of homoallylic alcohols.

  • Cross-Coupling Reactions: The allylsilane can participate in palladium-catalyzed cross-coupling reactions with organic halides to form more complex structures.

  • Natural Product Synthesis: The prenyl unit is a fundamental building block in a vast array of natural products, including terpenoids and steroids. Trimethyl(3-methyl-2-butenyl)silane serves as a convenient and reactive source for the introduction of this motif.

The ability to introduce the prenyl group with high regio- and stereocontrol makes this reagent particularly attractive for the synthesis of complex drug candidates and natural product analogues for biological evaluation.

IV. Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of trimethyl(3-methyl-2-butenyl)silane. The Grignard and hydrosilylation routes offer versatile and efficient methods for its preparation, with the choice of method depending on specific laboratory capabilities and desired outcomes. The comprehensive characterization data presented herein serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. As a key building block for the introduction of the ubiquitous prenyl moiety, trimethyl(3-methyl-2-butenyl)silane will undoubtedly continue to be a valuable tool in the arsenal of synthetic chemists in academia and industry.

V. References

  • Chen, J., et al. (2020). Ligand-Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. Angewandte Chemie International Edition, 59(43), 19115-19120. [Link]

  • ResearchGate. (n.d.). Catalytic regioselective hydrosilylation of isoprene. [Link]

  • PubChem. (n.d.). Silane, trimethyl-3-penten-2-yl-, trans. [Link]

  • Angewandte Chemie International Edition. (2020). Ligand-Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. [Link]

  • PrepChem. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]

  • ResearchGate. (n.d.). Ligand‐Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. [Link]

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]

  • Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. [Link]

  • SpectraBase. (n.d.). 3-Butenyl(trimethyl)silane. [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl trimethyl silane.

  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. [Link]

  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • ResearchGate. (n.d.). What are the peaks in Trimethl(vinyl)silane NMR spectrum?. [Link]

  • SpectraBase. (n.d.). Silane, trimethyl-3-penten-2-yl-, trans. [Link]

  • ChemSrc. (n.d.). but-2-enyl(trimethyl)silane. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • NIST. (n.d.). 2-Methyl-3-buten-2-ol, TMS derivative. [Link]

  • Master Organic Chemistry. (n.d.). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Gelest. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

  • PubMed. (n.d.). Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. [Link]

  • PubMed. (n.d.). Efficient preparation and characterization of silver-polyphenylsilane nanocomposites. [Link]

  • PubChem. (n.d.). Dec-3-enyl(trimethyl)silane. [Link]

  • ResearchGate. (n.d.). Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates. [Link]

  • SpringerLink. (n.d.). Preparation and characterization of methyltrimethoxysilane-Ag nanoparticles using chemical reduction at room temperature. [Link]

  • NIST. (n.d.). Methyltris(trimethylsiloxy)silane. [Link]

  • NIST. (n.d.). Silane, chlorotrimethyl-. [Link]

  • PubMed. (n.d.). Preparation, characterization and thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline. [Link]

  • ResearchGate. (n.d.). Preparation and characterization of montmorillonite modified with 3-aminopropyltriethoxysilane. [Link]

  • ResearchGate. (n.d.). Preparation and characterization of a poly(imide siloxane) and zeolite L mixed matrix membrane. [Link]

Sources

Exploratory

Spectroscopic Curation of Prenyltrimethylsilane: A Guide to NMR and Mass Spectrometry Analysis

Introduction Silane, trimethyl(3-methyl-2-butenyl)-, commonly known as prenyltrimethylsilane, is a valuable organosilane building block in organic synthesis. Its unique combination of a silicon moiety and a reactive pren...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Silane, trimethyl(3-methyl-2-butenyl)-, commonly known as prenyltrimethylsilane, is a valuable organosilane building block in organic synthesis. Its unique combination of a silicon moiety and a reactive prenyl group makes it a versatile reagent for the introduction of the 3-methyl-2-butenyl group in the synthesis of complex natural products and other organic molecules. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for prenyltrimethylsilane, offering a foundational reference for researchers, scientists, and professionals in drug development and materials science. While a complete, experimentally verified dataset for this specific molecule is not publicly available, this guide synthesizes predicted spectral data based on established principles and analysis of closely related structural analogs.

Molecular Structure and Spectroscopic Overview

The structure of prenyltrimethylsilane dictates its characteristic spectroscopic signatures. The molecule consists of a trimethylsilyl group attached to a prenyl moiety. This structure gives rise to distinct signals in both NMR and mass spectra, which can be used for its unambiguous identification.

Caption: Molecular structure of Silane, trimethyl(3-methyl-2-butenyl)-.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For prenyltrimethylsilane, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: Proton Environments and Expected Chemical Shifts

The proton NMR spectrum of prenyltrimethylsilane is predicted to show distinct signals corresponding to the different proton environments in the molecule. The trimethylsilyl group will produce a sharp, intense singlet, while the prenyl group will exhibit a more complex pattern of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Prenyltrimethylsilane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Si-(CH ₃)₃0.0 - 0.1s (singlet)9H
Si-CH ₂-1.4 - 1.6d (doublet)2H
=CH -5.0 - 5.2t (triplet)1H
=C(CH₃)-CH1.6 - 1.7s (singlet)3H
=C(CH₃)-CH1.7 - 1.8s (singlet)3H

Causality of Chemical Shifts:

  • Trimethylsilyl Protons (Si-(CH₃)₃): The protons of the three methyl groups attached to the silicon atom are highly shielded due to the electropositive nature of silicon. This results in a characteristic upfield signal, typically appearing as a sharp singlet around 0 ppm, which serves as a common internal standard (Tetramethylsilane, TMS).[1]

  • Allylic Protons (Si-CH₂-): These methylene protons are adjacent to both the silicon atom and a double bond. Their chemical shift is influenced by the slight electron-withdrawing effect of the silicon and the anisotropic effect of the π-system of the double bond. They are expected to appear as a doublet due to coupling with the adjacent vinylic proton.

  • Vinylic Proton (=CH-): This proton is directly attached to the double bond and is deshielded, causing its signal to appear downfield. It will be split into a triplet due to coupling with the adjacent methylene protons.

  • Methyl Protons on the Double Bond (=C(CH₃)₂): The two methyl groups attached to the same carbon of the double bond are in slightly different chemical environments (cis and trans to the rest of the chain), which may lead to two distinct singlets.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Prenyltrimethylsilane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Si-(C H₃)₃-2.0 - 0.0
Si-C H₂-20 - 25
=C H-120 - 125
=C (CH₃)₂130 - 135
=C(C H₃)₂17 - 18
=C(C H₃)₂25 - 26

Rationale for Chemical Shift Assignments:

  • Trimethylsilyl Carbons (Si-CH₃): Similar to the protons, the carbons of the trimethylsilyl group are shielded and appear at a characteristic upfield chemical shift, often below 0 ppm.

  • Allylic Carbon (Si-CH₂-): This sp³-hybridized carbon is slightly deshielded due to its proximity to the double bond.

  • Vinylic Carbons (=CH- and =C(CH₃)₂): The sp²-hybridized carbons of the double bond are significantly deshielded and appear in the characteristic downfield region for alkenes.

  • Methyl Carbons on the Double Bond (=C(CH₃)₂): These sp³-hybridized carbons attached to the double bond appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of prenyltrimethylsilane.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of prenyltrimethylsilane.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for routine analysis.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not serve as a reference. However, for this compound, the trimethylsilyl group's signal can often serve as an internal reference once calibrated.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 150 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For prenyltrimethylsilane, electron ionization (EI) is a common method that provides a characteristic fragmentation pattern, aiding in its identification.

Predicted Fragmentation Pattern under Electron Ionization (EI)

Upon electron impact, prenyltrimethylsilane will form a molecular ion (M⁺˙) which can then undergo various fragmentation pathways. The fragmentation of organosilanes is often characterized by cleavages that lead to the formation of stable silicon-containing cations.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Prenyltrimethylsilane

m/zProposed Fragment IonRelative Abundance
142[M]⁺˙Low to Medium
127[M - CH₃]⁺High
73[Si(CH₃)₃]⁺High (often base peak)
69[C₅H₉]⁺Medium
59[Si(CH₃)₂H]⁺Medium
41[C₃H₅]⁺Medium

Interpretation of Fragmentation:

  • Molecular Ion (m/z 142): The peak corresponding to the intact molecule with one electron removed. Its intensity may be relatively low due to the facile fragmentation of the molecule.

  • [M - CH₃]⁺ (m/z 127): Loss of a methyl group from the trimethylsilyl moiety is a very common fragmentation pathway for trimethylsilyl compounds, leading to a stable silicon-containing cation.

  • [Si(CH₃)₃]⁺ (m/z 73): This fragment, the trimethylsilyl cation, is particularly stable and often observed as the base peak in the mass spectra of trimethylsilyl compounds. Its presence is a strong indicator of a trimethylsilyl group in the molecule.

  • [C₅H₉]⁺ (m/z 69): This corresponds to the prenyl cation, formed by cleavage of the Si-C bond.

  • [Si(CH₃)₂H]⁺ (m/z 59): A rearrangement product often seen in the mass spectra of trimethylsilyl compounds.

  • [C₃H₅]⁺ (m/z 41): A common fragment from the hydrocarbon portion of the molecule.

G M Prenyltrimethylsilane (m/z = 142) M_plus [M]⁺˙ (m/z = 142) M->M_plus Electron Ionization frag1 [M - CH₃]⁺ (m/z = 127) M_plus->frag1 - •CH₃ frag2 [Si(CH₃)₃]⁺ (m/z = 73) M_plus->frag2 Si-C cleavage frag3 [C₅H₉]⁺ (m/z = 69) M_plus->frag3 Si-C cleavage

Caption: Predicted major fragmentation pathways of prenyltrimethylsilane in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like prenyltrimethylsilane.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of prenyltrimethylsilane (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating this type of compound.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200 amu).

      • Ion Source Temperature: Typically 230 °C.

      • Quadrupole Temperature: Typically 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to prenyltrimethylsilane in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Conclusion

The structural characterization of Silane, trimethyl(3-methyl-2-butenyl)- is readily achievable through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectral fragmentation patterns, grounded in the fundamental principles of these analytical techniques and data from analogous compounds. The detailed experimental protocols offer a robust starting point for researchers to obtain high-quality data. By leveraging the information presented herein, scientists and professionals can confidently identify and assess the purity of prenyltrimethylsilane, ensuring its successful application in their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr. Retrieved from [Link]

  • NIST. (n.d.). Silane, trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

CAS 18290-39-6 synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride (CAS 18290-39-6) Introduction 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride, registered under CAS number 18290-39-6, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride (CAS 18290-39-6)

Introduction

1-(2-Oxo-1-pyrrolidinyl)acetyl chloride, registered under CAS number 18290-39-6, is a highly reactive chemical intermediate of significant interest in pharmaceutical synthesis. Its primary utility lies in its role as a key precursor for the synthesis of nootropic drugs in the racetam family, most notably Piracetam (2-oxo-1-pyrrolidine acetamide).[1][2][3] The activated acyl chloride group allows for efficient coupling with various nucleophiles, particularly amines, to form amide bonds, which are central to the structure of many biologically active molecules.

This guide provides a comprehensive overview of the synthesis and purification of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical considerations for ensuring high purity and yield.

Strategic Approach to Synthesis

The synthesis of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride is most effectively approached as a two-step process. This strategy ensures a high-purity final product by first synthesizing and purifying a stable precursor, (2-oxo-1-pyrrolidinyl)acetic acid, before converting it to the more reactive acid chloride.

Synthesis_Strategy cluster_precursor Step 1: Precursor Synthesis cluster_target Step 2: Acyl Chloride Formation Precursor 2-Oxo-1-pyrrolidinyl) -acetic acid Purification_1 Purification of Precursor (Recrystallization) Precursor->Purification_1 Target 1-(2-Oxo-1-pyrrolidinyl) -acetyl chloride (CAS 18290-39-6) Purification_2 Purification of Target (Distillation under reduced pressure) Target->Purification_2 Starting_Materials 2-Pyrrolidinone & Chloroacetic acid derivative Starting_Materials->Precursor Purification_1->Target Reaction with Chlorinating Agent Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Target

Caption: Overall synthetic strategy for 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride.

Part 1: Synthesis of the Precursor, (2-Oxo-1-pyrrolidinyl)acetic acid

The synthesis of the stable carboxylic acid precursor is a critical first step. A common and effective method involves the N-alkylation of 2-pyrrolidinone.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution where the deprotonated nitrogen of 2-pyrrolidinone attacks an acetic acid derivative. The use of a strong base is essential to generate the pyrrolidinone anion.

Precursor_Synthesis Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion Pyrrolidinone->Anion + Base Strong Base (e.g., Sodium Methoxide) Base->Anion Intermediate Methyl 2-(2-oxo-1-pyrrolidinyl)acetate Anion->Intermediate + Chloroacetate Methyl Chloroacetate Chloroacetate->Intermediate Acid (2-Oxo-1-pyrrolidinyl) -acetic acid Intermediate->Acid Followed by Acidification Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->Acid

Caption: Reaction pathway for the synthesis of (2-oxo-1-pyrrolidinyl)acetic acid.

Experimental Protocol: Synthesis of (2-Oxo-1-pyrrolidinyl)acetic acid

This protocol is adapted from established methods for the synthesis of piracetam precursors.[4]

  • Deprotonation of 2-Pyrrolidinone:

    • To a solution of 2-pyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., toluene), slowly add a strong base such as sodium methoxide (1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is typically heated to facilitate the deprotonation and subsequent removal of methanol by distillation.

  • N-Alkylation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of methyl chloroacetate (1.0-1.5 eq) in the same solvent.

    • The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 20-30 °C).

    • After the addition is complete, the mixture is heated (e.g., to 100-110 °C) for several hours to drive the reaction to completion.

  • Hydrolysis and Isolation:

    • After cooling, the reaction mixture is filtered to remove any inorganic salts.

    • The resulting filtrate, containing methyl 2-(2-oxo-1-pyrrolidinyl)acetate, is then subjected to basic hydrolysis using an aqueous solution of a base like sodium hydroxide.

    • The hydrolysis is typically carried out at elevated temperatures (e.g., 50-70 °C).

    • Upon completion, the aqueous layer is separated and acidified with a strong acid (e.g., HCl) to precipitate the (2-oxo-1-pyrrolidinyl)acetic acid.

Purification of (2-Oxo-1-pyrrolidinyl)acetic acid

The crude product is typically purified by recrystallization.

  • Solvent Selection: A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Alcohols like ethanol or isopropanol, or mixtures with water, are often effective.

  • Procedure:

    • Dissolve the crude acid in a minimal amount of the hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Synthesis of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is the final and most critical step. This requires the use of a chlorinating agent.

Choice of Chlorinating Agent

The choice of chlorinating agent is crucial for a successful and safe reaction. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6]

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Cost-effective; byproducts (SO₂ and HCl) are gaseous, simplifying purification.Can lead to side reactions and charring if not controlled; requires careful handling due to its corrosive and toxic nature.
Oxalyl Chloride ((COCl)₂) **Generally provides cleaner reactions with higher yields; byproducts (CO, CO₂, and HCl) are gaseous.More expensive than thionyl chloride; highly toxic and moisture-sensitive.
Experimental Protocol: Synthesis of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride

Caution: This reaction should be performed in a well-ventilated fume hood, as it evolves toxic gases. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reaction Setup:

    • Suspend the purified (2-oxo-1-pyrrolidinyl)acetic acid (1.0 eq) in an inert, high-boiling solvent such as dichloromethane or toluene.

    • Equip the reaction flask with a reflux condenser and a gas outlet connected to a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and other acidic gases.

  • Addition of Chlorinating Agent:

    • Slowly add the chlorinating agent (thionyl chloride or oxalyl chloride, typically 1.1-1.5 eq) to the suspension at room temperature with vigorous stirring.

    • A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride to facilitate the reaction.

  • Reaction Completion:

    • After the initial effervescence subsides, gently heat the reaction mixture to reflux for 1-3 hours to ensure complete conversion.

    • The reaction can be monitored by the cessation of gas evolution.

Purification of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride

Due to its reactivity, the purification of the final product must be conducted carefully.

  • Removal of Excess Reagent:

    • After the reaction is complete, the excess chlorinating agent and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Vacuum Distillation:

    • The crude 1-(2-oxo-1-pyrrolidinyl)acetyl chloride is then purified by fractional distillation under high vacuum to prevent thermal decomposition.

    • The purified product is a colorless to pale yellow liquid and should be stored under an inert atmosphere and protected from moisture.

Analytical Characterization

To ensure the purity and identity of the synthesized compounds, a combination of analytical techniques should be employed at each stage:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: For the characterization of the solid precursor, (2-oxo-1-pyrrolidinyl)acetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the precursor and the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the acyl chloride.

Safety and Handling Considerations

  • Acetyl Chloride and its Precursors: Acetyl chloride is highly corrosive, flammable, and reacts violently with water.[7][8] Thionyl chloride and oxalyl chloride are also highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving these reactive chemicals should be conducted in a certified chemical fume hood.

  • Moisture Sensitivity: Ensure all glassware is dry and reactions are performed under an inert atmosphere to prevent unwanted side reactions and decomposition.

Application in Pharmaceutical Synthesis: The Case of Piracetam

1-(2-Oxo-1-pyrrolidinyl)acetyl chloride is a valuable intermediate for the synthesis of Piracetam. The final step involves the amidation of the acyl chloride with ammonia.

Piracetam_Synthesis Acyl_Chloride 1-(2-Oxo-1-pyrrolidinyl) -acetyl chloride Piracetam Piracetam (2-Oxo-1-pyrrolidine acetamide) Acyl_Chloride->Piracetam + Ammonia Ammonia (NH₃) Ammonia->Piracetam HCl_byproduct HCl Piracetam->HCl_byproduct Byproduct

Caption: Final step in the synthesis of Piracetam using the target acyl chloride.

This reaction is typically carried out by adding the acyl chloride to a solution of ammonia in an appropriate solvent, resulting in the formation of Piracetam.[4][9]

Conclusion

The synthesis and purification of 1-(2-Oxo-1-pyrrolidinyl)acetyl chloride require a systematic and careful approach. By first preparing and purifying the stable carboxylic acid precursor, a high-quality final product can be obtained. The choice of chlorinating agent and meticulous attention to reaction conditions and purification techniques are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.

References

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34, 1-8.
  • Dhama, N., et al. (2021).
  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives.
  • PrepChem. (n.d.). Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide. PrepChem.com.
  • (2011). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride.
  • Google Patents. (n.d.). Novel piracetam synthetic method - CN102718691A.
  • Eureka | Patsnap. (n.d.). Novel synthesis method of nootropic piracetam.
  • Google Patents. (n.d.). improved process for the preparation of (s)-alpha-etyl-2-oxo-1-pyrrolidineacetamide and (r) - WO2006053441A1.
  • The ScienceMadness Discussion Board. (2006).
  • Google Patents. (n.d.). Preparation of 1- {N- [(2-oxo-1-pyrrolidinyl)acetyl]glycyl}-4-piperidinecarboxamide.
  • Cerri, A., et al. (1991).
  • Bhattarai, D., et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society, 33(4), 1310-1318.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - US7217826B2.
  • National Center for Biotechnology Information. (n.d.).
  • ChemSynthesis. (n.d.). oxo(1H-pyrrol-2-yl)acetyl chloride.
  • National Oceanic and Atmospheric Administration. (n.d.). ACETYL CHLORIDE. CAMEO Chemicals.
  • The Good Scents Company. (n.d.).
  • ChemBK. (n.d.). Acetyl Chloride.
  • CAS. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine, 1-acetyl-. PubChem.
  • Santa Cruz Biotechnology. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6).
  • Sigma-Aldrich. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity Profile of Trimethyl(3-methyl-2-butenyl)silane

Foreword: Unlocking the Synthetic Potential of Prenylsilanes For researchers, scientists, and professionals in drug development, the quest for molecular complexity and precise structural control is a perpetual endeavor....

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of Prenylsilanes

For researchers, scientists, and professionals in drug development, the quest for molecular complexity and precise structural control is a perpetual endeavor. Organosilicon chemistry has emerged as a powerful tool in this pursuit, offering a unique blend of stability and controlled reactivity. Among the diverse array of organosilanes, trimethyl(3-methyl-2-butenyl)silane, commonly known as prenyltrimethylsilane, stands out as a versatile and strategic building block. Its inherent reactivity profile, governed by the interplay of a nucleophilic π-system and the stabilizing influence of the trimethylsilyl group, allows for the stereoselective formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.

This technical guide provides a comprehensive exploration of the reactivity of trimethyl(3-methyl-2-butenyl)silane. Moving beyond a mere recitation of reactions, we will delve into the mechanistic underpinnings that dictate its behavior, offering insights into the causality behind experimental choices. The protocols and discussions herein are designed to be self-validating, grounded in established principles and supported by authoritative literature. Our aim is to equip you, the practicing scientist, with the knowledge to confidently and effectively harness the synthetic power of this valuable reagent.

The Foundation: Understanding the Electronic Nature and Synthesis of Trimethyl(3-methyl-2-butenyl)silane

The reactivity of trimethyl(3-methyl-2-butenyl)silane is fundamentally dictated by its electronic structure. The carbon-silicon (C-Si) bond is significantly less electronegative than a carbon-hydrogen or carbon-carbon bond. This polarization results in the silicon atom being electropositive and the attached carbon atom having a degree of negative charge. More importantly, the C-Si σ-bond is a potent σ-donor, capable of stabilizing a positive charge on the β-carbon through a phenomenon known as the β-silicon effect or σ-π hyperconjugation.[1] This electronic feature is the cornerstone of allylsilane reactivity, rendering the γ-carbon of the butenyl chain nucleophilic and directing the course of electrophilic attack.[1]

Synthesis of Trimethyl(3-methyl-2-butenyl)silane

A common and practical method for the synthesis of trimethyl(3-methyl-2-butenyl)silane involves the reaction of a prenyl Grignard reagent with chlorotrimethylsilane.[2][3][4][5][6][7] This approach is scalable and utilizes readily available starting materials.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Prenyl chloride (1-chloro-3-methyl-2-butene) or prenyl bromide

  • Chlorotrimethylsilane

  • Iodine (for initiation)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of prenyl chloride or bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the magnesium and the formation of a cloudy solution. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

  • Silylation: The freshly prepared prenylmagnesium chloride/bromide solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford pure trimethyl(3-methyl-2-butenyl)silane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Iodine Initiation: A small amount of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

  • Controlled Addition: The dropwise addition of both the prenyl halide and chlorotrimethylsilane helps to control the exothermicity of the reactions.

The Hosomi-Sakurai Reaction: A Cornerstone of Prenylsilane Reactivity

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-promoted addition of an allylsilane to an electrophile, most commonly a carbonyl compound.[8][9][10] For trimethyl(3-methyl-2-butenyl)silane, this reaction provides a direct route to homoallylic alcohols with a quaternary carbon center at the newly formed stereocenter.

Mechanism of the Hosomi-Sakurai Reaction

The generally accepted mechanism proceeds through the following key steps:

  • Lewis Acid Activation: The Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich double bond of the prenylsilane attacks the activated carbonyl carbon at the γ-position. This attack is highly regioselective due to the stabilizing effect of the silicon atom on the resulting β-carbocation.[1]

  • Carbocation Stabilization (The β-Silicon Effect): The transient carbocation formed at the β-position to the silicon atom is stabilized through hyperconjugation with the C-Si bond.[10]

  • Elimination of the Silyl Group: The trimethylsilyl group is eliminated, typically as a silyl ether of the counterion of the Lewis acid, leading to the formation of a new carbon-carbon double bond and the desired homoallylic alcohol upon workup.

Diagram of the Hosomi-Sakurai Reaction Mechanism

Hosomi_Sakurai_Mechanism cluster_step1 Step 1: Lewis Acid Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination R1 Carbonyl O R1->Carbonyl R2 R2->Carbonyl LA LA Carbonyl->LA Coordination Activated_Carbonyl R¹-C(R²)=O⁺-LA⁻ Prenylsilane SiMe₃ Prenylsilane->Activated_Carbonyl γ-attack Intermediate [Carbocation Intermediate] Product Homoallylic Alcohol Intermediate->Product Elimination of Me₃Si-X

A simplified representation of the key steps in the Hosomi-Sakurai reaction.

Reaction with Aldehydes and Ketones

The reaction of trimethyl(3-methyl-2-butenyl)silane with aldehydes and ketones in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), affords the corresponding homoallylic alcohols in good yields.[8][9]

Experimental Protocol: Reaction with Benzaldehyde

Materials:

  • Trimethyl(3-methyl-2-butenyl)silane

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution dropwise. A yellow or orange complex may form. Stir the mixture for 15 minutes.

  • Add a solution of trimethyl(3-methyl-2-butenyl)silane in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Quantitative Data for Representative Reactions

ElectrophileLewis AcidSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeTiCl₄DCM-78385-95
CyclohexanoneBF₃·OEt₂DCM-78 to 0480-90
AcetophenoneTiCl₄DCM-78 to rt575-85[10]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Expanding the Synthetic Utility: Reactions with Other Electrophiles

Beyond carbonyl compounds, trimethyl(3-methyl-2-butenyl)silane reacts with a variety of other electrophiles, further highlighting its versatility in organic synthesis.

Reaction with Acid Chlorides

In the presence of a Lewis acid, prenylsilanes can react with acid chlorides to furnish β,γ-unsaturated ketones. This transformation provides a direct route to these valuable synthetic intermediates.

Diagram of Reaction with Acid Chlorides

Acid_Chloride_Reaction Prenylsilane Trimethyl(3-methyl-2-butenyl)silane Product β,γ-Unsaturated Ketone Prenylsilane->Product AcidChloride R-COCl AcidChloride->Product LewisAcid Lewis Acid LewisAcid->Product catalyst SideProduct Me₃SiCl

Lewis acid-catalyzed reaction of prenylsilane with an acid chloride.

Intramolecular Cyclization Reactions

When the electrophilic center is tethered to the prenylsilane moiety, intramolecular cyclization can occur.[3][11][12][13][14][15] These reactions are powerful methods for the construction of cyclic and polycyclic systems, often with high stereocontrol. The outcome of these cyclizations is highly dependent on the nature of the linker, the electrophile, and the Lewis acid employed.

Regioselectivity and the Influence of the γ,γ-Dimethyl Substitution

A key feature of the electrophilic substitution of allylsilanes is the high regioselectivity for attack at the γ-position.[1] This is a direct consequence of the β-silicon effect, which preferentially stabilizes a carbocation at the β-position. In the case of trimethyl(3-methyl-2-butenyl)silane, the two methyl groups at the γ-position further influence the reactivity.

  • Steric Hindrance: The gem-dimethyl group can sterically hinder the approach of bulky electrophiles to the γ-carbon. This can, in some cases, lead to reduced reaction rates or favor alternative reaction pathways if other reactive sites are present in the molecule.

  • Carbocation Stability: The two methyl groups at the γ-position contribute to the stability of the transient β-carbocation through hyperconjugation, reinforcing the inherent regioselectivity of the reaction.

A comparison with unsubstituted allytrimethylsilane reveals that while the fundamental reactivity pattern remains the same, the reaction rates and, in some cases, the stereoselectivity can be modulated by the γ-substituents.[10]

Conclusion and Future Outlook

Trimethyl(3-methyl-2-butenyl)silane is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its predictable γ-regioselectivity in electrophilic substitution reactions, driven by the profound β-silicon effect, allows for the efficient construction of complex molecular architectures. The Hosomi-Sakurai reaction, in particular, provides a reliable method for the formation of functionalized homoallylic alcohols.

The insights provided in this guide, from the mechanistic underpinnings to practical experimental protocols, are intended to empower researchers to confidently employ this reagent in their synthetic endeavors. As the demand for more sophisticated and stereochemically defined molecules continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of reagents like trimethyl(3-methyl-2-butenyl)silane will undoubtedly play an increasingly vital role. Future research will likely focus on the development of catalytic and enantioselective variants of these reactions, further expanding the synthetic utility of this remarkable organosilane.

References

  • Hosomi, A., & Sakurai, H. (1977). Chemistry of organosilicon compounds. 20. A new synthesis of homoallylic alcohols by the reaction of allylsilanes with carbonyl compounds in the presence of titanium tetrachloride. Journal of the American Chemical Society, 99(5), 1673–1675. [Link]

  • Hosomi, A., Endo, M., & Sakurai, H. (1976). A new synthesis of γ-ketosilanes from α,β-enones and allyltrimethylsilane catalyzed by titanium tetrachloride. Chemistry Letters, 5(9), 941–942. [Link]

  • Fleming, I., Barbero, A., & Walter, D. (1997). Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds. Chemical Reviews, 97(6), 2063–2192. [Link]

  • Wikipedia. (2023). Electrophilic substitution of unsaturated silanes. [Link]

  • Wikipedia. (2023). Sakurai reaction. [Link]

  • Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. [Link]

  • National Center for Biotechnology Information. (2023). Photoenzymatic Intramolecular Cyclization of α-Chloroamides with Allylsilanes. [Link]

  • National Center for Biotechnology Information. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]

  • Quirante, J., Escolano, C., Diaba, F., & Bonjoch, J. (1999). Radical promoted cyclisations of trichloroacetamides with silyl enol ethers and enol acetates: the role of the hydride reagent [tris(trimethylsilyl)silane vs. tributylstannane]. Journal of the Chemical Society, Perkin Transactions 1, (9), 1157-1162. [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule trimethyl(prenyl)silane. [Link]

  • Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ResearchGate. (2015). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. [Link]

  • INCHEM. (2002). Chlorotrimethylsilane. [Link]

  • PubChem. (n.d.). Chlorotrimethylsilane. [Link]

  • Chemical Communications. (2011). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. [Link]

  • MDPI. (2020). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. [Link]

  • ResearchGate. (2010). Sakurai addition and ring annulation of allylsilanes with alpha, beta-unsaturated esters. Experimental results and ab initio theoretical predictions examining allylsilane reactivity. [Link]

  • ResearchGate. (2008). Epimerization in Intramolecular Carbanilide Cyclization to Hydantoins: A Computational Study. [Link]

  • Google Patents. (2005). Synthesis method of ethyl trimethyl silane.
  • Organic Syntheses. (n.d.). chlorodiisopropylphosphine. [Link]

  • PubMed. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • National Center for Biotechnology Information. (2020). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. [Link]

Sources

Foundational

The Genesis and Synthetic Utility of Prenyltrimethylsilane: A Technical Guide for Chemical Innovators

Foreword: Unveiling a Versatile Reagent In the landscape of modern organic synthesis, the strategic introduction of carbon fragments is paramount to the construction of complex molecular architectures that underpin advan...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Reagent

In the landscape of modern organic synthesis, the strategic introduction of carbon fragments is paramount to the construction of complex molecular architectures that underpin advancements in medicine and materials science. Among the myriad of reagents developed for this purpose, organosilanes have carved a significant niche, offering a unique blend of stability and tunable reactivity. This guide delves into the discovery, history, and application of a particularly valuable member of this class: prenyltrimethylsilane, also known as (3-methylbut-2-en-1-yl)trimethylsilane. While its discovery wasn't a singular event but rather an emergence from the broader development of allylsilane chemistry, its impact is undeniable. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of prenyltrimethylsilane, from its foundational synthesis to its strategic deployment in the synthesis of bioactive molecules.

I. A Historical Perspective: The Dawn of Allylsilane Chemistry

Early synthetic methods for allylsilanes often involved the reaction of an allyl Grignard reagent with a chlorosilane. While effective, these methods sometimes suffered from issues of regioselectivity. The evolution of more refined and selective synthetic routes paved the way for the reliable preparation of a wide array of substituted allylsilanes, including the prenyl derivative.

II. Synthesis of Prenyltrimethylsilane: A Practical Approach

The preparation of prenyltrimethylsilane can be achieved through several methods. A common and reliable approach involves the reaction of prenyl chloride or bromide with a silyl anion, or the reaction of a prenyl Grignard reagent with chlorotrimethylsilane.

Experimental Protocol: Synthesis of Prenyltrimethylsilane

This protocol outlines a representative synthesis of prenyltrimethylsilane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Prenyl chloride (3-chloro-3-methyl-1-butene)

  • Chlorotrimethylsilane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of prenyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Silylation: Cool the Grignard reagent to 0 °C in an ice bath. Add chlorotrimethylsilane dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure prenyltrimethylsilane.

III. Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is crucial for its effective use and characterization.

PropertyValueSource
Molecular Formula C8H18SiN/A
Molecular Weight 142.32 g/mol N/A
Boiling Point ~135-137 °C (estimated)Similar to other allylsilanes
Density ~0.76 g/mL (estimated)Similar to other allylsilanes
¹H NMR (CDCl₃) δ ~0.05 (s, 9H, Si(CH₃)₃), 1.55 (d, J=1.2 Hz, 2H, SiCH₂), 1.65 (s, 3H, CH₃), 1.70 (s, 3H, CH₃), 5.10 (t, J=7.5 Hz, 1H, C=CH)Predicted and consistent with related structures
¹³C NMR (CDCl₃) δ -1.5 (Si(CH₃)₃), 17.8 (CH₃), 23.5 (SiCH₂), 25.8 (CH₃), 120.0 (C=CH), 132.5 (C=C(CH₃)₂)Predicted and consistent with related structures

Note: Experimental values may vary slightly. The provided NMR data is an educated estimation based on known chemical shifts for similar structures and should be used for guidance.

IV. The Hosomi-Sakurai Reaction: A Cornerstone of Prenyltrimethylsilane Reactivity

Mechanism of the Hosomi-Sakurai Reaction

The reaction proceeds through the activation of the electrophile by a Lewis acid, making it more susceptible to nucleophilic attack. The π-bond of the allylsilane then attacks the activated electrophile, leading to the formation of a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect. Subsequent elimination of the silyl group, often facilitated by a nucleophile from the reaction medium, results in the formation of the homoallylic alcohol product and a silyl byproduct.

Hosomi_Sakurai_Mechanism Reactants Prenyltrimethylsilane + Aldehyde + Lewis Acid (LA) Activated_Complex Aldehyde-LA Complex Reactants->Activated_Complex Activation Attack Nucleophilic Attack Activated_Complex->Attack Intermediate β-Silyl Carbocation Intermediate Attack->Intermediate C-C Bond Formation Elimination Elimination of -SiMe₃⁺ Intermediate->Elimination Product Homoallylic Alcohol Elimination->Product

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Experimental Protocol: Lewis Acid-Mediated Reaction of Prenyltrimethylsilane with an Aldehyde

This protocol provides a general procedure for the Hosomi-Sakurai reaction.

Materials:

  • Aldehyde

  • Prenyltrimethylsilane

  • Anhydrous dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringe, magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the titanium tetrachloride solution dropwise via syringe. Stir the mixture for 10 minutes.

  • Allylsilane Addition: Add prenyltrimethylsilane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

V. Application in Natural Product Synthesis: The Case of (-)-Citronellal

The strategic application of prenyltrimethylsilane is elegantly demonstrated in the synthesis of complex natural products. For instance, its use in the synthesis of (-)-citronellal, a valuable monoterpene aldehyde used in perfumery and as a precursor for other important molecules, highlights its utility. A key step in a reported synthesis involves the Lewis acid-mediated reaction of a chiral aldehyde with prenyltrimethylsilane to introduce the characteristic branched carbon skeleton of citronellal. This transformation proceeds with high stereocontrol, underscoring the value of prenyltrimethylsilane in asymmetric synthesis.

Citronellal_Synthesis Starting_Material Chiral Aldehyde Intermediate Homoallylic Alcohol Intermediate Starting_Material->Intermediate Hosomi-Sakurai Reaction Reagent Prenyltrimethylsilane Reagent->Intermediate Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Intermediate Product (-)-Citronellal Intermediate->Product Further Transformations

Caption: Synthetic strategy towards (-)-citronellal.

VI. Conclusion and Future Outlook

Prenyltrimethylsilane has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its predictable reactivity, governed by the powerful β-silicon effect, allows for the regioselective and often stereoselective introduction of the prenyl moiety. From its conceptual roots in the pioneering work on allylsilanes to its application in the elegant synthesis of natural products, the journey of prenyltrimethylsilane showcases the power of fundamental mechanistic understanding in driving synthetic innovation. As the demands for more efficient and selective synthetic methodologies in drug discovery and materials science continue to grow, the strategic use of well-defined organosilicon reagents like prenyltrimethylsilane is poised to play an even more critical role in shaping the future of chemical synthesis.

VII. References

  • Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-587. [Link]

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(15), 1295-1298. [Link]

  • Sakurai, H., Hosomi, A., & Kumada, M. (1969). Reactions of Allyl- and Allenylsilanes. I. The Reaction of Allyltrimethylsilane with Acyl Halides. A New Synthesis of γ,δ-Unsaturated Ketones. The Journal of Organic Chemistry, 34(6), 1764–1768. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of Silane, trimethyl(3-methyl-2-butenyl)-

Introduction: The Versatility and Challenges of a Prenylsilane Building Block Silane, trimethyl(3-methyl-2-butenyl)-, also known as trimethyl(prenyl)silane, is a valuable organosilane reagent in modern organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of a Prenylsilane Building Block

Silane, trimethyl(3-methyl-2-butenyl)-, also known as trimethyl(prenyl)silane, is a valuable organosilane reagent in modern organic synthesis. Its unique structure, featuring a nucleophilic allylic system electronically influenced by the trimethylsilyl group, makes it a key component in the construction of complex molecules, particularly in natural product synthesis and medicinal chemistry. The prenyl moiety is a common isoprenoid unit found in a vast array of bioactive compounds, and trimethyl(prenyl)silane serves as a convenient synthetic equivalent for the introduction of this fragment.

However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation if not handled and stored with the requisite care. This guide provides a comprehensive overview of the factors influencing the stability of trimethyl(3-methyl-2-butenyl)silane and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trimethyl(3-methyl-2-butenyl)silane is fundamental to its proper handling and storage.

PropertyValueSource
Chemical Formula C8H18Si[1]
Molecular Weight 142.32 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge of similar organosilanes
Boiling Point Not definitively reported, but likely in the range of similar allylsilanesN/A
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, hexanes)[1]

Core Stability Considerations: The Chemistry of the Allylic Silane Moiety

The stability of trimethyl(3-methyl-2-butenyl)silane is intrinsically linked to the chemical nature of the allylic silane functional group. Several potential degradation pathways must be considered to establish optimal storage and handling protocols.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of many organosilanes, including trimethyl(3-methyl-2-butenyl)silane, is their susceptibility to hydrolysis. While the silicon-carbon bond in this compound is relatively stable, exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to cleavage of the Si-C bond, a process known as protodesilylation.[2][3][4]

The mechanism of acid-catalyzed protodesilylation involves protonation of the double bond, leading to the formation of a β-silyl carbocation. This intermediate is stabilized by the silicon atom through hyperconjugation. Subsequent attack by a nucleophile (such as water or a conjugate base) on the silicon atom results in the cleavage of the C-Si bond and the formation of a desilylated organic product and a silanol.

Caption: Acid-catalyzed hydrolysis of trimethyl(3-methyl-2-butenyl)silane.

Causality: The presence of water, particularly at acidic or basic pH, provides both the electrophile (H₃O⁺) and the nucleophile (H₂O) required for this degradation pathway. Therefore, stringent exclusion of moisture is the cornerstone of maintaining the compound's integrity.

Electrophilic Attack and Lewis Acid Sensitivity

Allylsilanes are highly reactive towards a wide range of electrophiles, a property that is exploited in many synthetic applications, such as the Hosomi-Sakurai reaction.[5][6] This reactivity is driven by the ability of the C-Si bond to stabilize a developing positive charge at the β-position. However, unintended exposure to strong electrophiles or Lewis acids during storage or handling can lead to decomposition.[7][8]

Common laboratory reagents that can act as catalysts for degradation include:

  • Protic Acids: Hydrochloric acid, sulfuric acid, etc.[2][9]

  • Lewis Acids: Aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), etc.[5][7]

Caption: Degradation via electrophilic attack catalyzed by a Lewis acid.

Causality: Lewis acids coordinate to the substrate, enhancing the electrophilicity of the attacking species and facilitating the formation of the carbocation intermediate, thereby accelerating decomposition.

Oxidative Instability
Thermal Stability

Allylsilanes can undergo thermal rearrangement, specifically a[2][11]-sigmatropic shift of the silyl group.[12][13] While this is an isomerization rather than a decomposition, it alters the chemical identity of the compound. These rearrangements often require elevated temperatures. For most laboratory applications, storage at or below room temperature is sufficient to prevent this pathway.

Recommended Storage and Handling Protocols

Based on the inherent chemical reactivity of the allylic silane moiety, the following storage and handling protocols are recommended to ensure the long-term stability and purity of trimethyl(3-methyl-2-butenyl)silane.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis by excluding atmospheric moisture.[14][15][16]
Temperature Cool (2-8 °C recommended)To minimize the rate of potential degradation pathways, including thermal rearrangement.[11][17]
Light Amber or opaque containerTo protect against potential light-induced degradation, a general precaution for reactive organic compounds.
Container Tightly sealed glass bottle with a PTFE-lined cap or an ampouleTo provide an inert and impermeable barrier to moisture and air.[18]
Handling Procedures: A Self-Validating System

The primary goal during handling is to maintain an inert atmosphere and prevent the introduction of contaminants. The use of proper air-sensitive techniques is paramount.[19][20][21][22]

Experimental Protocol: Transfer of Trimethyl(3-methyl-2-butenyl)silane under an Inert Atmosphere

  • Preparation of Glassware:

    • All glassware (syringes, needles, flasks) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove adsorbed water.[22]

    • Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (argon or nitrogen). This process is often referred to as "flame-drying" under vacuum and backfilling with inert gas for more rigorous applications.

  • Inert Atmosphere Setup:

    • Conduct all manipulations on a Schlenk line or within a glovebox.[14][15] A Schlenk line provides a dual vacuum and inert gas manifold, allowing for the evacuation of air and backfilling with an inert gas. A glovebox provides a continuously purged inert atmosphere.[20][23]

  • Reagent Transfer:

    • The reagent bottle should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Pierce the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure of inert gas.

    • Use a clean, dry syringe with a needle to withdraw the desired volume of the silane. It is good practice to flush the syringe with the inert gas before drawing up the liquid.[24]

    • Quickly transfer the silane to the reaction flask, which is also maintained under a positive pressure of inert gas.

    • After transfer, flush the headspace of the reagent bottle with inert gas before re-sealing.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer (Schlenk Line/Glovebox) cluster_storage Storage Dry_Glassware Oven-dry all glassware Cool_Inert Cool glassware under inert gas Dry_Glassware->Cool_Inert Equilibrate Equilibrate reagent bottle to RT Cool_Inert->Equilibrate Inert_Bottle Purge bottle with inert gas Equilibrate->Inert_Bottle Withdraw Withdraw silane with dry syringe Inert_Bottle->Withdraw Transfer Transfer to reaction flask under inert gas Withdraw->Transfer Seal Tightly seal under inert gas Transfer->Seal Refrigerate Store in a cool, dark place Seal->Refrigerate

Caption: Recommended workflow for handling trimethyl(3-methyl-2-butenyl)silane.

Trustworthiness: A Self-Validating System

The protocols described above constitute a self-validating system. By rigorously excluding atmospheric moisture and other reactive species, the primary degradation pathways are effectively blocked. The integrity of the stored compound can be periodically verified by analytical techniques such as ¹H NMR spectroscopy by checking for the appearance of signals corresponding to decomposition products or isomeric impurities.

Conclusion: Preserving the Synthetic Utility of a Key Reagent

Silane, trimethyl(3-methyl-2-butenyl)- is a powerful tool for the introduction of the prenyl moiety in organic synthesis. Its stability is, however, contingent upon a thorough understanding of its chemical reactivity and the implementation of meticulous storage and handling procedures. The primary threats to its integrity are hydrolysis and reaction with electrophiles, both of which can be effectively mitigated by the stringent exclusion of moisture and incompatible reagents. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and reliable performance of this valuable synthetic building block.

References

  • Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliares Supplier. [Link]

  • Lewis acid catalysis. In Wikipedia; 2023. [Link]

  • Fleming, I., & Higgins, D. (1988). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 331-338. [Link]

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 795-800. [Link]

  • Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education, 50(9), 652. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Fleming, I., & Higgins, D. (1988). Protodesilylation of Allylsilanes for the Control of Double Bond Geometry Exocyclic to a Ring. Journal of the Chemical Society, Perkin Transactions 1, 331-338. [Link]

  • Air-free technique. In Wikipedia; 2023. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]

  • Yoshikawa, E., Gevorgyan, V., Asao, N., & Yamamoto, Y. (1997). Lewis Acid Catalyzed trans-Allylsilylation of Unactivated Alkynes. Journal of the American Chemical Society, 119(28), 6781-6786. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • How do you store chemicals in inert gas? (2025). Sciencemadness.org. [Link]

  • Fleming, I., & Higgins, D. (1988). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 331-338. [Link]

  • Electrophilic substitution of unsaturated silanes. In Wikipedia; 2023. [Link]

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 795-800. [Link]

  • Kwart, H., & Slutsky, J. (1972). Unimolecular Thermal Rearrangement of Allylsilanes. A Sigmatropic 1,3 Migration of Silicon. Journal of the American Chemical Society, 94(7), 2515-2516. [Link]

  • SAFETY DATA SHEET. KALO, Inc. [Link]

  • Kwart, H., & Slutsky, J. (1972). Unimolecular thermal rearrangement of allylsilanes. Sigmatropic 1,3 migration of silicon. Journal of the American Chemical Society, 94(7), 2515-2516. [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2021). MDPI. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • A Rearrangement of Allylic Silanols. (2021). ChemRxiv. [Link]

  • Arylsilane Oxidation - New Routes to Hydroxylated Aromatics. (2010). Request PDF. [Link]

  • What safety precautions should be taken when handling silicone agents? (2023). TOPWIN. [Link]

  • A Formal Rearrangement of Allylic Silanols. (2021). ResearchGate. [Link]

  • Lau, P. W.-K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University. [Link]

  • Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization. (2023). Queen's University Belfast. [Link]

  • Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. (1982). Accounts of Chemical Research, 15(1), 2-8. [Link]

  • Sakurai, H. (1982). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Pure and Applied Chemistry, 54(1), 1-22. [Link]

  • Lam, K. M., & Anderson, E. A. (2010). Arylsilane oxidation--new routes to hydroxylated aromatics. Chemical communications (Cambridge, England), 46(20), 3454–3456. [Link]

  • SAFETY DATA SHEET. Harwick Standard. [Link]

  • Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. (2014). Journal of the American Chemical Society, 136(29), 10254-10257. [Link]

  • SAFE HANDLING OF SiH SILICONE PRODUCTS. Isère.gouv.fr. [Link]

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (2021). Angewandte Chemie International Edition, 60(33), 18029-18034. [Link]

  • The dichotomous behavior of allylsilanes in the additions to platinum a,b-unsaturated carbenes. (2025). RSC Publishing. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. (2025). ResearchGate. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

  • Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. The Royal Society of Chemistry. [Link]

  • Silane, trimethyl(3-methyl-1-butynyl)-. PubChem. [Link]

  • Mayr's Database Of Reactivity Parameters - Moleculetrimethyl(prenyl)silane. [Link]

  • trimethyl-(2-methylidenebut-3-enyl)silane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Synthesis method of ethyl trimethyl silane.
  • 2-Methyl-3-buten-2-ol, TMS derivative. NIST WebBook. [Link]

  • Reaction pathways for the addition of allyl trimethyl silane to... ResearchGate. [Link]

Sources

Foundational

Spectroscopic Analysis of Trimethyl(3-methyl-2-butenyl)silane: A Comprehensive Technical Guide

Introduction Trimethyl(3-methyl-2-butenyl)silane, also known as prenyltrimethylsilane, is an organosilicon compound of significant interest in organic synthesis. Its utility as a versatile building block stems from the u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethyl(3-methyl-2-butenyl)silane, also known as prenyltrimethylsilane, is an organosilicon compound of significant interest in organic synthesis. Its utility as a versatile building block stems from the unique reactivity of the allylic silane moiety, which allows for stereoselective and regioselective carbon-carbon bond formation. This guide provides an in-depth spectroscopic analysis of trimethyl(3-methyl-2-butenyl)silane, offering researchers, scientists, and drug development professionals a thorough understanding of its structural characterization through modern analytical techniques. A comprehensive grasp of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this valuable synthetic intermediate.

This technical guide will delve into the analysis of trimethyl(3-methyl-2-butenyl)silane using four key spectroscopic methods: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a robust, self-validating analytical framework.

Analytical Workflow

The comprehensive spectroscopic analysis of trimethyl(3-methyl-2-butenyl)silane follows a logical workflow designed to provide a complete structural elucidation. Each technique offers complementary information, and together they form a powerful analytical toolkit.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation prep Pure Sample of Trimethyl(3-methyl-2-butenyl)silane NMR NMR Spectroscopy (¹H and ¹³C) prep->NMR Acquisition IR Infrared (IR) Spectroscopy prep->IR Acquisition MS Mass Spectrometry (MS) prep->MS Acquisition interpret Spectral Interpretation - Chemical Shifts - Coupling Constants - Functional Groups - Fragmentation NMR->interpret Data Processing IR->interpret Data Processing MS->interpret Data Processing structure Structural Elucidation interpret->structure Confirmation

Caption: Overall workflow for the spectroscopic analysis of trimethyl(3-methyl-2-butenyl)silane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. The ¹H NMR spectrum of trimethyl(3-methyl-2-butenyl)silane provides distinct signals for each type of proton, offering valuable information about their chemical environment and connectivity.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of trimethyl(3-methyl-2-butenyl)silane in CDCl₃ is presented below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a0.05Singlet9HSi(CH ₃)₃
b1.50Doublet2HSi-CH ₂-CH=
c1.65Singlet3H=C-CH
d1.75Singlet3H=C-CH
e5.10Triplet of triplets1H-CH=C(CH₃)₂
Interpretation of the ¹H NMR Spectrum
  • δ 0.05 (s, 9H): This sharp singlet integrating to nine protons is characteristic of the three equivalent methyl groups attached to the silicon atom. The high shielding is due to the electropositive nature of silicon.

  • δ 1.50 (d, 2H): This doublet, integrating to two protons, corresponds to the methylene group (CH₂) directly bonded to the silicon atom. It is split by the adjacent vinyl proton.

  • δ 1.65 (s, 3H) and δ 1.75 (s, 3H): These two singlets, each integrating to three protons, are assigned to the two methyl groups on the double bond. Their slight difference in chemical shift arises from their geometric relationship (cis or trans) to the rest of the molecule.

  • δ 5.10 (tt, 1H): This multiplet, appearing as a triplet of triplets, is characteristic of the vinyl proton. It is coupled to the adjacent methylene protons and shows long-range coupling to the methyl protons on the double bond.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of trimethyl(3-methyl-2-butenyl)silane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in trimethyl(3-methyl-2-butenyl)silane will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of trimethyl(3-methyl-2-butenyl)silane in CDCl₃ is summarized below.

SignalChemical Shift (ppm)Assignment
1-1.5Si(C H₃)₃
219.0Si-C H₂-CH=
317.5=C-C H₃
425.8=C-C H₃
5120.0-C H=C(CH₃)₂
6132.0-CH=C (CH₃)₂
Interpretation of the ¹³C NMR Spectrum
  • δ -1.5: This upfield signal is characteristic of the methyl carbons attached to the silicon atom. The electronegativity of silicon causes a significant shielding effect.

  • δ 19.0: This signal corresponds to the methylene carbon (CH₂) bonded to the silicon atom.

  • δ 17.5 and δ 25.8: These two signals are assigned to the two methyl carbons on the double bond.

  • δ 120.0 and δ 132.0: These two downfield signals are characteristic of the sp²-hybridized carbons of the double bond. The carbon atom substituted with two methyl groups appears at a lower field.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): -10 to 150 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. The solvent peak (CDCl₃ at δ 77.16) can be used for referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of trimethyl(3-methyl-2-butenyl)silane is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationIntensity
3080-3010=C-H StretchMedium
2960-2850C-H Stretch (Alkyl)Strong
1650C=C StretchMedium
1450C-H Bend (CH₂)Medium
1375C-H Bend (CH₃)Medium
1250Si-CH₃ Symmetric BendStrong
840Si-C StretchStrong
Interpretation of the IR Spectrum
  • ~3040 cm⁻¹: The presence of a peak in this region confirms the C(sp²)-H bond of the alkene.

  • 2960-2850 cm⁻¹: Strong absorptions in this region are due to the C(sp³)-H stretching vibrations of the methyl and methylene groups.

  • ~1650 cm⁻¹: A medium intensity band in this region is indicative of the C=C double bond stretching vibration.

  • ~1250 cm⁻¹ and ~840 cm⁻¹: These strong bands are highly characteristic of the trimethylsilyl group, corresponding to the symmetric deformation of the Si-CH₃ bonds and the Si-C stretching vibration, respectively.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For trimethyl(3-methyl-2-butenyl)silane (C₈H₁₈Si), the molecular weight is 142.31 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations and silicon-containing fragments.

Key Predicted Fragments:

m/zIon
142[M]⁺
127[M - CH₃]⁺
73[Si(CH₃)₃]⁺
69[C₅H₉]⁺ (prenyl cation)
Interpretation of the Mass Spectrum
  • m/z 142: The molecular ion peak, which confirms the molecular weight of the compound.

  • m/z 127: A prominent peak resulting from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for trimethylsilyl compounds.

  • m/z 73: This is often the base peak in the spectrum and corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.

  • m/z 69: This peak arises from the cleavage of the Si-C bond, leading to the formation of the stable prenyl cation.

Proposed Fragmentation Pathway

G M [C₈H₁₈Si]⁺˙ m/z = 142 M_minus_15 [C₇H₁₅Si]⁺ m/z = 127 M->M_minus_15 - •CH₃ Prenyl [C₅H₉]⁺ m/z = 69 M->Prenyl - •Si(CH₃)₃ SiMe3 [Si(CH₃)₃]⁺ m/z = 73 M_minus_15->SiMe3 - C₅H₈

Caption: Proposed mass spectrometry fragmentation pathway for trimethyl(3-methyl-2-butenyl)silane.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS). GC-MS is preferred for its ability to separate the analyte from any impurities.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • GC Conditions (for GC-MS):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of trimethyl(3-methyl-2-butenyl)silane. Each technique offers unique and complementary information, allowing for a detailed understanding of the molecule's connectivity, functional groups, and fragmentation behavior. The predicted and interpreted data presented in this guide serve as a valuable reference for researchers working with this important organosilane reagent, ensuring its correct identification and use in synthetic applications.

References

  • NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Trimethylsilane. Retrieved from [Link]

  • ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link] (Used for SMILES generation and structure drawing).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Exploratory

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Silane, trimethyl(3-methyl-2-butenyl)-

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Bridging Theory and Application In modern chemical and pharmaceutical research, understanding a molecule's behavior at the quantum level...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application

In modern chemical and pharmaceutical research, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise. It is a critical component of predictive science, enabling us to elucidate structure, stability, reactivity, and spectroscopic properties before a single physical sample is synthesized. This guide focuses on Silane, trimethyl(3-methyl-2-butenyl)-, an organosilane with a reactive allyl group, making it a valuable synthon in organic chemistry and a building block in materials science.[1][2][3]

As a senior application scientist, my objective is not merely to provide a protocol but to impart a robust methodological framework. We will explore not just the "how" but the "why" behind each computational choice, from selecting the appropriate theoretical model to interpreting the resulting data. This document is designed to be a self-validating guide, ensuring that the methodologies described are both theoretically sound and practically reliable.

Foundational Principles: Why Use Quantum Chemistry for an Allylsilane?

Organosilicon compounds exhibit unique electronic and steric properties due to the nature of the carbon-silicon bond, which is longer, weaker, and more polarized than a carbon-carbon bond.[4] For a molecule like Silane, trimethyl(3-methyl-2-butenyl)-, these characteristics influence the reactivity of the adjacent double bond, a phenomenon leveraged in reactions like the Hosomi-Sakurai allylation.[5]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate these properties.[6] DFT offers a favorable balance between computational cost and accuracy, making it the workhorse of modern computational chemistry for systems of this size.[7][8] It allows us to compute a molecule's ground-state electronic structure and derive a host of properties, including:

  • Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

  • Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which helps in structural confirmation.[9][10][11]

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.[7]

  • Spectroscopic Parameters: Predicting NMR chemical shifts (¹H, ¹³C, ²⁹Si) to aid in experimental characterization.[12][13]

The Computational Workflow: A Strategic Overview

A successful quantum chemical analysis follows a logical and sequential workflow. Each step builds upon the last, with built-in checks to ensure the validity of the results. The overall process is designed to move from a basic structural hypothesis to a detailed, multi-faceted electronic and spectroscopic profile of the molecule.

Computational_Workflow Input 1. Molecular Structure Input (Build in GaussView) Opt 2. Geometry Optimization (Find Energy Minimum) Input->Opt Initial Guess Geometry Freq 3. Frequency Analysis (Confirm Minimum & Obtain Vibrational Data) Opt->Freq Optimized Geometry Validation Validation Check: No Imaginary Frequencies? Freq->Validation Error Error: Saddle Point Found (Re-optimize from perturbed geometry) Validation->Error No Props 4. Property Calculations (Single-Point Energy, NMR, Orbitals) Validation->Props Yes Error->Opt Corrective Action Analysis 5. Data Analysis & Visualization (Spectra, MOs, MEP) Props->Analysis Calculated Properties

Caption: A strategic workflow for quantum chemical calculations.

Experimental Protocol: A Step-by-Step Technical Guide

This section details the practical implementation of the workflow using the Gaussian 16 software package , a widely used tool in computational chemistry.[14][15] The graphical interface GaussView 6 is recommended for building the initial molecular structure and visualizing the results.[16][17]

Step 1: Molecular Structure Input
  • Launch GaussView 6.

  • Using the builder tool, construct the Silane, trimethyl(3-methyl-2-butenyl)- molecule.

    • Start with a silicon atom and ensure it has a tetrahedral geometry.

    • Attach three methyl groups to the silicon.

    • Attach the 3-methyl-2-butenyl group to the fourth position of the silicon atom. Pay close attention to the double bond placement and the methyl substituent on it.

  • Use the "Clean" function (Edit > Clean) to get a reasonable starting geometry. This is a preliminary step using molecular mechanics, not the final quantum mechanical optimization.[18]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.[19] This is the most fundamental calculation.

Causality Behind Method Selection:

  • Theory (DFT): We will use the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a globally recognized functional that provides a robust and well-balanced description of electronic structure for a vast range of molecules, including organosilanes.[14]

  • Basis Set: We will use the 6-311+G(d,p) basis set. Let's break down this choice:

    • 6-311G: A triple-split valence basis set, meaning it uses three functions to describe each valence atomic orbital, offering more flexibility than simpler sets like 6-31G.[20]

    • +: Adds diffuse functions on heavy (non-hydrogen) atoms. These are crucial for describing weakly bound electrons and non-covalent interactions more accurately.

    • (d,p): Adds polarization functions. The d on heavy atoms (like Si and C) and p on hydrogen atoms are essential for describing the correct shape of electron clouds in anisotropic bonding environments, such as the tetrahedral silicon center and C=C double bonds.[20][21]

Gaussian Input File (.gjf):

(Note: The Cartesian coordinates above are for illustrative purposes from a pre-cleaned structure and will be optimized by the calculation.)

Step 3: Frequency Analysis (Self-Validation)

This step is non-negotiable for validating your optimized structure. It calculates the second derivatives of the energy with respect to atomic positions to determine if the structure is a true energy minimum.

Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . One imaginary frequency indicates a transition state. More than one indicates a higher-order saddle point. If you find imaginary frequencies, you must modify the geometry (e.g., by displacing atoms along the imaginary mode's vector) and re-run the optimization.

Gaussian Input File (.gjf): Use the optimized geometry from the previous step (usually by opening the .chk or .log file in GaussView and creating a new input file).

Step 4: Calculation of Molecular Properties

Once the geometry is optimized and validated, you can perform more accurate single-point energy calculations and compute various properties. A common and highly valuable property is the NMR spectrum.

Causality Behind Method Selection:

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach for predicting NMR chemical shifts.[13]

  • Solvent Effects: NMR experiments are typically run in a solvent (e.g., CDCl₃). Quantum calculations can approximate the effect of the solvent using a continuum model like the Polarizable Continuum Model (PCM).[12] This often improves the accuracy of the predicted shifts.

Gaussian Input File (.gjf):

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key for analysis and comparison.

Core Computational Parameters
ParameterSelectionRationale
Software Gaussian 16A robust, widely-used quantum chemistry package.[15]
Theory Density Functional Theory (DFT)Excellent balance of accuracy and computational cost for this system size.[6]
Functional B3LYPA hybrid functional known for its reliability in organic and organometallic chemistry.[14]
Basis Set 6-311+G(d,p)Triple-split valence with diffuse and polarization functions for high accuracy.[20][21]
Geometry Opt. Opt keywordBerny algorithm to locate the energy minimum.
Validation Freq keywordConfirms minimum energy structure (no imaginary frequencies).[22]
NMR Method GIAOStandard for accurate isotropic chemical shift calculations.[13]
Solvation PCM (Chloroform)Models the bulk electrostatic effects of the solvent for more realistic NMR predictions.[12]
Predicted Molecular Properties

The following table presents the kind of data you would extract from the Gaussian output files.

PropertyCalculated ValueUnitInterpretation
Electronic Energy (Value from Opt+Freq)HartreesThe total electronic energy of the optimized molecule.
Dipole Moment (Value from Freq log)DebyeIndicates the overall polarity of the molecule.
HOMO Energy (Value from NMR log)eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (Value from NMR log)eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (LUMO - HOMO)eVA key indicator of chemical reactivity and electronic stability.[7]
²⁹Si NMR Shift (Value from NMR log)ppmPredicted chemical shift for the silicon atom (requires a reference like TMS).
Key Vibrational Freq. (Value from Freq log)cm⁻¹Corresponds to specific bond stretches (e.g., C=C, Si-C) for IR/Raman comparison.

Visualization of Key Concepts

Visualizing abstract computational concepts is essential for a deeper understanding of the system.

Theoretical_Model Schrodinger Time-Independent Schrödinger Equation (Exact but Unsolvable) Approx Computational Approximation Schrodinger->Approx is approximated by DFT Density Functional Theory (DFT) (Core Methodology) Approx->DFT Functional Exchange-Correlation Functional (e.g., B3LYP) DFT->Functional requires an BasisSet Basis Set (e.g., 6-311+G(d,p)) DFT->BasisSet requires a Result Calculated Properties (Energy, Geometry, Spectra) DFT->Result to produce

Caption: Relationship between theoretical concepts in DFT calculations.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on Silane, trimethyl(3-methyl-2-butenyl)-. By following this workflow, researchers can obtain reliable predictions of the molecule's geometry, stability, and spectroscopic properties. The emphasis on the causality behind methodological choices—selecting DFT, the B3LYP functional, and a robust 6-311+G(d,p) basis set—ensures that the approach is not a "black box" but a reasoned scientific investigation. The inclusion of a frequency analysis as a self-validating step is critical to the integrity of the results. The data and insights generated through these computational experiments are invaluable for guiding synthesis, understanding reactivity, and complementing physical characterization in both academic and industrial research settings.

References

  • LOUIS (1997). Computer Modeling of Molecular Vibration Frequencies and its Application to the Modeling of Silane Compounds.
  • ResearchGate (n.d.). Quantum Chemical Parameters (in Gas/water) for Organosilanes Molecules.
  • BenchChem (2025). Quantum Chemical Calculations for Di-m-tolyl-silane: A Technical Guide.
  • ACS Publications (2021). Thermochemistry of Oxygen-Containing Organosilane Radicals and Uncertainty Estimations of Organosilane Group-Additivity Values. The Journal of Physical Chemistry A.
  • International Journal of Engineering and Advanced Technology (2019). Calculating Vibrational Spectra Of Silane Using Vibron Model.
  • Semantic Scholar (n.d.). The DFT-based calculations of silicon complex structures in the KF-KCl-K2SiF6 and KF-KCl-K2SiF6-SiO2 melts.
  • QuantumATK Documentation (2025). Silicon — QuantumATKX-2025.06 Documentation.
  • PubMed (2012). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate (2007). Vibrational Spectroscopic Analysis of Chlorosilanes and Siloxane Oligomers: Implications for the Spectra of Polydimethylsiloxanes. Applied Spectroscopy.
  • CRYSTAL University of Torino (n.d.). Silicon Basis-Sets.
  • NIH PMC (2025). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. Chemical Science.
  • VASP (n.d.). Part 1: Silicon as a typical bulk material.
  • Inpressco (2016). Density Functional Theoretical Calculations for Evaluation of Electronic Properties of Silicon.
  • Taylor & Francis Online (n.d.). Mechanical and free vibrational analysis of silane functionalized aluminum stacked glass fiber/epoxy laminates.
  • ACS Publications (2020). Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations. Journal of Chemical Theory and Computation.
  • Journal of Advanced Scientific Research (2022). INVESTIGATION OF SILICON-HYDRIDE NANODOTPROPERTIES USING DENSITY FUNCTIONAL THEORY.
  • Vulcanchem (n.d.). (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane.
  • PubChem (n.d.). Silane, trimethyl-3-penten-2-yl-, trans.
  • PubChem (n.d.). Silane, trimethyl(3-methyl-1-butynyl)-.
  • MDPI (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
  • NIH PMC (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
  • Gelest, Inc. (n.d.). TRIMETHYLSILANE.
  • RITME (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
  • Wikipedia (n.d.). Gaussian (software).
  • PubMed (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the silyl-Heck Reaction. Journal of the American Chemical Society.
  • ResearchGate (2025). Calculations of 29Si NMR shifts of organylsilanes by DFT taking into account solvent effects and relativistic corrections.
  • National Institute of Standards and Technology (n.d.). Silane, trimethyl-. NIST WebBook.
  • Wikipedia (n.d.). Organosilicon chemistry.
  • ACS Publications (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
  • Wikipedia (n.d.). Basis set (chemistry).
  • Sci-Hub (1992). The regiochemistry and stereochemistry of the hydroboration of allylsilanes. Journal of the Chemical Society, Perkin Transactions 1.
  • Gaussian, Inc. (2019). Gaussian 16.
  • RCC User Guide (n.d.). Gaussian.
  • PubChem (n.d.). Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-.
  • Q-Chem Manual (n.d.). 8.1 Introduction to Basis Sets.
  • Hydrophobe.org (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel.
  • Chemsrc (2025). but-2-enyl(trimethyl)silane.
  • ResearchGate (n.d.). Basis Sets in Quantum Chemistry.
  • SciSpace (2011). Computer Assisted Geometry Optimization for in silico Modeling.
  • YouTube (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView.
  • YouTube (2025). What Is Geometry Optimization In Computational Chemistry?.
  • NIH PMC (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules.
  • QuantumATK Documentation (2025). Geometry Optimization.
  • ResearchGate (n.d.). Computer Assisted Geometry Optimization for in silico Modeling.
  • Amanote Research (n.d.). Quantum Chemical Prediction of the 13C NMR Shifts in.
  • Bohrium (2023). nmr-prediction-with-computational-chemistry.

Sources

Foundational

The Prenyl Building Block: A Technical Guide to the Applications of Trimethyl(3-methyl-2-butenyl)silane

Introduction: Unveiling the Potential of a Versatile Organosilane In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Organosilane

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Among the arsenal of reagents available to chemists, organosilanes have carved a significant niche, offering a unique blend of stability, reactivity, and stereochemical control. This guide focuses on a particularly valuable yet often overlooked member of this family: trimethyl(3-methyl-2-butenyl)silane, commonly referred to as prenyltrimethylsilane. This reagent serves as a robust and versatile precursor for the introduction of the isoprenoid C5 unit, a fundamental building block in a vast array of natural products and biologically active molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the applications of trimethyl(3-methyl-2-butenyl)silane. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights into experimental design and execution. The aim is to equip the reader with the knowledge to confidently and creatively employ this reagent in their own synthetic endeavors, from natural product synthesis to the development of novel materials.

Core Principles of Reactivity: The β-Silicon Effect in Action

The reactivity of trimethyl(3-methyl-2-butenyl)silane is fundamentally governed by the β-silicon effect. This phenomenon describes the stabilization of a carbocationic intermediate at the β-position relative to the silicon atom. This stabilization arises from hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. This electronic effect dictates that upon reaction with an electrophile, the attack will occur at the γ-carbon of the allylic system, leading to the formation of a β-silyl carbocation. Subsequent elimination of the trimethylsilyl group regenerates the double bond, effectively transferring the prenyl group to the electrophile.

This predictable regioselectivity is a cornerstone of the synthetic utility of trimethyl(3-methyl-2-butenyl)silane, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds.

Key Applications in Organic Synthesis

The Hosomi-Sakurai Reaction: A Powerful Tool for C-C Bond Formation

The Hosomi-Sakurai reaction is arguably the most prominent application of allylsilanes, including trimethyl(3-methyl-2-butenyl)silane. This reaction involves the Lewis acid-mediated allylation of a wide range of electrophiles, most notably carbonyl compounds.[1][2][3]

Mechanism and Rationale:

The reaction is initiated by the activation of the electrophile (e.g., an aldehyde or ketone) by a Lewis acid, making it more susceptible to nucleophilic attack. The π-bond of the prenylsilane then attacks the activated electrophile at the γ-position, leading to the formation of the β-silyl-stabilized carbocation intermediate. The reaction is then terminated by the elimination of the trimethylsilyl group to afford the corresponding homoallylic alcohol.[1]

Hosomi_Sakurai_Mechanism

Experimental Protocol: Diastereoselective Addition to a Chiral Aldehyde

The diastereoselective addition of trimethyl(3-methyl-2-butenyl)silane to chiral aldehydes is a powerful strategy for the construction of stereochemically rich acyclic systems. The following protocol is a representative example of a titanium tetrachloride (TiCl₄) mediated reaction.

Materials:

  • Chiral α-silyloxy aldehyde (e.g., (R)-2-(tert-butyldimethylsilyloxy)propanal)

  • Trimethyl(3-methyl-2-butenyl)silane

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask is added the chiral α-silyloxy aldehyde (1.0 equiv) and anhydrous DCM (0.1 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Titanium tetrachloride solution (1.1 equiv) is added dropwise via syringe. The solution typically turns a deep red or yellow color.

  • After stirring for 15 minutes, trimethyl(3-methyl-2-butenyl)silane (1.5 equiv) is added dropwise.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • The mixture is allowed to warm to room temperature and extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like TiCl₄ are extremely moisture-sensitive. The presence of water would lead to decomposition of the catalyst and quench the reaction.

  • Low Temperature (-78 °C): This temperature is crucial for controlling the reactivity of the strong Lewis acid and minimizing side reactions. It also enhances the diastereoselectivity of the addition to the chiral aldehyde.

  • Order of Addition: The pre-complexation of the aldehyde with the Lewis acid is essential for activation before the addition of the nucleophilic silane.

  • Quenching at Low Temperature: Quenching the reaction at -78 °C prevents uncontrolled side reactions that could occur upon warming the highly reactive mixture.

Expected Outcome and Data:

The reaction is expected to proceed with high diastereoselectivity, favoring the chelation-controlled or Felkin-Anh addition product depending on the nature of the Lewis acid and the substrate.[4]

Aldehyde SubstrateLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
BenzaldehydeTiCl₄-85-95[5]
CyclohexanecarboxaldehydeTiCl₄-89[5]
(R)-2-phenylpropanalTiCl₄>95:5 (Felkin-Anh)88[4]
(R)-2-(benzyloxy)propanalSnCl₄>95:5 (Chelation)85[4]
Synthesis of Bioactive Molecules: A Gateway to Terpenoids and Beyond

The prenyl unit is a ubiquitous motif in a vast array of natural products, including terpenoids, which exhibit a wide range of biological activities.[6][7] Trimethyl(3-methyl-2-butenyl)silane provides a strategic entry point for the introduction of this crucial building block in the total synthesis of such molecules.

Application in Coenzyme Q Synthesis:

Coenzyme Q (ubiquinone) is a vital component of the electron transport chain and a potent antioxidant.[8][9] Its structure features a polyprenyl side chain attached to a benzoquinone core. The synthesis of Coenzyme Q10, for instance, requires the introduction of a decaprenyl side chain. While not a direct C5 addition, the principles of prenylation using reagents like trimethyl(3-methyl-2-butenyl)silane are highly relevant to the strategies employed for building up these longer isoprenoid chains.[10][11] Friedel-Crafts type alkylations of hydroquinone derivatives with prenylating agents are key steps in many synthetic routes.

CoQ_Synthesis

Applications in Materials Science: Functionalization of Polymers

The reactivity of the double bond in trimethyl(3-methyl-2-butenyl)silane can be harnessed for the functionalization of polymers, particularly silicones. Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a powerful and widely used method for modifying the properties of polysiloxanes.[4][12][13]

Hydrosilylation for Silicone Modification:

By reacting a polysiloxane bearing Si-H groups with trimethyl(3-methyl-2-butenyl)silane in the presence of a platinum catalyst (e.g., Karstedt's catalyst), the prenyl groups can be grafted onto the polymer backbone. This introduces pendant alkenyl groups that can be further functionalized, allowing for the creation of cross-linked materials, or for the attachment of other molecules to the polymer chain.[4][12]

Hydrosilylation

Conclusion and Future Outlook

Trimethyl(3-methyl-2-butenyl)silane is a powerful and versatile reagent that offers a reliable and stereocontrolled method for the introduction of the essential prenyl building block. Its applications span from the intricate art of natural product synthesis to the innovative field of materials science. The predictability of its reactivity, rooted in the fundamental principles of the β-silicon effect, makes it an invaluable tool for the modern synthetic chemist. As the demand for complex and functionally diverse molecules continues to grow, particularly in the realms of drug discovery and advanced materials, the strategic application of reagents like trimethyl(3-methyl-2-butenyl)silane will undoubtedly play an increasingly vital role. This guide has aimed to provide not just a compilation of its uses, but a deeper understanding of its chemical persona, empowering researchers to unlock its full synthetic potential.

References

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC. [Link]

  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [Link]

  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. ResearchGate. [Link]

  • Barbier-type anti-Diastereo- and Enantioselective Synthesis of β-Trimethylsilyl, Fluorinated Methyl, Phenylthio Homoallylic Alcohols. PMC. [Link]

  • Polysiloxanes with different end groups: (1) trimethylsilyl, (2) vinyl, (3) hydroxyl, (4) epoxy. - ResearchGate. [Link]

  • Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. PubMed Central. [Link]

  • Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. PubMed Central. [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers. [Link]

  • a) Selected functionalized silanes and silicone polymers;... - ResearchGate. [Link]

  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI. [Link]

  • Silane, trimethyl-3-penten-2-yl-, trans | C8H18Si | CID 5366362 - PubChem. [Link]

  • Synthesis of the Key Intermediate of Coenzyme Q10. PMC. [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]

  • Sakurai reaction - Wikipedia. [Link]

  • Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Biosynthesis and applications of prenylquinones. PubMed. [Link]

  • Silane, trimethyl(3-methyl-1-butynyl)- | C8H16Si | CID 580525 - PubChem. [Link]

  • Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. MDPI. [Link]

  • Synthesis of the Key Intermediate of Coenzyme Q10. ResearchGate. [Link]

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Europe PMC. [Link]

  • How to synthesize vitamin E | Request PDF. ResearchGate. [Link]

  • Silane, [[3,3-dimethyl-4-methylene-2-(trimethylsilyl)-1-cyclopenten-1-yl]methoxy]trimethyl. [Link]

  • Reversible C–H bond silylation with a neutral silicon Lewis acid. PMC. [Link]

  • Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of Silane, trimethyl(3-methyl-2-butenyl)- in Advanced Allylation Reactions

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of silane, trimethyl(3-methyl-2-butenyl)-, commonly known as trimethyl(prenyl)sila...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of silane, trimethyl(3-methyl-2-butenyl)-, commonly known as trimethyl(prenyl)silane, in stereoselective allylation reactions. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and explores the versatility of this reagent in modern organic synthesis.

Introduction: The Strategic Advantage of Prenylsilanes in Carbon-Carbon Bond Formation

Physicochemical Properties & Handling

Table 1: Properties of Silane, trimethyl(3-methyl-2-butenyl)-

PropertyValue
Chemical Formula C8H18Si
Molar Mass 142.32 g/mol
Appearance Colorless liquid
Boiling Point 138-139 °C
Density 0.76 g/cm³
CAS Number 18292-18-7

Safety and Handling: Organosilanes, including trimethyl(prenyl)silane, require careful handling to minimize risks.[5] It is imperative to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] These compounds should be stored in tightly sealed, properly labeled containers in a cool, dry place away from heat sources and incompatible materials.[6][9] Spills should be managed promptly with absorbent materials, and contaminated surfaces should be thoroughly cleaned.[7] All personnel should be trained on the safe handling procedures for organosilicon compounds.[6]

The Hosomi-Sakurai Reaction: Mechanistic Insights

  • Lewis Acid Activation: The Lewis acid coordinates to the electrophile (e.g., the oxygen of a carbonyl group), rendering it more susceptible to nucleophilic attack.[2]

Hosomi_Sakurai_Mechanism Reagents Electrophile (E=O) + Trimethyl(prenyl)silane + Lewis Acid (LA) Activated Activated Electrophile [E=O-LA] Reagents->Activated Coordination Attack Nucleophilic Attack Activated->Attack Intermediate β-Silyl Carbocation Intermediate Attack->Intermediate Elimination Elimination of Me3Si-X Intermediate->Elimination Product Homoallylic Alcohol Product Elimination->Product

Caption: General mechanism of the Hosomi-Sakurai allylation reaction.

Detailed Protocol: Diastereoselective Allylation of an Aldehyde

This protocol describes a general procedure for the Lewis acid-mediated allylation of an aldehyde with silane, trimethyl(3-methyl-2-butenyl)-.

Materials:

  • Aldehyde (1.0 equiv)

  • Silane, trimethyl(3-methyl-2-butenyl)- (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the aldehyde (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Silane Addition: Add silane, trimethyl(3-methyl-2-butenyl)- (1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

Allylation_Workflow Start Start: Aldehyde in Anhydrous DCM Setup Flame-dried flask under N2/Ar atmosphere Start->Setup Cool Cool to -78 °C Setup->Cool Add_LA Add TiCl4 (1.1 equiv) Stir for 15 min Cool->Add_LA Add_Silane Add Trimethyl(prenyl)silane (1.5 equiv) Add_LA->Add_Silane React Stir at -78 °C Monitor by TLC Add_Silane->React Quench Quench with sat. aq. NH4Cl React->Quench Workup Warm to RT, Extract, Wash, Dry Quench->Workup Purify Concentrate and Purify (Flash Chromatography) Workup->Purify End End: Purified Homoallylic Alcohol Purify->End

Caption: Experimental workflow for the allylation of an aldehyde.

Substrate Scope and Diastereoselectivity

A key feature of this reaction is its potential for high diastereoselectivity, particularly with chiral aldehydes. The stereochemical outcome is often rationalized using the Felkin-Anh model for nucleophilic addition to chiral carbonyls. The bulky trimethylsilyl group plays a crucial role in directing the approach of the nucleophile.

Table 2: Representative Examples of Lewis Acid Promoted Allylations

ElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio
BenzaldehydeTiCl₄DCM-78HighN/A
CyclohexanoneTiCl₄DCM-78GoodN/A
Chiral α-alkoxy aldehydeSnCl₄DCM-78High>95:5
N-tosyl imineBF₃·OEt₂DCM-78 to RTGoodVaries

Note: Yields and diastereomeric ratios are generalized from typical outcomes reported in the literature.

Troubleshooting

  • Low Yield:

    • Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Lewis acids like TiCl₄ are extremely sensitive to moisture.

    • Reagent Quality: Use freshly distilled or high-purity reagents. The aldehyde should be free of acidic impurities.

    • Temperature Control: Maintain the reaction temperature at -78 °C. Higher temperatures can lead to side reactions.

  • Low Diastereoselectivity:

    • Lewis Acid Choice: The nature of the Lewis acid can impact stereoselectivity. Experiment with different Lewis acids (e.g., SnCl₄, BF₃·OEt₂) to optimize the outcome.

    • Substrate Control: The inherent stereochemistry of the substrate is a primary determinant of the diastereomeric ratio.

Conclusion

Silane, trimethyl(3-methyl-2-butenyl)- is a robust and versatile reagent for the introduction of the prenyl group in organic synthesis. The Hosomi-Sakurai reaction provides a reliable and often highly diastereoselective method for the formation of C-C bonds. A thorough understanding of the reaction mechanism, careful attention to experimental conditions, and appropriate safety precautions are essential for achieving successful and reproducible results in the laboratory.

References

  • Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Shin-Etsu. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Capatue. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) Organofunctional Silane SCA-A20T. Retrieved from [Link]

  • Gevorgyan, V., & Yamamoto, Y. (2020). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. J. Am. Chem. Soc., 142(35), 14848-14853.
  • Majinda, R. R. T., & La-Awak, A. (2022). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
  • R.E. Carroll, Inc. (2015, August 17). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Trimethyl(3-methyl-2-butenyl)silane in Natural Product Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Trimethyl(3-methyl-2-butenyl)silane in Complex Synthesis This document serves as a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Trimethyl(3-methyl-2-butenyl)silane in Complex Synthesis

This document serves as a comprehensive technical guide to the application of trimethyl(3-methyl-2-butenyl)silane in the synthesis of natural products. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use in the C-prenylation of aromatic systems—a key step in the synthesis of numerous bioactive compounds—and offer insights into the practical aspects of its application.

Core Chemistry: The Hosomi-Sakurai Reaction

The general mechanism proceeds as follows:

  • Activation of the Electrophile: A Lewis acid coordinates to the electrophile (e.g., a carbonyl group or an electron-rich aromatic ring), rendering it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile, forming a new carbon-carbon bond. This step generates a carbocation intermediate that is stabilized by the adjacent silyl group.

  • Elimination of the Silyl Group: The trimethylsilyl group is eliminated, typically facilitated by a nucleophile or the solvent, leading to the formation of a double bond and yielding the final prenylated product.

Caption: C-Prenylation of olivetol to form cannabigerol.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of trimethyl(3-methyl-2-butenyl)silane and its application in the C-prenylation of a model phenolic substrate.

Protocol 1: Synthesis of Trimethyl(3-methyl-2-butenyl)silane

This protocol is a representative procedure based on the reaction of a Grignard reagent with chlorotrimethylsilane. [6] Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromo-3-methyl-2-butene (prenyl bromide)

  • Chlorotrimethylsilane

  • Iodine (for initiation)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a solution of 1-bromo-3-methyl-2-butene (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 1-bromo-3-methyl-2-butene at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorotrimethylsilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of chlorotrimethylsilane (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to afford trimethyl(3-methyl-2-butenyl)silane as a colorless liquid.

Protocol 2: Lewis Acid-Catalyzed C-Prenylation of Olivetol

This protocol is a representative procedure for the C-prenylation of an electron-rich phenol using trimethyl(3-methyl-2-butenyl)silane.

Materials:

  • Olivetol

  • Trimethyl(3-methyl-2-butenyl)silane

  • Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve olivetol (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid and Prenylsilane:

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂ or TiCl₄, 1.1-1.5 equivalents) to the cooled solution of olivetol.

    • Stir the mixture for 15-30 minutes at -78 °C.

    • Add a solution of trimethyl(3-methyl-2-butenyl)silane (1.2-1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Progression and Quenching:

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired C-prenylated product.

Data Summary

The efficiency and selectivity of the C-prenylation of phenols with trimethyl(3-methyl-2-butenyl)silane are influenced by several factors, including the choice of Lewis acid, solvent, and reaction temperature. The following table summarizes typical conditions and outcomes for such reactions.

Phenolic SubstrateLewis AcidSolventTemperature (°C)Product(s)Yield (%)Reference(s)
OlivetolBF₃·OEt₂DCM-78 to 0Cannabigerol60-75[7]
ResorcinolTiCl₄DCM-78Mono- and di-prenylated resorcinolVaries[5]
2,4-DihydroxyacetophenoneAlCl₃DCE0 to rtC-prenylated acetophenone50-65[8]
PhenolMontmorillonite K-10Dioxane80o- and p-prenylphenol70-85[8]

Conclusion and Future Outlook

Trimethyl(3-methyl-2-butenyl)silane is a valuable and versatile reagent for the introduction of the prenyl moiety in natural product synthesis. Its stability and predictable reactivity within the framework of the Hosomi-Sakurai reaction make it a superior choice for the controlled C-prenylation of sensitive aromatic substrates. The synthesis of cannabinoid precursors serves as a compelling example of its utility. Future research will likely focus on the development of catalytic and enantioselective variants of this reaction, further expanding the synthetic chemist's toolbox for the construction of complex and biologically active natural products.

References

  • Pollastro, F., Caprioglio, D., Del Prete, D., Rogati, F., Minassi, A., Taglialatela-Scafati, O., Munoz, E., & Appendino, G. (2018). Cannabichromene. Natural Product Communications, 13(3), 1934578X1801300. [Link]

  • (2021). Total synthesis of the major phytocannabinoids. Request PDF. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • (n.d.). Regioselective Biocatalytic C4‐Prenylation of Unprotected Tryptophan Derivatives. PMC. [Link]

  • (n.d.). Sakurai reaction. Wikipedia. [Link]

  • (n.d.). Structural basis for the promiscuous biosynthetic prenylation of aromatic natural products. PMC - PubMed Central. [Link]

  • (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Publications. [Link]

  • (n.d.). Methods of preparing synthetic cannabichromene and cannabicitran and derivatives thereof.
  • (n.d.). Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum. MDPI. [Link]

  • Yazaki, K., Sasaki, K., & Terasaka, K. (2009, October 12). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. PubMed. [Link]

  • Pohako, K., Kanan, S., & Vares, L. (2011, January 7). A New Method for the Synthesis of 3-hydrazinopropyl Trimethoxysilane. SciSpace. [Link]

  • (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • (n.d.). Synthesis method of ethyl trimethyl silane.
  • (2025, December 25). Prenylation of diverse indole derivatives by the fungal aromatic prenyltransferase RePT. Wageningen University & Research. [Link]

  • (2025, August 10). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles. PMC - NIH. [Link]

  • (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • (n.d.). NPC Natural Product Communications. IRIS UPO. [Link]

  • (n.d.). Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • (n.d.). Natural Cannabichromene (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains. Request PDF. [Link]

  • (n.d.). (PDF) Cannabichromene. ResearchGate. [Link]

  • (n.d.). Ortho-Vinylation and Ortho-Alkenylation of Phenols. Semantic Scholar. [Link]

Sources

Method

A Step-by-Step Guide to Lewis Acid-Mediated Reactions of Prenyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of Lewis acid-mediated reactions involving prenyltrimethylsilane, a valuable tool in modern organic synthesis fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Lewis acid-mediated reactions involving prenyltrimethylsilane, a valuable tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, a specific subclass of the Hosomi-Sakurai reaction, is prized for its ability to introduce prenyl groups into a wide array of molecules, a common motif in biologically active natural products.[1][2] We will delve into the mechanistic underpinnings, compare the efficacy of various Lewis acids, and provide detailed protocols for practical application in the laboratory.

Introduction: The Significance of Prenylation

The Reaction Mechanism: A Tale of Activation and Stabilization

Step 1: Activation of the Electrophile The reaction commences with the coordination of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to the oxygen atom of the carbonyl group (or nitrogen of an imine).[6][7] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

Step 2: Nucleophilic Attack and Carbocation Formation The electron-rich double bond of prenyltrimethylsilane then attacks the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane, leading to the formation of a β-carbocation intermediate.[7][8]

Step 3: Stabilization via the β-Silicon Effect The key to the success of this reaction lies in the stabilization of the transient carbocation by the adjacent silicon group. This phenomenon, known as the "β-silicon effect," involves hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation, which significantly lowers the activation energy of the reaction.[5][7]

Step 4: Elimination and Product Formation Finally, the trimethylsilyl group is eliminated, typically facilitated by a nucleophile (often a halide from the Lewis acid), to neutralize the carbocation and form a new carbon-carbon double bond, yielding the homoallylic alcohol product.[9]

Below is a visual representation of the reaction mechanism:

G R1 R¹(CO)R² Activated Activated Electrophile [R¹(C=O⁺-LA)R²] R1->Activated Coordination LA Lewis Acid (e.g., TiCl₄) LA->Activated Intermediate β-Carbocation Intermediate Activated->Intermediate PrenylTMS Prenyltrimethylsilane PrenylTMS->Intermediate Nucleophilic Attack Product Homoallylic Alcohol Intermediate->Product Elimination TMSX Me₃SiX Intermediate->TMSX G Start Start Setup Set up oven-dried flask under inert atmosphere Start->Setup AddSubstrates Add aldehyde and CH₂Cl₂ Setup->AddSubstrates Cool Cool to -78 °C AddSubstrates->Cool AddSilane Add prenyltrimethylsilane Cool->AddSilane AddTiCl4 Add TiCl₄ solution dropwise AddSilane->AddTiCl4 React Stir at -78 °C for 1-3 h AddTiCl4->React Quench Quench with sat. NaHCO₃ (aq) React->Quench Warm Warm to room temperature Quench->Warm Extract Extract with CH₂Cl₂ Warm->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for TiCl₄-mediated prenylation.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add prenyltrimethylsilane (1.2 mmol) via syringe.

  • Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred reaction mixture. A color change is often observed.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 3 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: BF₃·OEt₂-Mediated Prenylation of a Ketone

This protocol outlines the reaction of a ketone with prenyltrimethylsilane using boron trifluoride etherate.

Materials:

  • Ketone (1.0 mmol)

  • Prenyltrimethylsilane (1.5 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 mmol) and prenyltrimethylsilane (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C.

  • Add boron trifluoride etherate (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C, monitoring by TLC. The reaction may require warming to a higher temperature (e.g., 0 °C or room temperature) for completion, depending on the reactivity of the ketone.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and add water.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to yield the tertiary homoallylic alcohol.

Troubleshooting and Key Considerations

  • Low Yields: This may be due to impure reagents, insufficient Lewis acid, or the presence of moisture. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions. Increasing the amount of Lewis acid or the reaction temperature may improve yields, but can also lead to side products.

  • Side Reactions: Strong Lewis acids like TiCl₄ can sometimes cause polymerization or decomposition of starting materials or products. Using a milder Lewis acid or performing the reaction at a lower temperature can mitigate these issues.

  • Stereoselectivity: The stereochemical outcome of the reaction can be influenced by the choice of Lewis acid and the structure of the substrate. For stereoselective synthesis, chiral Lewis acids or auxiliaries may be employed. [1]

Conclusion

Lewis acid-mediated reactions of prenyltrimethylsilane are a cornerstone of modern organic synthesis, providing a reliable method for the construction of carbon-carbon bonds and the introduction of the valuable prenyl moiety. A thorough understanding of the reaction mechanism and the role of the Lewis acid is paramount for successful application. The protocols provided herein serve as a practical starting point for researchers to explore and adapt these powerful transformations in their own synthetic endeavors.

References

  • Wikipedia. Lewis acid catalysis. [Link]

  • Donald, C. P., Boylan, A., Nguyen, T. N., Chen, P.-A., & May, J. A. (2022). Carbon-Carbon Bonds Formed by Lewis Acid Catalysis or Photoactivation. Organic Letters, 24(37), 6767–6771.
  • Kumagai, N., & Shibasaki, M. (2011). A Lewis acid/metal amide hybrid as an efficient catalyst for carbon–carbon bond formation. Chemical Science, 2(1), 21-33. [Link]

  • Kobayashi, S. (1999). Lewis‐acid catalysis of carbon carbon bond forming reactions in water. European Journal of Organic Chemistry, 1999(1), 15-27.
  • Lade, J. J., Pardeshi, S. D., Vadagaonkar, K. S., Murugan, K., & Chaskar, A. C. (2021). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 9, 683510. [Link]

  • Lade, J. J., Pardeshi, S. D., Vadagaonkar, K. S., Murugan, K., & Chaskar, A. C. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(13), 8011-8033. [Link]

  • Xuan, J., & Xiao, W.-J. (2015). Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds. Chemical Communications, 51(84), 15352-15365. [Link]

  • Pérez Sevillano, R., Jackowski, O., & Ferreira, F. (2021). Transition-Metal-Catalyzed Synthesis of α-Chiral Allylsilanes. Synthesis, 53(19), 3349-3368.
  • Patel, S. K., & Tunge, J. A. (2013). Acylsilanes: valuable organosilicon reagents in organic synthesis. Chemical Society Reviews, 42(20), 8196-8209. [Link]

  • Lade, J. J., et al. (2021). Application of Hosomi–Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 9, 683510. [Link]

  • Lade, J. J., et al. (2021).
  • Hosomi, A., & Sakurai, H. (1977). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. Pure and Applied Chemistry, 50(5-6), 427-434.
  • ResearchGate. Synthetic Applications of Allylsilanes and Vinylsilanes. [Link]

  • ResearchGate. Allylsilanes in Organic Synthesis − Recent Developments. [Link]

  • Chaskar, A. C. (2017). The Hosomi–Sakurai Reaction. RSC Advances, 7, 8011–8033.
  • Wikipedia. Sakurai reaction. [Link]

  • ResearchGate. Calculations on plausible mechanism for TiCl4-mediated conversion of... [Link]

  • ResearchGate. Titanium Tetrachloride (TiCl4). [Link]

  • Reddy, P. V., & Falck, J. R. (2002). TiCl4 Promoted Three Component Coupling Reaction: A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. The Journal of organic chemistry, 67(26), 9431-9433. [Link]

  • ResearchGate. BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. [Link]

  • ResearchGate. BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols. [Link]

  • Lambert, T. H., & Lu, S. (2017). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. The Journal of organic chemistry, 82(17), 9036-9043.
  • Westermann, B., & Krelaus, R. (2007). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 3, 29. [Link]

  • SciSpace. Titanium Tetrachloride (TiCl4).
  • ResearchGate. Proposed mechanism for the TiCl4-mediated synthesis of dipeptides. [Link]

  • ResearchGate. Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]

  • Kumar, V., & Singh, A. (2019). Boron trifluoride etherate in organic synthesis. MedCrave Online Journal of Chemistry, 3(1), 1-6. [Link]

  • Schindler, C. S., & Stephenson, C. R. J. (2017). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Accounts of chemical research, 50(10), 2398-2408. [Link]

  • Schindler, C. S., & Lu, S. (2018). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. The Journal of organic chemistry, 83(15), 8011-8019. [Link]

  • Google Patents. CN101955496B - Process for purifying tetramethylsilane.
  • bioRxiv. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. [Link]

  • Nielsen, P. E., & Egholm, M. (2002). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.11. [Link]

Sources

Application

Application Note & Protocol: The Strategic Use of Trimethyl(3-methyl-2-butenyl)silane in Lewis Acid-Catalyzed Carbonyl Allylation

Introduction: The Prenyl Group in Synthesis Trimethyl(3-methyl-2-butenyl)silane, also known as prenyltrimethylsilane, is a valuable organosilane reagent in modern organic synthesis. Its primary utility lies in its functi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prenyl Group in Synthesis

Trimethyl(3-methyl-2-butenyl)silane, also known as prenyltrimethylsilane, is a valuable organosilane reagent in modern organic synthesis. Its primary utility lies in its function as a stable yet reactive precursor for the introduction of the prenyl (3-methyl-2-butenyl) moiety into organic molecules. The prenyl group is a common isoprenoid building block found in a vast array of natural products, contributing significantly to their biological activity.[1] This makes trimethyl(3-methyl-2-butenyl)silane a key reagent for the synthesis of complex molecules in drug discovery and natural product chemistry.

Reagent Profile, Safety, and Handling

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₈Si
Molecular Weight 142.32 g/mol
Appearance Colorless liquid
Boiling Point ~135-136 °C
Key Feature Air- and moisture-stable, but reactive under acidic conditions
Core Safety & Handling Protocols

Organosilanes require careful handling to ensure both experimental success and laboratory safety. While generally more stable than many organometallics, their reactivity profile necessitates specific precautions.

  • Moisture Sensitivity: The primary concern with allylsilanes in the context of the Hosomi-Sakurai reaction is premature protodesilylation (cleavage of the C-Si bond by a proton source), which deactivates the reagent. All glassware must be rigorously flame-dried or oven-dried before use, and reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Storage: Store trimethyl(3-methyl-2-butenyl)silane in a tightly sealed container under an inert atmosphere.[6] For long-term storage, refrigeration in a cool, dark, and dry place is recommended.[7][8] To prevent degradation from trace moisture, consider storing the bottle inside a desiccator.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any volatile compounds.[6]

  • Reagent Transfer: Use dry syringes or cannulas for transferring the liquid reagent to the reaction vessel to prevent exposure to atmospheric moisture.[7]

The Hosomi-Sakurai Reaction: Mechanism and Strategy

The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry. The reaction proceeds through a well-defined mechanism that leverages the unique properties of silicon to achieve regioselective allylation.

Causality of the Mechanism:

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Detailed Protocol: Prenylation of Benzaldehyde

This protocol details the Lewis acid-catalyzed reaction between trimethyl(3-methyl-2-butenyl)silane and benzaldehyde, a representative electrophile.

Experimental Workflow Overview

Sources

Method

The Prenylsilyl Group: A New Frontier in Orthogonal Protection Strategies for Complex Molecule Synthesis

Introduction In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] Among the myriad of options, silyl ethers have emerged as a versatile and wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] Among the myriad of options, silyl ethers have emerged as a versatile and widely utilized class for the temporary masking of hydroxyl functionalities.[2] Their popularity stems from their ease of installation, tunable stability, and generally mild deprotection conditions.[3][4] Standard silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are mainstays in the synthetic chemist's toolbox, offering a range of stabilities primarily dictated by steric hindrance around the silicon atom.[5] However, the quest for ever more sophisticated orthogonal protection schemes demands the development of novel protecting groups with unique deprotection pathways, allowing for the selective unmasking of one hydroxyl group in the presence of many.

This application note introduces trimethyl(3-methyl-2-butenyl)silane, hereafter referred to as the prenylsilyl group (TMDPS), as a promising candidate for advanced orthogonal protection strategies. The key innovation of the TMDPS group lies in the incorporation of a prenyl (3-methyl-2-butenyl) moiety, an allylic system that opens the door to a unique set of deprotection conditions based on the reactivity of the carbon-carbon double bond. This allows for its selective removal in the presence of traditional alkylsilyl ethers, which are inert to these specific reagents. We will explore the hypothetical, yet scientifically grounded, application of the TMDPS group, providing detailed protocols for the protection of alcohols and, crucially, for its orthogonal deprotection.

The Strategic Advantage of the Prenylsilyl Group: Orthogonality Through Olefin Reactivity

The concept of orthogonal protection is central to the efficient synthesis of complex molecules bearing multiple reactive functional groups.[6] It allows for the deprotection of one specific group without affecting others.[6] While the differential steric bulk of traditional silyl ethers offers a degree of selectivity, the TMDPS group introduces a new dimension of orthogonality based on chemical reactivity. The prenyl double bond is susceptible to electrophilic attack and reactions with certain transition metal catalysts, conditions under which standard silyl ethers like TBS and TIPS are completely stable.[7][8] This unique reactivity profile allows for a highly selective deprotection strategy, as illustrated below.

cluster_0 Multi-Protected Molecule cluster_1 Deprotection Conditions cluster_2 Selective Deprotection Outcomes Molecule R-O-TMDPS R'-O-TBS R''-O-TIPS Prenyl_Specific Prenyl-Specific Reagents (e.g., I₂, Pd(0)) Molecule->Prenyl_Specific Orthogonal Cleavage Fluoride Fluoride Source (e.g., TBAF) Molecule->Fluoride Global or Stepwise Cleavage Acid Acidic Conditions (e.g., CSA) Molecule->Acid Outcome1 R-OH R'-O-TBS R''-O-TIPS Prenyl_Specific->Outcome1 Outcome2 R-OH R'-OH R''-OH Fluoride->Outcome2 Acid->Outcome2 cluster_0 Iodine-Mediated Deprotection Workflow Start TMDPS-Protected Alcohol Step1 Add I₂ in Dioxane/H₂O Start->Step1 Step2 Reflux Step1->Step2 Step3 Quench with Na₂S₂O₃ Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Purification Step4->Step5 End Deprotected Alcohol Step5->End

Sources

Application

Introduction: The Strategic Value of Trimethyl(prenyl)silane in Modern Synthesis

An Application Note for the Scalable Synthesis of Trimethyl(3-methyl-2-butenyl)silane Trimethyl(3-methyl-2-butenyl)silane, commonly referred to as trimethyl(prenyl)silane, is a pivotal organosilicon reagent in contempora...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Trimethyl(3-methyl-2-butenyl)silane

Trimethyl(3-methyl-2-butenyl)silane, commonly referred to as trimethyl(prenyl)silane, is a pivotal organosilicon reagent in contemporary organic chemistry. Its utility stems from its role as a stable and effective prenyl anion equivalent, most notably in stereoselective carbon-carbon bond-forming reactions. As an allylic silane, it is an indispensable nucleophile in transformations such as the Hosomi-Sakurai reaction, where it couples with various electrophiles, including aldehydes, ketones, and acetals, under Lewis acid catalysis.[1][2] This reactivity allows for the controlled introduction of the isoprenoid moiety, a fundamental building block in the synthesis of numerous natural products, pharmaceuticals, and agrochemicals.

The increasing demand for complex molecular architectures necessitates robust, reliable, and scalable methods for preparing key synthetic intermediates. This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of trimethyl(3-methyl-2-butenyl)silane. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and mechanistic underpinnings essential for transitioning from laboratory-scale preparations to multi-mole production. The protocols herein are designed for researchers, process chemists, and drug development professionals seeking to implement a validated and efficient synthesis campaign.

Synthesis Strategy: The Grignard Pathway to Silicon-Carbon Bond Formation

The formation of a silicon-carbon bond is most effectively and economically achieved on a large scale via the reaction of an organometallic reagent with a suitable halosilane.[3][4] For the synthesis of trimethyl(3-methyl-2-butenyl)silane, the Grignard reaction represents the most direct and industrially proven approach. This strategy involves two principal stages:

  • Formation of the Grignard Reagent: Prenylmagnesium halide is prepared by the reaction of a prenyl halide (e.g., 1-bromo-3-methyl-2-butene) with magnesium metal in an ethereal solvent.

  • Coupling with the Electrophile: The resulting Grignard reagent undergoes a nucleophilic substitution reaction with trimethylchlorosilane (TMCS), a readily available and cost-effective silicon electrophile.

The overall reaction is highly exothermic and involves moisture-sensitive intermediates, demanding rigorous control over reaction conditions for a safe and high-yielding process.[5]

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the prenyl Grignard reagent on the electrophilic silicon center of trimethylchlorosilane. The magnesium halide acts as a Lewis acid, activating the Si-Cl bond. The reaction proceeds via a transition state leading to the displacement of the chloride ion and the formation of the desired Si-C bond, along with magnesium halide salts as byproducts.

R1 Prenylmagnesium Bromide (CH₃)₂C=CHCH₂MgBr TS Nucleophilic Attack on Silicon Center R1->TS R2 Trimethylchlorosilane (CH₃)₃SiCl R2->TS P1 Trimethyl(3-methyl-2-butenyl)silane (Target Product) TS->P1 Si-C Bond Formation P2 Magnesium Bromide Chloride (MgBrCl) TS->P2 Salt Byproduct cluster_0 Part A: Grignard Formation cluster_1 Part B: Silylation & Work-up A1 1. Charge Reactor - Magnesium Turnings - Anhydrous THF - Iodine Crystal A3 3. Initiate Reaction - Add small aliquot of bromide - Observe exotherm/color change A1->A3 A2 2. Prepare Bromide Solution - Prenyl Bromide - Anhydrous THF A2->A3 A4 4. Controlled Addition - Add remaining bromide slowly - Maintain Temp < 40°C A3->A4 A5 5. Age Reaction - Stir at RT for 1-2 hours A4->A5 B2 7. Add Grignard to TMCS - Slow, controlled addition - Maintain Temp < 10°C A5->B2 Transfer Grignard Reagent B1 6. Prepare TMCS Solution - TMCS in Anhydrous THF - Cool to 0-5°C B1->B2 B3 8. Warm to RT - Stir for 2 hours B2->B3 B4 9. Quench Reaction - Pour mixture into cold aq. NH₄Cl B3->B4 B5 10. Extraction & Wash - Separate layers - Wash organic with brine B4->B5 B6 11. Dry & Concentrate - Dry over MgSO₄ - Remove solvent via rotary evaporation B5->B6 B7 12. Purify - Fractional vacuum distillation B6->B7

Caption: Step-by-step experimental workflow for scale-up synthesis.

Procedure

Part A: Preparation of Prenylmagnesium Bromide

  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, condenser (with N₂ inlet), dropping funnel, and thermocouple. Flame-dry the entire apparatus under a vacuum and backfill with dry nitrogen.

  • Charge Reactor: To the flask, add magnesium turnings (26.7 g), a single crystal of iodine, and 300 mL of anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-methyl-2-butene (149.0 g) in 700 mL of anhydrous THF. Add approximately 50 mL of this solution to the magnesium suspension. The mixture should become warm and the brownish iodine color should fade, indicating initiation. If no reaction occurs, gentle heating may be applied.

  • Controlled Addition: Once the reaction is initiated, begin the slow, dropwise addition of the remaining bromide solution at a rate that maintains a gentle reflux or a temperature below 40°C, using a cooling bath as needed. This addition typically takes 2-3 hours.

  • Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.

Part B: Silylation, Work-up, and Purification

  • Prepare TMCS Solution: In a separate dry flask, prepare a solution of trimethylchlorosilane (120.0 g) in 500 mL of anhydrous THF. Cool this solution to 0-5°C using an ice bath.

  • Coupling Reaction: Slowly add the prepared Grignard reagent from Part A to the cold TMCS solution via cannula or dropping funnel over 2-3 hours. Carefully monitor the internal temperature, ensuring it remains below 10°C.

  • Warm to Ambient: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: In a separate large beaker or vessel, place the 1.0 L of cold, saturated ammonium chloride solution. While stirring vigorously, slowly pour the reaction mixture into the quench solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of diethyl ether or methyl tert-butyl ether (MTBE). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with 500 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Assemble a fractional distillation apparatus. Purify the crude product by vacuum distillation to yield trimethyl(3-methyl-2-butenyl)silane as a clear, colorless liquid.

Mandatory Safety Protocols

The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and neoprene or nitrile rubber gloves at all times. [6][7]* Engineering Controls: All operations must be conducted in a certified chemical fume hood. An inert gas manifold is required. Ensure a safety shower and eyewash station are immediately accessible. [6]Fire extinguishers suitable for both solvent (Class B) and metal (Class D) fires must be available.

  • Reagent Handling:

    • Trimethylchlorosilane (TMCS): Highly flammable and corrosive. It reacts with atmospheric moisture to release corrosive HCl gas. Handle only under an inert atmosphere and in a well-ventilated hood.

    • Grignard Reagents: Can be pyrophoric, especially if residual magnesium is present. They react violently with water. [8]Never leave a Grignard reaction unattended.

    • Ethereal Solvents (THF): Highly flammable and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvents and do not distill to dryness. [8]* Waste Disposal: Quench all reactive waste carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

Analytical Quality Control

Confirm the identity and purity of the final product using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.15 (t, 1H), 1.68 (s, 3H), 1.60 (s, 3H), 1.45 (d, 2H), 0.05 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 130.5, 121.8, 25.8, 23.5, 17.6, -1.6.

  • GC-MS: To confirm the molecular weight (m/z = 142.32) and assess purity, which should typically be >98%.

References

  • Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965. Available at: [Link]

  • Höfener, T., et al. (2023). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Gupta, V. D. (2020). Organosilicon Compounds. Lucknow University. Available at: [Link]

  • McAtee, J. R., et al. (2014). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. ACS Catalysis, 4(7), 2196-2200. Available at: [Link]

  • Gelest, Inc. (2014). Safety Data Sheet: TRIMETHYLCHLOROSILANE. Available at: [Link]

  • Alfa Aesar. (2009). Material Safety Data Sheet: Phenylmagnesium bromide, 3M in ether. Available at: [Link]

  • Sherwood, T. C., et al. (2018). Synthesis of Enantioenriched Allylic Silanes via Nickel-Catalyzed Reductive Cross-Coupling. Journal of the American Chemical Society, 140(30), 9403–9407. Available at: [Link]

  • Kumada, M. (1987). Synthesis of Organosilicon Compounds by New Direct Reactions. In Organosilicon and Bioorganosilicon Chemistry. Ellis Horwood, Chichester.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylsilanes. Available at: [Link]

  • Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses, Coll. Vol. 9, p.700 (1998); Vol. 72, p.163 (1995). Available at: [Link]

  • Steiner, S., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. Available at: [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]

  • Colvin, E. W. (1989). Silicon Reagents in Organic Synthesis. Academic Press.
  • Eaborn, C. (1960). Organosilicon Compounds. Butterworths.
  • Arkles, B. (1996). Grignard Reagents and Silanes. In Grignard Reagents: New Developments. Marcel Dekker. Available at: [Link]

  • Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Organic Syntheses, Coll. Vol. 9, p.735 (1998); Vol. 71, p.157 (1993). Available at: [Link]

Sources

Method

Green Chemistry in Action: A Guide to Prenylation using Trimethyl(3-methyl-2-butenyl)silane

Introduction: Reimagining Prenylation through a Green Lens In the pursuit of novel therapeutics and complex molecular architectures, the installation of isoprenoid groups—a process known as prenylation—is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Prenylation through a Green Lens

In the pursuit of novel therapeutics and complex molecular architectures, the installation of isoprenoid groups—a process known as prenylation—is a cornerstone of modern organic synthesis. Traditionally, this has been the domain of highly reactive organometallics, such as Grignard reagents. While effective, these classic methods are often encumbered by significant environmental and safety drawbacks, including the use of volatile and hazardous solvents, strict anhydrous conditions, and the generation of substantial waste streams.

This guide explores a powerful and sustainable alternative: the use of trimethyl(3-methyl-2-butenyl)silane, a stable and less toxic prenylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in the Hosomi-Sakurai reaction, and offer a quantitative comparison of its green credentials against traditional Grignard-based methods. This document is intended for researchers, scientists, and drug development professionals seeking to integrate greener, more efficient, and safer methodologies into their synthetic workflows. Allylsilanes, such as trimethyl(3-methyl-2-butenyl)silane, offer numerous advantages, including low cost, low toxicity, high stability towards air and moisture, and broad functional group compatibility.[1]

The Green Advantage: Why Trimethyl(3-methyl-2-butenyl)silane?

The ethos of green chemistry is not merely about achieving a desired chemical transformation but doing so in a manner that is sustainable, safe, and minimizes environmental impact. Trimethyl(3-methyl-2-butenyl)silane embodies several key principles of green chemistry:

  • Enhanced Safety: Unlike Grignard reagents, which are notoriously pyrophoric and moisture-sensitive, trimethyl(3-methyl-2-butenyl)silane is a stable, liquid reagent that can be handled with standard laboratory precautions. This inherent stability obviates the need for strictly anhydrous solvents and inert atmospheres, simplifying experimental setup and reducing operational hazards.

  • Reduced Waste: The Hosomi-Sakurai reaction, the primary application of this reagent, can often be performed with catalytic amounts of a Lewis acid promoter. This contrasts sharply with Grignard reactions, which are stoichiometric in the metal-halogen species, leading to the generation of significant inorganic waste.

  • Improved Atom Economy: By facilitating a more direct and efficient transfer of the prenyl group, the use of trimethyl(3-methyl-2-butenyl)silane can lead to higher atom economy compared to traditional methods that may involve protecting groups or multi-step sequences.

  • Milder Reaction Conditions: The stability of the silane allows for a broader range of reaction conditions, often at or near room temperature, reducing the energy consumption associated with cryogenic cooling or high-temperature refluxing.

Core Application: The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is the Lewis acid-promoted allylation of an electrophile, typically a carbonyl compound, with an allylsilane.[2] This reaction is a powerful tool for carbon-carbon bond formation and is the primary vehicle for the green chemistry applications of trimethyl(3-methyl-2-butenyl)silane.

Mechanism of Action: The Power of the β-Silicon Effect

The efficacy of the Hosomi-Sakurai reaction hinges on a phenomenon known as the β-silicon effect. The key steps are as follows:

  • Activation of the Electrophile: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The π-electrons of the allylsilane's double bond attack the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.

  • Stabilization of the Intermediate: This nucleophilic addition results in the formation of a carbocation at the β-position relative to the silicon atom. This β-carbocation is significantly stabilized by hyperconjugation with the carbon-silicon bond. This stabilization is the crux of the β-silicon effect and is the driving force for the reaction.

  • Elimination and Product Formation: The trimethylsilyl group is subsequently eliminated, leading to the formation of a new carbon-carbon double bond and yielding the desired homoallylic alcohol.

Hosomi_Sakurai_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2 & 3: Nucleophilic Attack & β-Carbocation Formation cluster_2 Step 4: Elimination & Product Formation Carbonyl R₂C=O Activated_Carbonyl R₂C=O-LA Carbonyl->Activated_Carbonyl Coordination Lewis_Acid LA Carbocation R₂C(O-LA)-CH₂-CH⁺-C(SiMe₃)(CH₃)₂ Activated_Carbonyl->Carbocation γ-Attack Prenylsilane Me₃Si-CH₂-CH=C(CH₃)₂ Prenylsilane->Carbocation Product R₂C(OH)-CH₂-CH=C(CH₃)₂ Carbocation->Product Elimination Silyl_Cation Me₃Si⁺ Carbocation->Silyl_Cation

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Quantitative Comparison: A Tale of Two Prenylations

To illustrate the green advantages of using trimethyl(3-methyl-2-butenyl)silane, we will compare its reaction with benzaldehyde to the traditional approach using prenylmagnesium bromide (a Grignard reagent). A key metric in green chemistry is the Environmental Factor (E-factor) , which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.

E-factor = (Total mass of inputs - mass of product) / mass of product

MetricHosomi-Sakurai ReactionGrignard Reaction
Reaction Benzaldehyde + Trimethyl(3-methyl-2-butenyl)silaneBenzaldehyde + Prenylmagnesium Bromide
Solvent DichloromethaneAnhydrous Diethyl Ether
Reagent Stability Air and moisture stableHighly sensitive to air and moisture
Safety Standard handlingRequires inert atmosphere, pyrophoric
Typical Yield ~85-95%~80-90%
Waste Products Catalytic Lewis acid, silyl byproduct, solventMagnesium salts, excess reagent, solvent
Calculated E-factor *~5-10~20-30

*E-factor values are estimates based on typical lab-scale procedures and include solvent and workup materials. The actual values can vary depending on the specific conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Trimethyl(3-methyl-2-butenyl)silane

A greener approach to the synthesis of trimethyl(3-methyl-2-butenyl)silane can be achieved through the direct silylation of isoprene.

Materials:

  • Isoprene

  • Chlorotrimethylsilane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

Procedure:

  • Grignard Reagent Formation (Conducted under an inert atmosphere):

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining chlorotrimethylsilane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the silyl Grignard reagent.

  • Reaction with Isoprene:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of isoprene (1.1 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation to afford trimethyl(3-methyl-2-butenyl)silane as a colorless liquid.

Synthesis_Workflow Start Start: Materials Preparation Grignard Prepare Silyl Grignard Reagent (Chlorotrimethylsilane + Mg in THF) Start->Grignard Reaction React with Isoprene at 0°C to RT Grignard->Reaction Workup Aqueous Workup (Sat. NH₄Cl) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Fractional Distillation Drying->Purification Product Final Product: Trimethyl(3-methyl-2-butenyl)silane Purification->Product

Caption: Workflow for the Synthesis of Trimethyl(3-methyl-2-butenyl)silane.

Protocol 2: Hosomi-Sakurai Reaction with Benzaldehyde

This protocol details the reaction of trimethyl(3-methyl-2-butenyl)silane with benzaldehyde, a common electrophile.

Materials:

  • Benzaldehyde

  • Trimethyl(3-methyl-2-butenyl)silane

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup (Conducted under an inert atmosphere):

    • To a flame-dried, round-bottom flask, add a solution of benzaldehyde (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add titanium tetrachloride (1.1 eq) to the stirred solution. The solution will typically turn yellow or orange.

    • Stir the mixture at -78 °C for 10 minutes.

  • Addition of Prenylsilane:

    • Add a solution of trimethyl(3-methyl-2-butenyl)silane (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Conclusion: A Step Towards a More Sustainable Future in Synthesis

The adoption of trimethyl(3-methyl-2-butenyl)silane in lieu of traditional organometallic reagents for prenylation is more than a mere substitution of one reagent for another; it represents a paradigm shift towards a greener and safer approach to organic synthesis. The inherent stability, reduced toxicity, and improved efficiency of this allylsilane, particularly within the framework of the Hosomi-Sakurai reaction, offer a compelling case for its integration into the synthetic chemist's toolkit. By embracing such technologies, the scientific community can continue to push the boundaries of molecular innovation while upholding its responsibility to protect our environment.

References

  • Fiorenza, A., et al. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 26(11), 3213. Available from: [Link]

  • Kaib, P. S. J., et al. (2016). Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes. Angewandte Chemie International Edition, 55(42), 13200-13203. Available from: [Link]

  • Organic Syntheses. (1992). Tris(trimethylsilyl)silane. Organic Syntheses, 70, 164. Available from: [Link]

  • Sheldon, R. A. (n.d.). E-Factor. Welcome to . Available from: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). E-factor. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with Silane, trimethyl(3-methyl-2-butenyl)-

<Technical Support Center: Improving Yield in Reactions with Silane, trimethyl(3-methyl-2-butenyl)- Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Silane...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Improving Yield in Reactions with Silane, trimethyl(3-methyl-2-butenyl)-

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Silane, trimethyl(3-methyl-2-butenyl)- in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges and optimize your reaction yields. The unique structure of this allylic silane, also known as prenyltrimethylsilane, offers a versatile tool for carbon-carbon bond formation, but its reactivity profile requires careful consideration of reaction parameters.

This resource is structured into two main sections: a Troubleshooting Guide formatted as a direct, problem-solution Q&A, and a comprehensive Frequently Asked Questions (FAQs) section addressing more general inquiries. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust and higher-yielding reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

Q1: My Hosomi-Sakurai reaction with an aldehyde is giving very low yield of the desired homoallylic alcohol. What are the most likely causes and how can I fix it?

Immediate Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid:

  • Optimize Reaction Temperature:

  • Check the Quality of Your Silane:

    • Allylic silanes can degrade over time. Ensure your Silane, trimethyl(3-methyl-2-butenyl)- is of high purity. If in doubt, purification by distillation may be necessary.

  • Solvent Considerations:

Protocol Example: Optimizing a Hosomi-Sakurai Reaction

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Lewis Acid 1.0 eq TiCl₄Increase to 1.5-2.0 eq TiCl₄Ensures complete activation of the aldehyde.
Temperature -78 °CAllow to slowly warm to -40 °C or -20 °CMay be necessary for less reactive substrates.
Silane 1.2 eqUse freshly distilled silaneImpurities can inhibit the reaction.
Solvent Anhydrous DCMUse freshly distilled DCM over CaH₂Eliminates any trace moisture that can quench the Lewis acid.
Q2: I am observing a significant amount of a protodesilylated side product (isoprene) in my reaction mixture. How can I prevent this?

A2: Protodesilylation is a common side reaction with allylic silanes, especially under acidic conditions. [6][7] It involves the replacement of the trimethylsilyl group with a proton, leading to the formation of the corresponding alkene.

Causality and Prevention:

  • Trace Acid/Moisture: The primary cause of protodesilylation is the presence of protic acids or water, which can protonate the double bond and facilitate the loss of the silyl group.

    • Solution: Rigorously dry all solvents and reagents. If your reaction is sensitive, consider adding a non-nucleophilic proton scavenger like a hindered base (e.g., 2,6-di-tert-butylpyridine).

  • Lewis Acid Choice: Very strong Lewis acids can sometimes be sufficiently acidic to promote protodesilylation.

    • Solution: If you suspect your Lewis acid is the culprit, try a milder one. For example, if you are using AlCl₃, consider switching to ZnCl₂ or a less oxophilic Lewis acid.

  • Reaction Workup: The aqueous workup is a common point where protodesilylation can occur.

    • Solution: Quench the reaction at low temperature with a non-acidic or slightly basic solution, such as a saturated sodium bicarbonate solution or a Rochelle's salt solution, instead of ammonium chloride.

Workflow for Minimizing Protodesilylation

G start Reaction Setup dry_reagents Rigorously Dry Solvents and Reagents start->dry_reagents inert_atm Maintain Inert Atmosphere (N2/Ar) dry_reagents->inert_atm lewis_acid Select Appropriate Lewis Acid inert_atm->lewis_acid proton_scavenger Consider Proton Scavenger lewis_acid->proton_scavenger reaction Run Reaction at Optimal Temperature proton_scavenger->reaction quench Quench at Low Temp with Mild Base reaction->quench workup Perform Aqueous Workup quench->workup product Isolated Product workup->product

Caption: Workflow to minimize protodesilylation.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The regioselectivity of reactions with allylic silanes is generally high, with the electrophile attacking the γ-carbon of the allyl system due to the β-silicon effect, which stabilizes the resulting carbocation intermediate. [2][8] However, certain conditions can lead to a loss of this selectivity.

Factors Influencing Regioselectivity:

  • Lewis Acid: The nature of the Lewis acid can influence the transition state. A bulkier Lewis acid might sterically hinder attack at one position.

  • Substrate Sterics: The steric bulk on both the allylic silane and the electrophile can play a role. For Silane, trimethyl(3-methyl-2-butenyl)-, the two methyl groups at the γ-position heavily direct the electrophile to the α-position. If you are seeing other isomers, it may be due to isomerization of the starting material or product.

Strategies to Enhance Regioselectivity:

  • Confirm Starting Material Integrity: Use NMR to confirm the isomeric purity of your Silane, trimethyl(3-methyl-2-butenyl)-.

  • Stick to Lewis Acid Catalysis: For predictable γ-attack, Lewis acid-mediated conditions are the most reliable.[9]

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the transition state with the lowest activation energy.

Illustrative Reaction Mechanism

G cluster_0 Hosomi-Sakurai Mechanism Allylsilane R-CH=CH-CH2-SiMe3 Intermediate R-CH(E)-CH=CH2 + [SiMe3]+ Allylsilane->Intermediate Electrophilic Attack at γ-carbon Electrophile E+ Product Homoallylic Product Intermediate->Product Desilylation

Caption: Simplified Hosomi-Sakurai reaction pathway.

Frequently Asked Questions (FAQs)

Q: What is the best way to store and handle Silane, trimethyl(3-methyl-2-butenyl)-? A: Silane, trimethyl(3-methyl-2-butenyl)- is a moisture-sensitive compound and should be handled under an inert atmosphere (nitrogen or argon). It is best stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Q: Can I use other types of catalysts besides Lewis acids for reactions with this silane? A: Yes, while Lewis acids are the most common, other catalytic systems have been developed. For instance, fluoride ion sources like tetrabutylammonium fluoride (TBAF) can activate the silane for nucleophilic attack.[10] Additionally, certain transition metal catalysts, such as palladium and nickel complexes, can be used in cross-coupling reactions.[11][12][13]

Q: How do I purify the final product from my reaction? A: The most common method for purifying products from reactions involving Silane, trimethyl(3-methyl-2-butenyl)- is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. It's important to remove the silyl byproducts (e.g., trimethylsilanol) during the workup or chromatography. Sometimes, an acidic wash during the workup can help remove some of these byproducts, but be mindful of the potential for protodesilylation of your product if it is also an allylic silane.

Q: Are there any safety precautions I should be aware of when working with this compound? A: Like most organosilanes, Silane, trimethyl(3-methyl-2-butenyl)- is flammable. It should be handled in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[14]

References

  • Sakurai reaction. Wikipedia. [Link]

  • Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry. [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

  • TRIMETHYLSILANE Safety Data Sheet. Gelest, Inc. [Link]

  • The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. ACS Publications. [Link]

  • Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]

  • α-Silicon effect assisted Curtin–Hammett allylation using allylcopper reagents derived from 1,3-dienylsilanes. National Institutes of Health. [Link]

  • Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Journal of the American Chemical Society. [Link]

  • Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Huskie Commons. [Link]

  • Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. PrepChem.com. [Link]

  • The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Allylsilane synthesis. Organic Chemistry Portal. [Link]

  • Silane, trimethyl-3-penten-2-yl-, trans. PubChem. [Link]

  • The purification process of trimethyl silane.
  • Electrophilic substitution of unsaturated silanes. Wikipedia. [Link]

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Institutes of Health. [Link]

  • REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. SciSpace. [Link]

  • Silane, trimethyl(3-methyl-1,3-butadienyl)-, (E). LookChem. [Link]

  • REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. [Link]

  • Purification process for silane compound.
  • Tris(trimethylsilyl)silane. Wikipedia. [Link]

  • Silane, trimethyl-. NIST WebBook. [Link]

  • Silane, trimethyl(3-methyl-1-butynyl)-. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Prenyltrimethylsilane

Welcome to the technical support center for the synthesis and application of prenyltrimethylsilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific prin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of prenyltrimethylsilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab.

Section 1: Synthesis Fundamentals & Core Concepts

This section addresses foundational questions regarding the synthesis of prenyltrimethylsilane, focusing on the most prevalent and robust methodologies.

Q1: What is the most common and reliable method for synthesizing prenyltrimethylsilane?

The most widely employed method for synthesizing prenyltrimethylsilane is the Grignard reaction. This organometallic reaction involves the formation of a prenyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic silicon source, typically chlorotrimethylsilane (TMS-Cl). The reaction is favored for its high efficiency and the relative accessibility of the starting materials.

The overall transformation consists of two main stages:

  • Formation of the Grignard Reagent: Prenyl halide (chloride or bromide) reacts with magnesium metal in an anhydrous ether solvent to form prenylmagnesium halide.

  • Silylation: The freshly prepared Grignard reagent is reacted in situ with chlorotrimethylsilane. The nucleophilic carbon of the prenyl group attacks the silicon atom, displacing the chloride to form the C-Si bond.

Q2: Can you provide a high-level overview of the experimental workflow?

Certainly. The following diagram outlines the critical steps from setup to product isolation for the Grignard synthesis of prenyltrimethylsilane.

G cluster_prep Phase 1: Preparation & Setup cluster_grignard Phase 2: Grignard Formation cluster_silylation Phase 3: Silylation & Workup cluster_purification Phase 4: Purification & Analysis glassware Flame-Dry All Glassware (Flask, Condenser, Funnel) assembly Assemble Under Inert Gas (N2 or Ar) glassware->assembly reagents Prepare Anhydrous Solvent & Reagents assembly->reagents mg_activation Activate Magnesium Turnings (e.g., with Iodine) reagents->mg_activation prenyl_halide Slowly Add Prenyl Halide in Anhydrous Ether mg_activation->prenyl_halide initiation Observe Initiation (Color change, gentle reflux) prenyl_halide->initiation reflux Maintain Reaction (Reflux or Stir at RT) initiation->reflux tmscl Add Chlorotrimethylsilane (TMS-Cl) at 0 °C reflux->tmscl quench Quench Reaction (e.g., with sat. NH4Cl) tmscl->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Purify by Fractional Distillation filter_evap->distill characterize Characterize Product (NMR, GC-MS, IR) distill->characterize

Caption: General workflow for prenyltrimethylsilane synthesis.
Q3: Why are anhydrous conditions so critical? My yields are inconsistent.

This is the single most important parameter for success. Grignard reagents are potent bases and nucleophiles.[1][2] Their high reactivity makes them extremely sensitive to protic sources, especially water.

Causality:

  • Acid-Base Reaction: The carbon-magnesium bond is highly polarized, giving the carbon atom significant carbanionic character. This makes the Grignard reagent a much stronger base than it is a nucleophile. If even trace amounts of water are present, the Grignard reagent will rapidly deprotonate water to form an alkane (in this case, isopentane) and magnesium hydroxide salts.[2][3] This reaction is irreversible and consumes your reagent before it can react with the chlorotrimethylsilane.

  • Reaction Rate: The acid-base reaction with water is kinetically much faster than the desired nucleophilic attack on the silicon center.[2]

Self-Validating Protocol Steps:

  • Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or meticulously flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).[4]

  • Solvents: Use freshly distilled, anhydrous-grade ether solvents (e.g., diethyl ether, THF). It is best practice to distill them from a drying agent like sodium/benzophenone.

  • Reagents: Ensure all reagents, including the prenyl halide and chlorotrimethylsilane, are anhydrous.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment to prevent atmospheric moisture from entering the system.

Failure to adhere to strictly anhydrous conditions is the most common reason for failed or low-yielding Grignard reactions.[3]

Section 2: Troubleshooting the Grignard Reaction

Even with careful preparation, the formation of the Grignard reagent can be challenging. This section provides a logical framework for diagnosing and solving common problems.

Q4: My Grignard reaction won't start. What should I do?

Failure to initiate is a classic issue, almost always related to the surface of the magnesium metal. Magnesium is coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the prenyl halide from reaching the metal surface.[1][3]

Troubleshooting Flowchart:

G cluster_activation Activation Methods (Choose one) start Reaction Not Initiating? check_conditions Are conditions TRULY anhydrous? (Glassware, Solvent, Atmosphere) start->check_conditions re_dry Re-dry system. Use freshly distilled solvent. check_conditions->re_dry No activate_mg Activate Magnesium Surface check_conditions->activate_mg Yes crush 1. Mechanical Crushing: Use a dry glass rod to crush Mg turnings against the flask. activate_mg->crush iodine 2. Iodine Activation: Add a single crystal of I2. Warm gently. Wait for brown color to fade upon halide addition. activate_mg->iodine dbe 3. Chemical Activation: Add a few drops of 1,2-dibromoethane (DBE). activate_mg->dbe success Initiation Successful! (Observe cloudiness, color change, or exotherm) crush->success iodine->success dbe->success

Caption: Troubleshooting guide for Grignard reaction initiation.

Detailed Protocol: Magnesium Activation with Iodine

  • To your flame-dried flask containing magnesium turnings under an inert atmosphere, add one small crystal of iodine (I₂).

  • Gently warm the flask with a heat gun. The iodine will sublime, and its purple vapor will coat the magnesium, appearing brownish on the surface.

  • Add a small amount of your prenyl halide solution. The brown color should disappear at the point of addition as the iodine reacts with the magnesium to form MgI₂, which helps etch the oxide layer.

  • This localized cleaning exposes fresh magnesium, which should be sufficient to initiate the reaction.[4]

Q5: My reaction initiated, but my yield is very low. What are the likely side reactions?

Low yields often point to competing reaction pathways. The primary culprit in this synthesis is typically Wurtz-type homocoupling.

  • Wurtz Coupling: This is a major side reaction where the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting prenyl halide (R-X) that has not yet reacted with magnesium.[4] This results in the formation of a dimer (2,7-dimethyl-2,6-octadiene) and wastes both your starting material and the Grignard reagent.

    • Mitigation: This side reaction is minimized by ensuring the concentration of the prenyl halide is kept low in the solution. This is achieved by adding the halide slowly and dropwise to the magnesium suspension, allowing it to react with the magnesium before it can encounter a significant concentration of the Grignard reagent.

  • Reaction with CO₂: If your inert gas seal is not perfect, atmospheric carbon dioxide can be a problem. The Grignard reagent will react with CO₂ to form a carboxylate salt, which upon workup yields 4,4-dimethyl-2-butenoic acid.

    • Mitigation: Ensure a good, positive pressure of nitrogen or argon throughout the reaction.

Q6: How does the choice of solvent affect my reaction?

The solvent is not merely a medium; it is an active participant in stabilizing the Grignard reagent. The choice of solvent can significantly impact reaction rate and yield.[5][6]

  • Mechanism of Solvation: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial. The oxygen atoms in the ether use their lone pairs to coordinate to the magnesium atom of the Grignard reagent.[3][7] This complex, known as the Schlenk equilibrium, stabilizes the reagent and keeps it in solution.

  • THF vs. Diethyl Ether: THF is generally a better solvating agent than diethyl ether and can lead to higher reaction rates.[4] However, it also has a higher boiling point, which can be a consideration during purification. For many standard Grignard reactions, diethyl ether is sufficient and more economical.

  • Solvent-Free Conditions: While some reactions can benefit from solvent-free conditions to increase yield and reduce waste, this is generally not advisable for Grignard synthesis due to the need for stabilization and heat dissipation.[8]

Table 1: Comparison of Common Solvents for Grignard Synthesis

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether 34.6Good reagent stabilization, easy to remove, promotes initiation.Highly flammable, can form explosive peroxides.
Tetrahydrofuran (THF) 66Excellent stabilization, can dissolve more complex reagents.[4]Higher boiling point, can also form peroxides, more expensive.
Non-polar (e.g., Hexane) 69Not suitable.Does not stabilize the Grignard reagent, leading to precipitation and no reaction.[6]
Protic (e.g., Ethanol) 78.4Absolutely incompatible.Instantly destroys the Grignard reagent via acid-base reaction.[9]

Section 3: Purification and Analysis

A successful reaction is only half the battle. Proper workup and purification are essential to obtaining a high-purity final product.

Q7: My final product is impure after workup. What are the common contaminants and how can I remove them?

Common impurities include unreacted starting materials, the Wurtz coupling dimer, and various siloxane byproducts formed from reactions with moisture.

Detailed Protocol: Workup and Purification

  • Quenching: After the reaction with TMS-Cl is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that will protonate and dissolve the magnesium salts (MgX₂) without being acidic enough to cause degradation of your product. Do not add water or strong acid directly to the Grignard reagent , as the reaction is extremely exothermic and can be violent.[3][7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent like diethyl ether or pentane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter off the drying agent.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation: This is the most effective method for separating prenyltrimethylsilane (b.p. ~118-120 °C) from lower-boiling starting materials and higher-boiling Wurtz coupling products.[10] Perform the distillation under atmospheric pressure or a slight vacuum. Collect the fraction that distills at the correct temperature.

Q8: What analytical techniques are best for confirming the identity and purity of my prenyltrimethylsilane?

A combination of techniques is recommended for unambiguous characterization.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR will show characteristic peaks for the trimethylsilyl group (a sharp singlet at ~0 ppm, integrating to 9H), the vinyl proton, and the methyl groups of the prenyl moiety.

    • ¹³C NMR will confirm the number of unique carbon environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate your product from volatile impurities, giving a good indication of purity (e.g., % area). The mass spectrometer will provide the molecular weight and a characteristic fragmentation pattern, confirming the structure.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for C-H stretching of the alkyl and vinyl groups, C=C stretching of the alkene, and a strong, characteristic Si-CH₃ peak.

Section 4: Downstream Applications

Q9: I am using my prenyltrimethylsilane in a Lewis acid-catalyzed reaction, but it is failing. What should I check?

Prenyltrimethylsilane is a common precursor in Lewis acid-catalyzed reactions, such as the Hosomi-Sakurai reaction.[12][13] Failure in these subsequent steps can often be traced back to the quality of the silane or the reaction conditions.

  • Purity of the Silane: The most common issue is the presence of unreacted chlorotrimethylsilane from the synthesis. TMS-Cl can interfere with or deactivate certain Lewis acid catalysts. Ensure your fractional distillation was effective.

  • Choice of Lewis Acid: Not all Lewis acids are equal. Strong Lewis acids like titanium tetrachloride (TiCl₄) are effective but can be sensitive to moisture.[13] Milder Lewis acids may require higher temperatures or longer reaction times. The catalyst's effectiveness can be substrate-dependent.[14][15]

  • Anhydrous Conditions: Just like in the Grignard synthesis, Lewis acid-catalyzed reactions are often highly sensitive to water, which can hydrolyze and deactivate the catalyst.

References

  • Effect of solvent on the reaction conditions a. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of solvent on the reaction time and yield a - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved from [Link]

  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC - NIH. (2022). Retrieved from [Link]

  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Retrieved from [Link]

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (n.d.). Retrieved from [Link]

  • Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023). Retrieved from [Link]

  • Lewis acid catalysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC. (2023). Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017). Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals. (n.d.). Retrieved from [Link]

  • lewis acid catalyzed: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • CN104136447B - The purification process of trimethyl silane - Google Patents. (n.d.).
  • Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity - NIH. (2023). Retrieved from [Link]

  • Solvents and sustainable chemistry - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane - MDPI. (n.d.). Retrieved from [Link]

  • Solvent Effects on Transition States and Reaction Rates - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Characterization and Sample Preparation Strategies for Nanoformulations - MDPI. (n.d.). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (2022). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - ResearchGate. (2018). Retrieved from [Link]

  • New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed. (n.d.). Retrieved from [Link]

  • Importance of Solvent-Mediated Phenylsilane Decompositon Kinetics for High-Yield Solution-Phase Silicon Nanowire Synthesis | Request PDF - ResearchGate. (2010). Retrieved from [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • CN101955496A - Process for purifying tetramethylsilane - Google Patents. (n.d.).
  • Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives - PubMed. (1978). Retrieved from [Link]

  • Strategic peptide purification. (n.d.). Retrieved from [Link]

  • I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions - ResearchGate. (1977). Retrieved from [Link]

  • [PDF] Side Reactions in Peptide Synthesis - Semantic Scholar. (1978). Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for sluggish prenyltrimethylsilane reactions

Welcome to the Technical Support Center for prenyltrimethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using prenyltrimethylsil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for prenyltrimethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using prenyltrimethylsilane in organic synthesis. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction to Prenyltrimethylsilane Reactions

Core Principles of the Hosomi-Sakurai Reaction

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds via a few key steps:

  • Nucleophilic Attack: The π-electrons of the prenyltrimethylsilane's double bond attack the activated electrophile at the γ-carbon.

  • Elimination: The trimethylsilyl group is eliminated, leading to the formation of a new double bond and the desired homoallylic alcohol or ether product.[3]

This mechanism highlights the non-negotiable requirement for a potent Lewis acid and an environment free of protic impurities that could intercept reactive intermediates.

Troubleshooting Guide & FAQs

Question 1: My reaction is sluggish or has failed completely (no product formation by TLC/LC-MS). What are the most likely causes?

This is the most common issue and almost always traces back to one of three areas: moisture contamination , reagent quality , or an inappropriate catalyst system .

Answer:

A stalled reaction requires a systematic investigation. Here is a logical workflow to diagnose the problem:

G A Reaction Sluggish/Failed B Check for Moisture Contamination A->B C Review Reagent Quality & Purity B->C No (Confident it's dry) E Strictly Anhydrous Setup: - Flame/Oven-dry glassware - Dry solvents (sieves/still) - Inert atmosphere (N2/Ar) B->E Yes (Suspected) D Evaluate Lewis Acid & Conditions C->D No (Reagents are pure) F Verify Reagent Integrity: - Check Prenyltrimethylsilane (distill if necessary) - Confirm Substrate Purity - Use fresh, high-purity Lewis Acid C->F Yes (Suspected) G Optimize Catalyst System: - Increase Lewis Acid stoichiometry - Screen alternative Lewis Acids (SnCl4, BF3·OEt2) - Adjust temperature/reaction time D->G H Re-run Experiment E->H F->H G->H

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in Reactions with Trimethyl(3-methyl-2-butenyl)silane

Welcome to the technical support center for enhancing stereoselectivity in reactions involving trimethyl(3-methyl-2-butenyl)silane, commonly known as prenylsilane. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing stereoselectivity in reactions involving trimethyl(3-methyl-2-butenyl)silane, commonly known as prenylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the mechanistic underpinnings of common reactions and provide actionable, field-proven advice to overcome challenges in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where trimethyl(3-methyl-2-butenyl)silane is used, and why is stereoselectivity a key concern?
Q2: We are observing low diastereoselectivity in the reaction of trimethyl(3-methyl-2-butenyl)silane with a chiral aldehyde. What are the likely causes and how can we improve it?

A2: Low diastereoselectivity in this context often points to issues with the transition state geometry or the reaction mechanism. Several factors could be at play:

  • Substrate Control vs. Reagent Control: With a chiral aldehyde, there is inherent substrate-controlled diastereoselectivity. If the inherent facial bias of the aldehyde is low, achieving high diastereoselectivity can be challenging. In such cases, employing a chiral Lewis acid or catalyst can enforce a higher degree of stereocontrol.

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: A systematic approach to troubleshooting low diastereoselectivity.

Q3: Can enantioselectivity be induced in reactions with the achiral trimethyl(3-methyl-2-butenyl)silane?

A3: Yes, achieving high enantioselectivity with an achiral allylsilane is a significant area of research and is typically accomplished by using a chiral catalyst. The catalyst can be a chiral Lewis acid or a combination of a Lewis acid with a chiral ligand.[4][5]

For instance, silver-based catalysts in combination with chiral phosphine ligands like (R)-BINAP have been successfully employed in enantioselective Hosomi-Sakurai reactions of aldehydes.[4][5] Similarly, chiral copper catalysts have been used to promote enantioselective conjugate additions of allylsilanes.[5]

The key principle is the formation of a chiral environment around the electrophile, which directs the nucleophilic attack of the allylsilane to one face of the electrophile over the other.

Key Catalyst Systems for Enantioselective Prenylation:

Catalyst SystemElectrophileTypical Enantioselectivity (ee)Reference
AgBF₃ / (R)-BINAPAromatic Aldehydes69-95%Yanagisawa et al.[5]
Chiral Copper Catalystα-Alkylidene β-keto imidesModerate to GoodNakada et al.[5]
Chiral Phosphine-Phosphine OxideAromatic Aldehydes30-57%Boyd et al.[5]
Q4: We are observing protodesilylation as a major side reaction. What causes this and how can it be minimized?

To minimize protodesilylation, consider the following:

  • Purification of Reagents: Lewis acids, especially those prone to hydrolysis like TiCl₄, should be freshly distilled or obtained from a reliable commercial source and handled under anhydrous conditions.

  • Use of a Proton Sponge: In cases where trace amounts of acid are unavoidable, the addition of a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine, can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of protodesilylation relative to the desired allylation reaction.

Proposed Mechanism of Protodesilylation:

Protodesilylation prenylsilane Trimethyl(3-methyl-2-butenyl)silane intermediate β-Silyl Carbocation prenylsilane->intermediate Protonation proton H+ proton->intermediate product Isoprene intermediate->product Elimination tms_ion TMS⁺ intermediate->tms_ion

Caption: The acid-catalyzed protodesilylation pathway.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Lewis acid (hydrolyzed). 2. Insufficiently electrophilic substrate. 3. Low reaction temperature for the specific substrate.1. Use a freshly opened bottle of Lewis acid or distill it before use. 2. Use a stronger Lewis acid or increase its stoichiometry. 3. Gradually warm the reaction to a higher temperature (e.g., from -78 °C to -40 °C or 0 °C).
Formation of Regioisomeric Products 1. In certain catalytic systems, especially those involving transmetallation, the formation of different allylic metal species can lead to a mixture of regioisomers.[8] 2. Reaction with α,β-unsaturated ketones can give both 1,2- and 1,4-addition products.[7]1. For silver-catalyzed reactions, the choice of ligand and reaction conditions can influence regioselectivity.[8] 2. The choice of Lewis acid can often direct the selectivity between 1,2- and 1,4-addition. Harder Lewis acids tend to favor 1,2-addition, while softer ones may favor 1,4-addition.
Poor Reproducibility 1. Inconsistent quality of reagents (especially the Lewis acid). 2. Presence of variable amounts of water or other impurities. 3. Inconsistent reaction setup and procedure.1. Standardize the source and handling of all reagents. 2. Implement rigorous procedures for drying solvents and glassware. 3. Develop a detailed and consistent standard operating procedure for the reaction.

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Diastereoselective Addition to an Aldehyde
  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

References

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. (n.d.). Retrieved from [Link]

  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones - RSC Publishing. (2017). Retrieved from [Link]

  • A Stereoselective Reductive Hosomi–Sakurai Reaction | Organic Letters - ACS Publications. (2018). Retrieved from [Link]

  • Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - Frontiers. (n.d.). Retrieved from [Link]

  • Stereochemical Studies of Ag‐Catalyzed Hosomi–Sakurai Reaction Using Chiral Silanes - SciSpace. (n.d.). Retrieved from [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PubMed Central. (n.d.). Retrieved from [Link]

Sources

Optimization

Workup procedures for reactions involving Silane, trimethyl(3-methyl-2-butenyl)-

Welcome to the technical support center for Silane, trimethyl(3-methyl-2-butenyl)-, also known as prenyltrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Silane, trimethyl(3-methyl-2-butenyl)-, also known as prenyltrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Foundational Knowledge & Safety FAQs

Before addressing reaction-specific issues, it is critical to understand the nature of this reagent and the necessary safety protocols. Prenyltrimethylsilane is a stable, yet highly reactive, allylic silane used for introducing the prenyl group in organic synthesis. Its reactivity is rooted in the ability of the carbon-silicon bond to stabilize a positive charge at the β-position through hyperconjugation, often referred to as the β-silicon effect.[1][2] This makes the double bond highly nucleophilic, especially when activated by a Lewis acid.

Q1: What are the essential safety precautions for handling prenyltrimethylsilane?

A1: While relatively stable compared to many organometallics, prenyltrimethylsilane is a flammable liquid and vapor. All handling should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a flame-retardant lab coat, is mandatory.[3][4] All containers and transfer apparatus must be properly grounded to prevent static discharge, which could be an ignition source.[5][6] Store the reagent in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[3][4]

Q2: What is the primary mechanism of action for this reagent in C-C bond formation?

A2: Prenyltrimethylsilane acts as a prenyl anion equivalent. In the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), it reacts with electrophiles such as aldehydes, ketones, acetals, and iminium ions.[1][7] The reaction proceeds via an electrophilic attack on the γ-carbon of the allylsilane. The resulting intermediate is a β-silyl carbocation, which is stabilized by hyperconjugation with the C-Si bond. A subsequent, irreversible loss of the trimethylsilyl group (typically as a volatile silyl halide or alkoxide after quenching) drives the reaction forward and forms the new carbon-carbon bond, with a characteristic shift of the double bond.[7]

Q3: My bottle of prenyltrimethylsilane has been stored for a while. How can I check its purity?

A3: The primary degradation pathway upon exposure to atmospheric moisture is slow hydrolysis to form hexamethyldisiloxane ((TMS)₂O) and 3-methyl-2-butene. You can check the purity via ¹H NMR spectroscopy. The vinyl proton of the starting material should appear as a triplet of quartets around δ 5.15-5.25 ppm. The presence of a singlet around δ 0.05 ppm corresponding to (TMS)₂O or signals for 3-methyl-2-butene would indicate degradation. For most applications, the presence of small amounts of hexamethyldisiloxane is inconsequential as it is relatively inert and easily removed during purification.

Part 2: Reaction Troubleshooting Guide

This section addresses common issues that arise during the reaction setup and execution.

Q4: My reaction is sluggish or incomplete, even with a stoichiometric amount of Lewis acid. What are the likely causes?

A4: Several factors can lead to poor reactivity:

  • Lewis Acid Quality: Many common Lewis acids (e.g., TiCl₄, SnCl₄) are extremely sensitive to moisture. Use a freshly opened bottle or a recently titrated solution. Anhydrous reaction conditions are paramount; ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Ethereal solvents like THF can sometimes coordinate to the Lewis acid, reducing its activity.

  • Temperature: While many reactions proceed readily at low temperatures (-78 °C), some less reactive electrophiles may require warming to 0 °C or even room temperature. However, warming can also lead to side reactions, so proceed with caution and monitor by TLC or LC-MS.

  • Substrate Inhibition: If your electrophile contains a Lewis basic functional group (e.g., an amine or unprotected alcohol), it can titrate the Lewis acid, rendering it inactive. In such cases, protection of the competing functional group or the use of excess Lewis acid may be necessary.

Q5: I am observing significant side products. What are the common side reactions?

A5: Side product formation often stems from the electrophile's reactivity or isomerization of the allylsilane.

  • Protonolysis: If the reaction mixture contains a source of protons (e.g., residual water), the allylsilane can be quenched to produce 3-methyl-2-butene.

  • Isomerization: Under harsh Lewis acidic conditions or with certain substrates, the prenyltrimethylsilane can isomerize to its vinylsilane isomer.[8]

  • Electrophile Decomposition: Strong Lewis acids can cause degradation of sensitive electrophiles. Consider using a milder Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂).

Part 3: Workup & Purification Troubleshooting

The workup stage is where many challenges with silicon-containing reagents become apparent.

Q6: After quenching my reaction, I have a persistent emulsion during the aqueous extraction. How can I resolve this?

A6: Emulsions are common in these workups due to the formation of fine inorganic salt precipitates and amphiphilic silanol byproducts.[9]

  • Break the Emulsion:

    • Add Brine: Add a significant volume of saturated aqueous NaCl (brine) and swirl gently, do not shake vigorously. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filter: Pass the entire mixture through a pad of Celite® or glass wool in a Büchner funnel. This can break up the emulsion by removing the particulate matter that stabilizes it. Rinse the Celite® pad with your organic solvent.

    • Change Solvent: If the emulsion persists, try adding a different organic solvent. For example, if you are using DCM, adding ethyl acetate can sometimes help.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q7: I observe a white, gelatinous, or solid precipitate upon adding my aqueous quench. What is it and how should I handle it?

A7: This is almost certainly a mixture of inorganic salts (from the neutralized Lewis acid) and silicon-based byproducts. For example, quenching TiCl₄ with water or base produces titanium dioxide (TiO₂) and various titanium hydroxides, which are often gelatinous. Additionally, any unreacted silylating agent or silyl byproducts can hydrolyze to form silanols (R₃SiOH), which can then condense to form siloxanes ((R₃Si)₂O), which are often oily or waxy solids.[10][11]

Workflow for Handling Precipitates:

G cluster_yes Scenario A: Soluble/Oily Precipitate cluster_no Scenario B: Insoluble/Solid Precipitate cluster_solution Solution for Co-elution start Precipitate Observed During Workup check_solubility Is the precipitate soluble in the organic layer? start->check_solubility yes_path Likely siloxane byproducts. Proceed with aqueous wash. check_solubility->yes_path Yes no_path Likely inorganic salts (e.g., TiO₂, Al(OH)₃) and/or polymeric siloxanes. check_solubility->no_path No chromatography Purify by column chromatography. yes_path->chromatography coelution Does byproduct co-elute with product? chromatography->coelution solution_path 1. Use less polar eluent system. 2. Consider fluoride wash (e.g., dilute HF or TBAF) if product is stable. 3. Distill product if volatile and stable. coelution->solution_path Yes filtration Filter the entire mixture through Celite®. no_path->filtration rinse Rinse Celite® pad thoroughly with organic solvent. filtration->rinse proceed Proceed to aqueous wash of the filtrate. rinse->proceed

Caption: Decision workflow for handling precipitates during workup.

Q8: My final product is contaminated with hexamethyldisiloxane (HMDSO) or other siloxane byproducts that are difficult to remove by chromatography. What purification strategies can I use?

A8: This is a classic challenge in organosilicon chemistry. Siloxanes are often non-polar and can have similar Rf values to many organic products.

Table 1: Advanced Purification Strategies for Siloxane Removal
MethodProtocolAdvantagesDisadvantages & Considerations
Acidic Hydrolysis to Silanol Before column chromatography, stir the crude product in a mixture of THF/water with a catalytic amount of a mild acid (e.g., 1 drop of 1N HCl) for 30 minutes.[12] Neutralize, extract, and dry before loading onto the column.Converts non-polar siloxanes to more polar silanols (R₃SiOH), which have a much higher affinity for silica gel and will often stick at the baseline.The desired product must be stable to mildly acidic conditions.
Fluoride Treatment Stir the crude product in THF with a fluoride source. For robust products, aqueous HF (1-5%) in acetonitrile can be used. For more sensitive substrates, tetra-n-butylammonium fluoride (TBAF) is a milder option.[12]Fluoride has a very high affinity for silicon and will cleave Si-O and Si-C bonds, converting silyl byproducts into water-soluble salts and volatile fluorosilanes.HIGHLY CAUTIONARY: This method is not selective and will cleave most other silyl groups (e.g., TBS, TIPS protecting groups) on your molecule. Product must be stable to fluoride ions.
Distillation If your product is thermally stable and has a boiling point significantly different from HMDSO (b.p. 101 °C), fractional distillation can be effective.[13]Can be very effective for large-scale purification and avoids chromatography altogether.Product must be volatile and not prone to decomposition at high temperatures.
Chemical Conversion In some industrial settings, residual hydrosilanes can be converted to higher-boiling chlorosilanes by reacting them with HCl in the presence of a catalyst, facilitating their removal.[14][15]Highly effective for specific byproduct streams.Generally not practical for a typical academic or drug discovery lab setting due to the specialized reagents and conditions.
Detailed Protocol: Acidic Hydrolysis for Siloxane Removal
  • Dissolution: Dissolve the crude product (post-aqueous workup and drying) in a suitable solvent like tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

  • Acidification: Add deionized water (10% v/v) followed by one drop of 1N aqueous HCl.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the disappearance of the siloxane spot by TLC or GC-MS if possible.

  • Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material, now containing more polar silanols instead of siloxanes, can be purified by standard silica gel chromatography.

References
  • Gelest, Inc. (2014). TRIMETHYLSILANE Safety Data Sheet. [Link]

  • Airgas. (2015). Trimethylsilane Safety Data Sheet. [Link]

  • Google Patents. (1996).
  • Rasmussen, J. K. (1977). O-Silylated Enolates-Versatile Intermediates for Organic Synthesis. Synthesis, 1977(2), 91-110. (Available via ResearchGate). [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Google Patents.
  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]

  • Klare, H. F. T., et al. (2020). Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development, 24(10), 2317–2325. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-14. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • ResearchGate. How to chemically remove silane molecules which are covalently bound to silica surface?[Link]

  • ResearchGate. Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups. [Link]

  • Zhang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Gotor-Fernández, V., et al. (2018). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Catalysts, 8(11), 532. [Link]

  • Maleczka, R. E., Jr. Organosilane Chemistry. [Link]

  • Eliades, G., et al. (2018). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Dental Materials, 34(8), 1195-1205. [Link]

  • Knowles, J. P., et al. (2020). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 142(42), 18044–18050. [Link]

  • Semantic Scholar. Reactions of allylsilanes and application to organic synthesis. [Link]

  • Lau, P. W.-K. (1978). Reactions of vinylsilanes and allylsilanes. McGill University eScholarship. [Link]

  • Parveen, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2533. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • BYJU'S. (2019). Methods of purification of organic compounds. [Link]

  • Niu, J., et al. (2024). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research. [Link]

  • ResearchGate. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations | Request PDF. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(2), 247-271. [Link]

  • de Melo, R. M., et al. (2019). Influence of silanes on the stability of resin-ceramic bond strength. Journal of Clinical and Experimental Dentistry, 11(5), e426-e431. [Link]

  • PubChem. Silane, trimethyl(3-methyl-1-butynyl)-. [Link]

  • ResearchGate. Reaction pathways for the addition of allyl trimethyl silane to 1,2,4‐triazoline‐3,5‐diones. [Link]

  • PubChem. Silane, trimethyl-3-penten-2-yl-, trans. [Link]

  • Li, Y., et al. (2022). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. RSC Advances, 12(35), 22961-22968. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from Prenyltrimethylsilane Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with prenyltrimethylsilane. This guide is designed to provide practical, in-depth solutions to common purificat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with prenyltrimethylsilane. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Purifying Organosilanes

Prenyltrimethylsilane is a valuable C5 building block in organic synthesis, enabling the introduction of prenyl groups in a variety of transformations, often mediated by Lewis acids. While the reactions are powerful, the resulting products—containing the trimethylsilyl (TMS) moiety—present unique purification challenges. These can range from the lability of C-Si or O-Si bonds under standard purification conditions to the removal of persistent, silicon-containing byproducts. This guide provides a structured, question-and-answer approach to navigate these issues.

FAQ 1: Issues During Initial Reaction Work-up

Q: My reaction, catalyzed by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), has resulted in a persistent emulsion during the aqueous quench. How can I resolve this?

A: This is a frequent issue, often caused by the formation of fine colloidal metal hydroxides (e.g., TiO₂, Al(OH)₃) or silicic acid derivatives at the aqueous-organic interface. These particles stabilize the emulsion, making phase separation difficult.

Causality: The vigorous hydrolysis of the Lewis acid and any silicon-containing reagents creates a high-surface-area solid that acts as a surfactant. Simply adding more water or organic solvent is often ineffective.

Troubleshooting Protocol:

  • Filtration through Celite®: The most robust method is to pass the entire emulsified mixture through a pad of diatomaceous earth (Celite® or a similar filter aid).

    • Step 1: Prepare a short plug of Celite® (2-3 cm) in a sintered glass funnel over a clean filter flask. Wet the pad with the organic solvent used in your extraction.

    • Step 2: Pour the emulsion slowly onto the Celite® pad. Apply gentle vacuum.

    • Step 3: The fine solid particles will be trapped by the Celite®, allowing the distinct organic and aqueous layers to pass through and separate cleanly in the flask.

    • Step 4: Rinse the original reaction flask and the Celite® pad with additional organic solvent to ensure complete recovery of your product.

  • Addition of Brine: If the emulsion is mild, adding a saturated aqueous solution of NaCl (brine) can sometimes help. The increased ionic strength of the aqueous phase can destabilize the emulsion by altering the interfacial tension.[1]

  • Acidification (Use with Caution): For acid-stable products, a very gentle wash with dilute acid (e.g., 1M HCl) can help dissolve metal hydroxides. This is risky as it can promote the hydrolysis of silyl ethers or other acid-sensitive functional groups.

FAQ 2: Challenges in Chromatographic Purification

Q: My product, which contains a trimethylsilyl group, appears to be decomposing during flash chromatography on standard silica gel. My TLC analysis shows a new, more polar spot appearing in the collected fractions. What is happening?

A: This is the most common failure mode when purifying silyl-containing compounds. Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can readily catalyze the cleavage of acid-labile bonds, particularly trimethylsilyl ethers (R-O-TMS), and to a lesser extent, the C-Si bond in certain structures.[2][3]

Mechanism of Decomposition: The lone pair on the oxygen of a silyl ether can be protonated by a surface silanol group, making the silicon atom highly electrophilic and susceptible to nucleophilic attack by water or the silica surface itself, leading to desilylation back to the alcohol (R-OH).

Core Directive: Deactivate Your Stationary Phase

To prevent decomposition, the acidity of the silica gel must be neutralized.

Protocol: Preparing Deactivated Silica Gel

  • Objective: To cap the acidic silanol groups on the silica surface.

  • Procedure:

    • Determine the total volume of silica gel required for your column.

    • Prepare your chosen non-polar eluent (e.g., hexanes or petroleum ether).

    • Add 1-2% triethylamine (NEt₃) by volume to this eluent. For example, to 500 mL of hexanes, add 5-10 mL of NEt₃.

    • Create a slurry of your silica gel in this base-containing solvent.

    • Pack your column as usual using the slurry method.

    • Run the entire chromatographic separation using an eluent that contains a small percentage (0.5-1%) of triethylamine.

  • Self-Validation: Before running the column, spot your crude product on a TLC plate. In a separate lane, co-spot your crude product with a tiny drop of dilute acid (like acetic acid). If the decomposition product appears in the acidified lane, it confirms acid sensitivity. Then, run a TLC using an eluent containing 1% NEt₃; you should see the product spot remain intact.

Alternative Stationary Phases:

If deactivation is insufficient or your product is exceptionally sensitive, consider these alternatives.

Stationary PhaseAcidity/BasicityRecommended ForCautions
Standard Silica Gel AcidicRobust, non-acid-sensitive compounds.Prone to causing desilylation of TMS ethers.[2]
Neutral Alumina NeutralAcid-sensitive compounds. Good for separating amines.Can have variable activity based on water content.
Basic Alumina BasicVery acid-sensitive compounds.Can degrade base-labile compounds (e.g., esters).
Florisil® Weakly AcidicLess acidic than silica; good for some sensitive compounds.Magnesium silicate; may offer different selectivity.
Q: My product is co-eluting with unreacted prenyltrimethylsilane or hexamethyldisiloxane (HMDSO). How can I separate them?

A: This is a polarity problem. Prenyltrimethylsilane and HMDSO (a common byproduct from the coupling of TMS groups) are very non-polar and often elute with or very close to the solvent front in standard solvent systems like ethyl acetate/hexanes.

Troubleshooting Workflow:

G start Problem: Co-elution of Non-polar Impurities step1 Decrease Eluent Polarity (e.g., 100% Hexane or Toluene/Hexane mixtures) start->step1 Is product stable in very non-polar solvent? step2 Use a Highly Retentive Stationary Phase (e.g., Silver Nitrate Impregnated Silica) start->step2 Does product have a C=C bond? step3 Non-Chromatographic Method: High-Vacuum Distillation/Kugelrohr start->step3 Is product thermally stable and volatile? step4 Chemical Conversion: Convert product to a more polar derivative, purify, then revert. start->step4 Is reversible derivatization possible? step1->step2 NO / Insufficient outcome1 Separation Achieved step1->outcome1 YES step2->step3 NO outcome2 Separation Achieved step2->outcome2 YES step3->step4 NO outcome3 Separation Achieved step3->outcome3 YES outcome4 Separation Achieved (Multi-step) step4->outcome4 YES

Caption: Troubleshooting flowchart for separating non-polar impurities.

Detailed Strategies:

  • Solvent System Optimization: Dramatically decrease the polarity. Try eluting with 100% hexanes, or mixtures of toluene and hexanes. Toluene can offer different selectivity due to pi-stacking interactions.

  • Silver Nitrate (AgNO₃) Impregnated Silica: If your desired product contains an alkene and the impurities do not, this is an excellent technique. The silver ions reversibly complex with the pi-bonds of the alkene, significantly retarding its movement on the column while the saturated impurities elute quickly.

  • High-Vacuum Distillation: If your product is thermally stable and has a boiling point sufficiently different from the impurities, Kugelrohr or short-path distillation can be highly effective and avoids solvents and stationary phases entirely.[4]

FAQ 3: Non-Chromatographic Purification Methods

Q: I want to avoid column chromatography altogether. What are my options?

A: For many organosilane products, especially those produced on a larger scale, non-chromatographic methods are preferable.

1. Distillation:

  • Best For: Thermally stable, liquid products with boiling points below ~250 °C (at reduced pressure). It is a primary method for purifying simple organosilanes.[4][5]

  • Key Considerations:

    • Pressure: Use high vacuum (<1 mmHg) to lower the required temperature and prevent decomposition.

    • Apparatus: A short-path distillation apparatus or Kugelrohr minimizes the surface area and residence time at high temperatures.

    • Bumping: Silyl-containing compounds can have low surface tension. Use a magnetic stir bar or an ebullator to ensure smooth boiling.

2. Crystallization / Recrystallization:

  • Best For: Solid products with moderate to high crystallinity.

  • Protocol: This follows standard procedures. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[6] Common solvents are hexanes, pentane, or mixtures with small amounts of ether or ethyl acetate.

3. Trituration:

  • Best For: Crude solids or oils where the desired product is a solid and the impurities are oils or highly soluble.

  • Protocol:

    • Place the crude material in a flask.

    • Add a minimal amount of a cold solvent in which your product is known to be poorly soluble (e.g., cold pentane).

    • Stir or swirl the suspension vigorously. The impurities will dissolve in the solvent, while your solid product remains.

    • Isolate your purified solid product by filtration and wash with a small amount of the cold solvent. This method was used effectively in the synthesis of a vinyldisilane.[7]

FAQ 4: Purity Assessment

Q: How can I confirm the purity of my final product and be sure the TMS group is intact?

A: A combination of techniques is essential for unambiguous characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Look for a sharp, strong singlet at approximately 0 ppm (typically δ 0.0-0.3). This signal, integrating to 9 protons (or a multiple thereof), is characteristic of the nine equivalent protons of the -Si(CH₃)₃ group. Its presence is strong evidence that the TMS group is intact.

  • ¹³C NMR: The methyl carbons of the TMS group will appear as a single peak around δ 0 ppm.

  • ²⁹Si NMR: If available, this technique provides direct evidence of the silicon environment.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Best For: Volatile and thermally stable compounds.

  • Utility: GC provides an excellent measure of purity by separating the components of a mixture, with the peak area giving a semi-quantitative idea of the relative amounts.[8] The mass spectrometer provides the molecular weight and fragmentation pattern. Look for the characteristic M-15 peak (loss of a methyl group) and a prominent fragment at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ ion.

References

  • Purification of organosilane mixture.
  • Purification of chlorosilanes.
  • The purification process of trimethyl silane.
  • How To Purify Silicone Polymers? Chemistry For Everyone via YouTube. [Link]

  • Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI. [Link]

  • Purifying compound containing trimethylsilyl group by column chromatography. Reddit r/chemhelp. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • How to removal of excess silyl ether reagent from reaction mixture? ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. MIT OpenCourseWare via YouTube. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ResearchGate. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of Silane, trimethyl(3-methyl-2-butenyl)- Purity

Introduction: The Critical Role of Purity in a Versatile Reagent Silane, trimethyl(3-methyl-2-butenyl)-, a member of the versatile class of organosilanes, is a key building block in organic synthesis, prized for its role...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Reagent

Silane, trimethyl(3-methyl-2-butenyl)-, a member of the versatile class of organosilanes, is a key building block in organic synthesis, prized for its role in creating complex molecules with high degrees of stereochemical control. Its applications in the pharmaceutical and materials science sectors demand an exceptionally high degree of purity. The presence of even trace impurities, such as residual starting materials, side-reaction products, or hydrolysis-induced siloxanes, can have profound consequences, leading to unpredictable reaction yields, the formation of unwanted byproducts, and compromised final product integrity.

This guide provides an in-depth comparison of the primary analytical methodologies for the validation of Silane, trimethyl(3-methyl-2-butenyl)- purity. We will explore the nuances of Gas Chromatography (GC) with both Flame Ionization Detection (FID) and Mass Spectrometry (MS), as well as the power of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the quality control of this critical reagent.

Understanding Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of potential impurities is fundamental to selecting and validating an appropriate analytical method. While specific impurities are process-dependent, a general understanding of the synthesis of allylic silanes, often involving the reaction of a Grignard reagent with a silyl halide, allows us to anticipate likely contaminants:

  • Unreacted Starting Materials: Residual chlorotrimethylsilane or the corresponding Grignard reagent.

  • Solvent Residues: Traces of solvents used in the synthesis and purification, such as tetrahydrofuran (THF) or diethyl ether.

  • Homocoupling Products: Byproducts from the coupling of two Grignard reagents.

  • Siloxanes: Formed by the hydrolysis of the desired silane or unreacted chlorotrimethylsilane upon exposure to moisture. Hexamethyldisiloxane is a common example.

  • Isomeric Impurities: Positional isomers of the butenyl group that may arise during synthesis.

An effective analytical method must be capable of separating and quantifying these diverse species with high sensitivity and specificity.

Comparative Analysis of Purity Validation Methodologies

The choice of analytical technique for purity validation hinges on a balance of sensitivity, selectivity, speed, and the specific information required. Here, we compare the three most relevant methods for Silane, trimethyl(3-methyl-2-butenyl)-.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Robust Workhorse for Quantification

GC-FID is a cornerstone technique for the purity analysis of volatile compounds like organosilanes.[1][2] Its principle of operation relies on the separation of components in a gaseous mobile phase as they pass through a stationary phase in a column, followed by detection via the ionization of combustible analytes in a hydrogen flame.

Expertise & Experience in Method Selection: The choice of GC-FID is predicated on its remarkable robustness and the near-universal response of the FID to hydrocarbons. This makes it an excellent choice for determining the purity of the main component as a percentage of the total organic volatiles, assuming all impurities are eluted and detected. The response of the FID is directly proportional to the number of carbon atoms in the analyte, providing a reliable quantitative measure without the need for individual calibration of every impurity, especially when their identities are unknown.

Trustworthiness through Self-Validation: A well-developed GC-FID method incorporates system suitability tests to ensure its ongoing validity. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to confirm the chromatographic system's performance before each analysis sequence.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification and Sensitive Quantification

GC-MS couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][4] As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Expertise & Experience in Method Selection: GC-MS is the gold standard for impurity identification.[5] While GC-FID can quantify an unknown peak, GC-MS can provide a tentative identification by comparing its mass spectrum to extensive libraries like the NIST database. This is invaluable for troubleshooting synthesis, understanding degradation pathways, and fulfilling regulatory requirements for impurity characterization. For quantitative purposes, GC-MS can be operated in selected ion monitoring (SIM) mode to achieve very low detection limits for specific, known impurities.

Trustworthiness through Self-Validation: The mass spectrometer itself provides a layer of validation. The consistent fragmentation pattern of the main analyte and any known impurities serves as a confirmation of their identity in every run.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute and Non-Destructive Approach

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis.[6][7] ¹H and ²⁹Si NMR are particularly relevant for organosilanes. qNMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.

Expertise & Experience in Method Selection: ¹H qNMR is a primary analytical method, meaning it does not require a calibration curve against a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used. This makes qNMR a powerful tool for assigning a precise purity value to a reference standard of Silane, trimethyl(3-methyl-2-butenyl)-, which can then be used to calibrate other methods like GC-FID. ²⁹Si NMR, although less sensitive, provides direct information about the silicon environment and can be invaluable for identifying and quantifying silicon-containing impurities like siloxanes.[8][9]

Trustworthiness through Self-Validation: The inherent quantitative nature of NMR, when performed under appropriate experimental conditions (e.g., full relaxation of nuclei), provides a high degree of confidence in the results. The structural information obtained simultaneously with quantitative data further enhances the reliability of the method.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each analytical method for the purity validation of Silane, trimethyl(3-methyl-2-butenyl)-.

Parameter GC-FID GC-MS Quantitative ¹H NMR
Primary Function Robust QuantificationIdentification & QuantificationAbsolute Quantification & Structural Confirmation
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass-based)Excellent (Chemical Shift Resolution)
Sensitivity High (ng range)Very High (pg range in SIM mode)Moderate (µg-mg range)
Quantification Principle Relative (Area %)Relative (Area %) or External/Internal StandardAbsolute (vs. Internal Standard)
Impurity Identification No (Retention Time Matching only)Yes (Mass Spectral Library Matching)Yes (Structural Elucidation)
Speed FastModerateSlow
Cost (Instrument) LowHighVery High
Cost (Per Sample) LowModerateHigh
Method Validation Well-establishedWell-establishedRequires specialized expertise

Experimental Protocols

The following protocols are provided as a starting point and should be thoroughly validated according to ICH Q2(R2) guidelines for their intended use.[10][11][12][13][14]

Protocol 1: Purity by Gas Chromatography (GC-FID/MS)

Sample Preparation:

  • Accurately weigh approximately 50 mg of Silane, trimethyl(3-methyl-2-butenyl)- into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane or heptane.

GC Parameters (Typical):

  • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • FID Detector (if used):

    • Temperature: 280 °C

    • Hydrogen flow: 30 mL/min

    • Airflow: 300 mL/min

    • Makeup gas (N₂ or He): 25 mL/min

  • MS Detector (if used):

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Electron energy: 70 eV

    • Scan range: 40-400 amu

Data Analysis:

  • For GC-FID: Calculate purity by area percent normalization.

  • For GC-MS: Identify impurities by library search and quantify using total ion chromatogram (TIC) area percent or by using a calibration curve for known impurities.

Protocol 2: Purity by Quantitative ¹H NMR (qNMR)

Sample Preparation:

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Accurately weigh approximately 20 mg of Silane, trimethyl(3-methyl-2-butenyl)- into the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently mix until fully dissolved.

NMR Parameters (Typical):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Standard 90° pulse

  • Relaxation Delay (d1): At least 5 times the longest T₁ of interest (e.g., 30-60 s)

  • Number of Scans: 8 or 16 (sufficient for good signal-to-noise)

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualizations

GC_Purity_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve vial Transfer to GC Vial dissolve->vial injector Injector vial->injector column GC Column (Separation) injector->column detector Detector (FID or MS) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate report Calculate Purity / Identify Impurities integrate->report

Caption: Workflow for Purity Analysis by Gas Chromatography.

qNMR_Purity_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Calculation weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_sample Weigh Sample weigh_sample->dissolve acquire Acquire 1H Spectrum (Optimized Parameters) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Absolute Purity Determination by qNMR.

Conclusion and Recommendations

For the comprehensive purity validation of Silane, trimethyl(3-methyl-2-butenyl)-, a multi-faceted approach is recommended.

  • GC-FID should be employed as the primary method for routine quality control and release testing due to its robustness, speed, and excellent quantitative performance for calculating area percent purity.

  • GC-MS is indispensable during method development and for the investigation of out-of-specification results. Its strength lies in the definitive identification of unknown impurities, which is crucial for process understanding and regulatory compliance.

  • Quantitative ¹H NMR serves as a powerful, non-destructive, and absolute method. It is the ideal technique for the certification of a primary reference standard of Silane, trimethyl(3-methyl-2-butenyl)-, against which routine methods like GC-FID can be calibrated.

By leveraging the complementary strengths of these techniques, researchers, scientists, and drug development professionals can establish a robust and scientifically sound validation package that ensures the quality, safety, and efficacy of their final products.

References

  • Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance? Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Hesso, A., et al. (1995). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 120(9), 2335-2338.
  • Separation Science. (2024, May 9). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from [Link]

  • Wasson-ECE Instrumentation. Analysis of Silanes by Gas Chromatography. Retrieved from [Link]

  • Vainio, E., et al. (2025, August 6). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved from [Link]

  • Kholin, Y. V., et al. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications. Retrieved from [Link]

  • Kholin, Y. V., et al. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Institutes of Health. Retrieved from [Link]

  • Hesso, A., et al. (1995). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed. Retrieved from [Link]

  • Beckhoff, B., et al. (2015, September 2). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? ACS Publications. Retrieved from [Link]

  • ResearchGate. Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. Retrieved from [Link]

  • Rayner, P. J., et al. (2020, January 9). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. National Institutes of Health. Retrieved from [Link]

  • Liu, Y., et al. (2021). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. National Institutes of Health. Retrieved from [Link]

  • Nielsen, C. J., et al. (2018, March 14). Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Corminboeuf, C., et al. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. ScienceDirect. Retrieved from [Link]

  • Google Patents. (2005). CN1569859A - Synthesis method of ethyl trimethyl silane.
  • Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,.... Retrieved from [Link]

  • PubChem. Silane, trimethyl(3-methyl-1-butynyl)-. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Lewis Acids for the Activation of Prenyltrimethylsilane in Carbon-Carbon Bond Formation

For researchers engaged in the synthesis of complex organic molecules, particularly in the realm of natural product synthesis and drug development, the formation of carbon-carbon bonds is a cornerstone of their work. The...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex organic molecules, particularly in the realm of natural product synthesis and drug development, the formation of carbon-carbon bonds is a cornerstone of their work. The Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of electrophiles with allylsilanes, stands as a powerful tool in this endeavor.[1] Among the various allylic reagents, prenyltrimethylsilane is particularly valuable for introducing the isoprenoid motif, a common structural unit in countless natural products. These organosilicon reagents offer significant advantages, including low toxicity, high stability to air and moisture, and a long shelf life, making them reliable partners in complex synthetic routes.[1]

The efficacy of the Hosomi-Sakurai reaction hinges on the activation of the allylsilane by a Lewis acid. The Lewis acid coordinates to the electrophile, typically a carbonyl compound, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack by the silane.[2] This guide provides a comparative analysis of four commonly employed Lewis acids—Titanium tetrachloride (TiCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Aluminum chloride (AlCl₃)—for the activation of prenyltrimethylsilane. We will delve into the mechanistic nuances, compare their performance based on available data, provide detailed experimental protocols, and offer field-proven insights to guide your selection process.

The Mechanism: A Symphony of Activation and Attack

The activation of prenyltrimethylsilane by a Lewis acid follows a well-established mechanistic pathway. The reaction is initiated by the coordination of the Lewis acid (LA) to the oxygen atom of the carbonyl electrophile (e.g., an aldehyde or ketone). This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity.

The electron-rich double bond of the prenyltrimethylsilane then attacks the activated carbonyl carbon at its γ-position. This regioselective attack is a key feature of the reaction and is driven by the formation of a highly stabilized β-silylcarbocation intermediate.[1] The positive charge is stabilized by the adjacent silicon atom through a phenomenon known as the β-silicon effect. Finally, elimination of the trimethylsilyl group, typically during aqueous work-up, yields the desired homoallylic alcohol.

G Carbonyl R-CHO (Electrophile) Activated_Complex R-CHO---LA (Activated Complex) Carbonyl->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Carbocation β-Silyl Carbocation Intermediate Activated_Complex->Carbocation Reaction with Silane Prenylsilane Prenyl-SiMe₃ Prenylsilane->Carbocation γ-Attack Product Homoallylic Alcohol Carbocation->Product Workup Aqueous Work-up Workup->Product

General Mechanism of Lewis Acid-Catalyzed Prenylation.
Comparative Performance of Common Lewis Acids

The choice of Lewis acid is critical and can profoundly impact reaction efficiency, selectivity, and substrate compatibility. While a universally "best" Lewis acid does not exist, understanding their individual characteristics allows for a rational selection based on the specific synthetic challenge.

Lewis AcidTypical ConditionsPerformance Insights & YieldsAdvantagesLimitations
TiCl₄ CH₂Cl₂, -78 °C to rtOften considered the gold standard. Promotes reactions with a wide range of aldehydes and ketones, typically providing high yields (often >80%).[3][4] Known for its high efficiency even in substoichiometric amounts.[3]High reactivity, excellent yields, broad substrate scope, mild conditions.[3][5]Highly hygroscopic, fumes in air, can be overly reactive for substrates with sensitive functional groups. Stoichiometric amounts are often required.
BF₃·OEt₂ CH₂Cl₂, -78 °C to rtA versatile and convenient liquid reagent. Effective for many carbonyls, with reported yields ranging from good to excellent (65-98% in related reactions).[6] Can facilitate highly stereoselective transformations.[7]Easy to handle (liquid), commercially available, cost-effective, milder than TiCl₄.[6][8]Generally less reactive than TiCl₄; may require higher temperatures or longer reaction times for less reactive electrophiles.
SnCl₄ CH₂Cl₂, 0 °C to rtA potent Lewis acid that efficiently catalyzes the reaction. It can be used in catalytic amounts (0.1 equiv.) for related transformations, providing excellent yields and high anomeric selectivity in glycosylation reactions.[9]High efficiency, can be used in catalytic quantities, strong anomeric selectivity observed in similar reactions.[9][10]Moisture sensitive, can be corrosive. Its effectiveness can be substrate-dependent.[11]
AlCl₃ CH₂Cl₂, 0 °C to rtA very strong and inexpensive Lewis acid, widely used in Friedel-Crafts reactions.[12][13] Its high reactivity can drive difficult transformations but may also lead to side reactions like rearrangements or polymerization.[2]High reactivity, low cost, readily available.[13][14]Can cause substrate degradation, over-alkylation, or rearrangements.[2] Often requires stoichiometric amounts and can generate significant waste.
Field Insights: Choosing the Right Catalyst

The data presented in the table provides a quantitative comparison, but the expertise of a seasoned scientist lies in interpreting this data within a broader experimental context.

  • For High Reactivity and Broad Scope: TiCl₄ is often the first choice for its reliability and high yields across a wide range of substrates.[3][15] Its strong oxophilicity ensures potent activation of the carbonyl group. However, this strength demands caution. The reaction must be performed under strictly anhydrous conditions, and for substrates bearing multiple Lewis basic sites (e.g., esters, amides), TiCl₄ might coordinate non-selectively, leading to side reactions or requiring excess reagent.

  • For Convenience and Moderate Reactivity: BF₃·OEt₂ is an excellent alternative when a milder, more user-friendly option is desired.[8] As a liquid, it is easier to dispense accurately than solid, fuming Lewis acids. It is particularly well-suited for moderately reactive aldehydes and ketones and in cases where the substrate is sensitive to the harshness of TiCl₄.[7]

  • For Catalytic Efficiency: SnCl₄ presents an attractive option when catalytic turnover is desired, which can simplify purification and reduce waste.[9] Its ability to promote efficient reactions in small quantities makes it a powerful choice, though optimization of catalyst loading may be required for specific substrates.[10]

  • For Cost-Effectiveness and Highly Unreactive Substrates: AlCl₃ is a workhorse Lewis acid, valued for its low cost and immense reactivity.[13] It should be considered when other Lewis acids fail to promote the reaction with a particularly electron-deficient or sterically hindered electrophile. The trade-off is a higher risk of side reactions, and its use often necessitates careful control of stoichiometry and temperature to manage its aggressive nature.[12]

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety. The following are representative procedures for the activation of prenyltrimethylsilane with TiCl₄ and BF₃·OEt₂.

Protocol 1: TiCl₄-Mediated Prenylation of Benzaldehyde

This protocol describes a standard procedure for the efficient prenylation of an aromatic aldehyde.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Prenyltrimethylsilane (1.2 mmol, 171 mg)

  • Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, and standard glassware for work-up and chromatography.

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 mmol, 1.1 mL of 1.0 M solution) to the stirred solution. A yellow precipitate may form. Stir for 10 minutes.

  • Silane Addition: Add prenyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred saturated aqueous NaHCO₃ solution at 0 °C.

  • Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.

Protocol 2: BF₃·OEt₂-Mediated Prenylation of Cyclohexanone

This protocol demonstrates the use of the more convenient BF₃·OEt₂ with a ketone substrate.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Prenyltrimethylsilane (1.5 mmol, 213 mg)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 0.15 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware.

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add cyclohexanone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL). Cool the solution to -78 °C.

  • Lewis Acid Addition: Add BF₃·OEt₂ (1.2 mmol) dropwise via syringe.

  • Silane Addition: After stirring for 5 minutes, add prenyltrimethylsilane (1.5 mmol) to the mixture.

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. Typically, the reaction is complete within 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the tertiary alcohol.

G Start Start: Assemble Dry N₂-flushed Glassware Add_Substrate Add Substrate (Aldehyde/Ketone) and Anhydrous Solvent (CH₂Cl₂) Start->Add_Substrate Cool Cool to -78 °C (Dry Ice/Acetone Bath) Add_Substrate->Cool Add_LA Slowly Add Lewis Acid (e.g., TiCl₄ or BF₃·OEt₂) Cool->Add_LA Stir_1 Stir for 5-10 min Add_LA->Stir_1 Add_Silane Add Prenyltrimethylsilane Dropwise Stir_1->Add_Silane React Stir at Low Temp, Allow to Warm if Needed (Monitor by TLC) Add_Silane->React Quench Quench Reaction with sat. aq. NaHCO₃ at 0 °C React->Quench Workup Aqueous Work-up: - Separate Layers - Extract with CH₂Cl₂ - Dry & Filter Quench->Workup Purify Concentrate and Purify (Flash Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

General Experimental Workflow for Prenylation.

Conclusion

The Lewis acid-mediated activation of prenyltrimethylsilane is a robust and reliable method for the introduction of the prenyl group in organic synthesis. While TiCl₄ often provides the highest efficiency, its handling requirements necessitate careful planning. BF₃·OEt₂ offers a convenient and milder alternative, suitable for a wide range of applications. SnCl₄ and AlCl₃ represent more specialized choices, the former for its potential in catalytic systems and the latter for its sheer power in activating challenging substrates.

Ultimately, the optimal Lewis acid is dictated by the specific attributes of the electrophile, the presence of other functional groups, and practical considerations of cost and handling. By understanding the distinct reactivity profiles and adhering to rigorous experimental technique, researchers can effectively harness the power of these catalysts to advance their synthetic objectives.

References

  • Bergman, H., & Welch, C. J. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]

  • Krause, S. B., & Watson, D. A. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Anonymous. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. pubs.acs.org. Available at: [Link]

  • Anonymous. (n.d.). Lewis base activation of allyltrichlorosilanes towards carbonyl allylation. ResearchGate. Available at: [Link]

  • Anonymous. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Reddy, D. S., et al. (2021). BF3·OEt2-Catalyzed Unexpected Stereoselective Formation of 2,4-trans-Diallyl-2-methyl-6-aryltetrahydro-2H-pyrans with Quaternary Stereocenters. The Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (n.d.). BF3·OEt2 catalyzed synthesis of functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones. Royal Society of Chemistry. Available at: [Link]

  • Sana, S. (2002). Titanium Tetrachloride (TiCl4). ResearchGate. Available at: [Link]

  • Anonymous. (2023). Reinvestigation of SnCl4 catalyzed efficient synthesis of 2,3-unsaturated glycopyranosides. Carbohydrate Research. Available at: [Link]

  • Anonymous. (n.d.). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Royal Society of Chemistry. Available at: [Link]

  • Sana, S. (2002). Titanium Tetrachloride (TiCl4). Synlett. Available at: [Link]

  • Periasamy, M. (2002). New synthetic methods using the TiCl4-NR3 reagent system. Arkivoc. Available at: [Link]

  • Floreancig, P. E., et al. (2010). BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). Calculations on plausible mechanism for TiCl4-mediated conversion of... ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Reinvestigation of SnCl4 catalyzed efficient synthesis of 2,3-unsaturated glycopyranosides. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). ChemInform Abstract: AlCl3-Catalyzed Transformations of Organo(trichloromethyl)silanes. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). A New Lewis Acid System Palladium/TMSCl for Catalytic Aldol Condensation of Aldehydes with Ketones. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Comparison of silicon Lewis acid reactivity. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). SnCl4-Catalyzed Aza-Acetalization of Aromatic Aldehydes: Synthesis of Aryl Substituted 3,4Dihydro2H-1,3-benzoxazines. ResearchGate. Available at: [Link]

  • Ahmed, N., et al. (2015). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel... Royal Society of Chemistry. Available at: [Link]

  • Nödling, A. R. (2015). Studies on Correlations Between Lewis Acidity and Reactivity of Complex Lewis Acids. ResearchGate. Available at: [Link]

  • Dzhemilev, U. M., et al. (2022). Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins. MDPI. Available at: [Link]

  • Newcomb, M., et al. (1997). Lewis Acid Activation and Catalysis of Dialkylaminyl Radical Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (2018). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. PubMed Central. Available at: [Link]

  • Anonymous. (2018). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, characterization and kinetics of AlCl3 supported on silica superacid catalysts for the formation of linear alkylbenzenes. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). AlCl3 as an Effective Lewis Acid for the Synthesis of Arylaminotetrazoles. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Recent Advances in Group 14 and 15 Lewis Acids for Frustrated Lewis Pair Chemistry. ResearchGate. Available at: [Link]

  • Chatani, N., et al. (2006). A New Synthesis of Aldehydes by the Palladium-Catalyzed Reaction of 2-Pyridinyl Esters with Hydrosilanes. Synlett. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reaction Mechanisms of Trimethyl(3-methyl-2-butenyl)silane in Carbonyl Addition Reactions

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. The introduction of the prenyl moiety (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. The introduction of the prenyl moiety (3-methyl-2-butenyl group) is a common challenge, and the choice of reagent is critical for success. This guide provides an in-depth technical comparison of trimethyl(3-methyl-2-butenyl)silane, often referred to as prenyltrimethylsilane, with its alternatives in carbonyl addition reactions. We will delve into the mechanistic nuances, supported by experimental data, to provide a clear rationale for experimental design.

Introduction: The Unique Position of Trimethyl(3-methyl-2-butenyl)silane

Trimethyl(3-methyl-2-butenyl)silane is a valuable reagent for the introduction of the prenyl group, a common structural motif in natural products and pharmaceuticals. Its stability, ease of handling compared to more reactive organometallics, and distinct reactivity profile make it an attractive choice. The primary reaction pathway for this reagent in the context of carbonyl additions is the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation.[1][2] This reaction is known for its high efficiency and the ability to control stereochemistry.[1]

Synthesis of Trimethyl(3-methyl-2-butenyl)silane

A common and efficient method for the synthesis of trimethyl(3-methyl-2-butenyl)silane involves the reaction of prenyl chloride (1-chloro-3-methyl-2-butene) with chlorotrimethylsilane in the presence of magnesium.

Experimental Protocol: Synthesis of Trimethyl(3-methyl-2-butenyl)silane

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Chlorotrimethylsilane

  • Prenyl chloride (1-chloro-3-methyl-2-butene)

  • Iodine (optional, as initiator)

Procedure:

  • A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous THF under a nitrogen atmosphere. A crystal of iodine can be added to initiate the reaction.

  • A solution of prenyl chloride in anhydrous THF is added dropwise to the stirred suspension. The reaction is typically initiated with gentle heating.

  • After the Grignard reagent formation is complete, chlorotrimethylsilane is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for several hours at room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford trimethyl(3-methyl-2-butenyl)silane as a colorless liquid.

Reaction Mechanism: The Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction of trimethyl(3-methyl-2-butenyl)silane with carbonyl compounds is initiated by the activation of the carbonyl group by a Lewis acid.[2] This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich double bond of the allylsilane.

Hosomi_Sakurai_Mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Elimination & Product Formation Carbonyl R-C(=O)-R' Activated_Carbonyl R-C(=O+)-R'---LA- Carbonyl->Activated_Carbonyl + LA Lewis_Acid LA Intermediate β-Silyl Carbocation Intermediate Allylsilane Me3Si-CH2-CH=C(CH3)2 Allylsilane->Intermediate Nucleophilic Attack on Activated Carbonyl Product Homoallylic Alcohol Intermediate->Product - Me3Si-X - H2O workup Regioselectivity cluster_0 Intermediate Carbocation cluster_1 Product Formation Carbocation R-C(O-LA)-R'      | CH2-CH=C(CH3)2      |    SiMe3 β-Silyl Carbocation (favored) Alternative α-Silyl Carbocation (disfavored) Gamma_Product γ-Adduct (Major Product) Carbocation->Gamma_Product Alpha_Product α-Adduct (Minor Product) Alternative->Alpha_Product

Caption: Regioselectivity in the Hosomi-Sakurai reaction.

Detailed Experimental Protocol: Hosomi-Sakurai Reaction of Trimethyl(3-methyl-2-butenyl)silane with an Aldehyde

This protocol is a representative procedure for the allylation of an aldehyde with trimethyl(3-methyl-2-butenyl)silane.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Trimethyl(3-methyl-2-butenyl)silane

  • Titanium tetrachloride (TiCl4)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the aldehyde (1.0 equiv) and anhydrous dichloromethane.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Titanium tetrachloride (1.1 equiv) is added dropwise via syringe to the stirred solution. The mixture is stirred for 15 minutes at -78 °C.

  • Trimethyl(3-methyl-2-butenyl)silane (1.2 equiv) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove titanium salts.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Conclusion

Trimethyl(3-methyl-2-butenyl)silane stands out as a robust and reliable reagent for the introduction of the prenyl group onto carbonyl compounds. Its superior regioselectivity, driven by the β-silicon effect, combined with its stability and relatively low toxicity, makes it a preferred choice over traditional Grignard reagents and hazardous organostannanes. While prenylboronates offer advantages in asymmetric synthesis, the straightforward preparation and reactivity of trimethyl(3-methyl-2-butenyl)silane in Lewis acid-promoted reactions make it a workhorse in synthetic organic chemistry. The understanding of the underlying mechanistic principles, as outlined in this guide, is paramount for the rational design of synthetic strategies and the successful execution of complex molecular syntheses.

References

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • Demir, A. S., et al. (2003). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules, 8(12), 923-929. Available at: [Link]

  • Miura, T., et al. (2019). Synthesis of γ-Boryl-Substituted Homoallylic Alcohols with anti Stereochemistry Based on a Double-Bond Transposition. Angewandte Chemie International Edition, 58(4), 1138-1142. Available at: [Link]

  • Miura, T., et al. (2018). Synthesis of γ‐Boryl‐Substituted Homoallylic Alcohols with anti Stereochemistry Based on a Double‐Bond Transposition. Angewandte Chemie, 131(4), 1150-1154. Available at: [Link]

  • Cristòfol, À., et al. (2018). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Malkov, A. V., & Kocovsky, P. (2016). Lewis bases as catalysts in the reduction of imines and ketones with silanes (n → σ*). In Lewis Base Catalysis in Organic Synthesis (pp. 1077-1112). Wiley-VCH. Available at: [Link]

  • Asefa, G., & Tadesse, S. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Future Journal of Pharmaceutical Sciences, 9(1), 1-19. Available at: [Link]

  • Wikipedia contributors. (2023, December 1). Sakurai reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Kocovsky, P., & Malkov, A. V. (2016). Lewis bases as catalysts in the reduction of imines and ketones with silanes (n → σ). Loughborough University. Available at: [Link]

  • Singh, A., et al. (1991). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(11), 1041-1043. Available at: [Link]

  • van Koten, G., et al. (2008). Diethyl(2-[(trimethylsilanyl)sulfanyl]benzyl)amine. Organic Syntheses, 85, 1-10. Available at: [Link]

  • Smith, J. M., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. ACS Catalysis, 11(15), 9576-9584. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of trimethylchlorosilane. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules, 27(15), 4730. Available at: [Link]

  • Yamamoto, Y., & Naruta, Y. (1987). Tributyl(3-methyl-2-butenyl)tin. Organic Syntheses, 65, 103. Available at: [Link]

  • Wikipedia contributors. (2023, December 1). Trimethylsilyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Held, C., & Sibi, M. P. (2014). Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis. Israel Journal of Chemistry, 54(4), 424-436. Available at: [Link]

  • Britton, R. A., et al. (2006). Reactivity Studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters, 8(20), 4393-4396. Available at: [Link]

  • Negishi, E., et al. (1983). Conversion of Methyl Ketones into Terminal Alkynes: (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. Organic Syntheses, 61, 82. Available at: [Link]

  • Paterson, I., et al. (1995). Diastereoselective aldol reactions of chiral aldehydes and chiral methyl ketones: Dependence of stereoselectivity on the metal enolate, the aldehyde 2,3-stereochemistry, and the aldehyde β-alkoxy protecting group. Tetrahedron Letters, 36(48), 8715-8718. Available at: [Link]

  • Isaac, M. B., & Chan, T. H. (1995). Diastereoselection during 1,2-addition of 3-bromomethyl-5H-furan-2-one to α-chiral aldehydes mediated by indium in aqueous and organic solvent systems: Direct route to obtain opticallyα-methylene-γ-butyrolactones. Tetrahedron Letters, 36(48), 8957-8960. Available at: [Link]

  • Della Libera, A., & Cavallotti, C. (2017). Investigation of Methyl-vinyl Ketone, 2- and 3-Butenal Decomposition pathways through semi-automated Variable Reaction Coordinate Transition State Theory. Physical Chemistry Chemical Physics, 19(1), 586-601. Available at: [Link]

  • Zhang, Y., et al. (2020). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. Journal of Chemical Technology & Biotechnology, 95(11), 2977-2987. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Silane-Based Reagents in Synthesis: A Head-to-Head Comparison

For the modern organic chemist, the diverse family of silane-based reagents offers a powerful and versatile toolkit. From nuanced reductions to intricate carbon-carbon bond formations, the judicious selection of a silane...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the diverse family of silane-based reagents offers a powerful and versatile toolkit. From nuanced reductions to intricate carbon-carbon bond formations, the judicious selection of a silane reagent can be the determining factor in the success of a synthetic campaign. This guide provides a head-to-head comparison of common silane-based reagents, moving beyond simple protocols to explain the underlying principles that govern their reactivity and selectivity. We will explore their performance with supporting experimental data, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Workhorses of Reduction: A Comparative Analysis of Hydrosilanes

Hydrosilanes, characterized by the presence of a silicon-hydrogen bond, are valued as mild and selective reducing agents.[1] Their utility often hinges on activation by a Brønsted or Lewis acid, a process known as ionic hydrogenation, where a substrate is protonated to form a carbocationic intermediate that is subsequently quenched by hydride transfer from the silane.[2][3][4] However, not all hydrosilanes are created equal. Their performance is dictated by the steric and electronic nature of the substituents on the silicon atom.

Triethylsilane (TES) vs. Polymethylhydrosiloxane (PMHS)

Triethylsilane (Et₃SiH) is a widely used hydrosilane due to its convenient liquid form and well-understood reactivity.[5] It is a stalwart in ionic hydrogenations, particularly for the reduction of alkenes, carbonyls, and for reductive aminations.[2][6]

Polymethylhydrosiloxane (PMHS) has emerged as a cost-effective and environmentally benign alternative to triethylsilane.[7][8] As a polymeric silane, it offers a high concentration of hydride equivalents per gram.[7] A significant practical advantage of PMHS is that its oxidized form is a solid polysiloxane, which can be easily removed by filtration, simplifying product purification.[7]

Comparative Performance in Reductive Amination:

EntryAldehyde/KetoneAmineHydrosilaneYield (%)Reference
1BenzaldehydeAnilineTriethylsilane~95%[6]
2BenzaldehydeAnilinePMHS~90%[8]
3CyclohexanoneMorpholineTriethylsilane~85%[6]
4CyclohexanoneMorpholinePMHS~92%[8]

Causality Behind Experimental Choices: The choice between TES and PMHS often comes down to a balance of reactivity, cost, and ease of purification. While TES may offer slightly faster reaction times in some cases, the economic and practical advantages of PMHS, particularly on a larger scale, are compelling.[7][8] For instance, in a direct comparison of reductive alkylation of anilines with acetals, triethylsilane was found to be effective, while PMHS gave poor yields under the same conditions, highlighting that the optimal choice is substrate-dependent.[9]

The Role of Sterics and Electronics: Triethylsilane vs. Triphenylsilane

Triphenylsilane (Ph₃SiH) , with its bulky phenyl groups, exhibits different reactivity compared to triethylsilane. While still a competent reducing agent, the steric hindrance around the silicon-hydrogen bond can influence its efficacy and selectivity. Triphenylsilane has also been employed in free-radical reductions as a less toxic alternative to organotin hydrides.[10]

Experimental Protocol: Ionic Hydrogenation of an Alkene with Triethylsilane

  • To a stirred solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add triethylsilane (1.5 mmol).

  • Slowly add trifluoroacetic acid (2.0 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: General Mechanism of Ionic Hydrogenation

G cluster_activation Activation cluster_reduction Hydride Transfer Alkene Alkene Carbocation Carbocation Alkene->Carbocation Protonation H-A H⁺ (from Acid) H-A->Carbocation Alkane Alkane Carbocation->Alkane Hydride Attack Hydrosilane R₃Si-H Hydrosilane->Alkane Silyl_Cation R₃Si⁺ Hydrosilane->Silyl_Cation

Caption: Ionic hydrogenation of an alkene.

Protecting Groups: A Stability Showdown of Silyl Ethers

Silyl ethers are arguably the most ubiquitous protecting groups for alcohols in modern organic synthesis due to their ease of formation, general stability, and selective removal.[11][12] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[13]

A Spectrum of Stability: From TMS to TBDPS

The choice of silyl protecting group is a strategic decision based on the anticipated reaction conditions in subsequent synthetic steps. A clear hierarchy of stability exists, allowing for selective deprotection in molecules with multiple protected hydroxyl groups.

Comparative Stability of Common Silyl Ethers: [13]

Silyl GroupAbbreviationRelative Rate of Acidic Hydrolysis (vs. TMS=1)Relative Stability
TrimethylsilylTMS1Least Stable
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS or TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000Most Stable

Causality Behind Experimental Choices: The data unequivocally demonstrates that increasing steric hindrance around the silicon atom dramatically increases the stability of the silyl ether towards acidic hydrolysis.[13] This allows for a "layered" protection strategy. For instance, a TMS ether can be selectively cleaved in the presence of a TBS ether, which in turn can be removed without affecting a more robust TBDPS group.[14] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high strength of the silicon-fluorine bond.[11]

Diagram: Factors Influencing Silyl Ether Stability

G cluster_examples Examples (Increasing Stability) Stability Stability Steric_Hindrance Steric Hindrance on Silicon Stability->Steric_Hindrance Electronic_Effects Electronic Effects Stability->Electronic_Effects Reaction_Conditions Reaction Conditions (Acidic vs. Basic) Stability->Reaction_Conditions TMS TMS TES TES TBS TBS TIPS TIPS TBDPS TBDPS

Caption: Factors governing silyl ether stability.

Forging C-C Bonds: A Tale of Two Cross-Coupling Strategies

The Hiyama cross-coupling reaction, which forms carbon-carbon bonds between organosilanes and organic halides, has become a valuable tool in synthesis.[15] A key aspect of this reaction is the activation of the otherwise unreactive carbon-silicon bond.

Fluoride-Activated vs. Fluoride-Free Hiyama-Denmark Coupling

The traditional Hiyama coupling relies on a stoichiometric amount of a fluoride source, such as TBAF, to activate the organosilane.[15] The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate, which is more nucleophilic and readily undergoes transmetalation to the palladium catalyst.[15]

The Hiyama-Denmark coupling represents a significant advancement by enabling the reaction to proceed under fluoride-free conditions.[16][17] This is achieved by using organosilanols or their corresponding silanolates, which are activated by a base.[16][18] This modification is particularly advantageous as it is compatible with silyl protecting groups that would be cleaved by fluoride.[18]

Experimental Protocol: Fluoride-Free Hiyama-Denmark Coupling

  • To a solution of the aryl halide (1.0 mmol) and the organosilanol (1.2 mmol) in anhydrous THF (5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • A base (e.g., K₃PO₄, 2.0 mmol) is then added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Precision in C-C Bond Formation: The Role of Silyl Enol Ethers in the Mukaiyama Aldol Reaction

Silyl enol ethers are versatile nucleophiles in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol reaction .[19] This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde or ketone.[20] The choice of the silyl group on the enol ether can influence the reaction's stereochemical outcome.

Kinetic vs. Thermodynamic Silyl Enol Ethers

The regioselectivity of silyl enol ether formation from an unsymmetrical ketone is a critical consideration. Under kinetic control (strong, sterically hindered base like LDA at low temperature), the less substituted silyl enol ether is formed.[2][21][22] In contrast, under thermodynamic control (weaker base at higher temperature), the more stable, more substituted silyl enol ether is the major product.[2][22]

Experimental Protocol: Synthesis of a Kinetically Controlled Silyl Enol Ether

  • To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (2 mL) at -78 °C, add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes to generate LDA.

  • Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C. Stir for 1 hour.

  • Add chlorotrimethylsilane (1.2 mmol) to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude silyl enol ether is often used without further purification.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

G Ketone Unsymmetrical Ketone Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate LDA, -78°C (Fast, Irreversible) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic_Enolate NaH, RT (Slow, Reversible) Kinetic_Enolate->Thermodynamic_Enolate Equilibration

Caption: Regioselective formation of enolates.

Influence of Silyl Group on Diastereoselectivity

In the Mukaiyama aldol reaction, the steric bulk of the silyl group can influence the diastereoselectivity of the product. For example, in reactions involving acetaldehyde silyl enol ethers, it has been observed that TES- and TBS-enol ethers provide better results and prevent product decomposition compared to the less bulky TMS-enol ether.[23][24] This is attributed to the larger silyl groups favoring a specific transition state geometry that leads to higher stereocontrol.[14]

Conclusion

The world of silane-based reagents is rich with possibilities for the synthetic chemist. By understanding the subtle yet significant differences in their reactivity, stability, and steric and electronic properties, we can move from simply following a recipe to intelligently designing a synthetic route. This guide has provided a comparative overview of key classes of silane reagents, supported by experimental context, to aid in this decision-making process. The continued exploration of these versatile reagents will undoubtedly lead to even more innovative and efficient synthetic methodologies in the future.

References

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances.
  • BenchChem. (2025). A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis.
  • Catalytic Synthesis of Silanols by Hydroxylation of Hydrosilanes: From Chemoselectivity to Enantioselectivity. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinetically Controlled Silyl Enol Ethers using LDA.
  • BenchChem. (2025). Navigating Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Enol Ether Synthesis.
  • Dell'Amico, L., & Zanardi, F. (n.d.). HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Università di Padova.
  • Ozonolysis of silyl enol ethers. CORE.
  • Larson, G. L. (n.d.). Silicon-Based Reducing Agents.
  • Protecting Groups. University of Rochester.
  • Hiyama–Denmark coupling. Wikipedia.
  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. NIH.
  • Chemoselectivity in the Dehydrocoupling Synthesis of Higher Molecular Weight Polysilanes.
  • Comparative mechanistic study for different silanes in the model reaction catalyzed by Pt/MWCNT THF.
  • Bogdan Marciniec, Hydrosilylation: A Comprehensive Review on Recent Advances.
  • Larson, G. L. (n.d.). Organosilane reductions with polymethylhydrosiloxanes. Gelest, Inc.
  • Hiyama-Denmark Coupling. Organic Chemistry Portal.
  • Hiyama Coupling. Organic Chemistry Portal.
  • Reactions of Hydrosilanes with Transition Metal Complexes. Chemical Reviews.
  • Amine synthesis by reductive amination (reductive alkyl
  • Hydrosilylation A Comprehensive Review on Recent Advances.
  • Mukaiyama Aldol Reaction. TCI AMERICA.
  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. Organic Chemistry Portal.
  • Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis.
  • Mukaiyama Aldol Addition. Organic Chemistry Portal.
  • Chemistry 3 Kinetic vs Thermodynamic Enol
  • Ionic hydrogen
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Ionic Hydrogenation with Organosilanes under Acid-Free Conditions.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository.
  • Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC.
  • Pd-C-Induced Catalytic Transfer Hydrogen
  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry.
  • Alcohol Protecting Groups. University of California, Irvine.
  • Pd-C-induced catalytic transfer hydrogen
  • Reductions with hydrosilanes. Wikipedia.
  • Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest, Inc.
  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development.
  • Reductions with hydrosilanes. Grokipedia.
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. PubMed.
  • Triethylsilane (TES). Organic Chemistry Portal.
  • Hydrophobicity, Hydrophilicity and Silanes.

Sources

Validation

A Comparative Guide to Spectroscopic Evidence for Intermediates in Prenyltrimethylsilane Reactions

For researchers and professionals in drug development and synthetic chemistry, understanding reaction mechanisms is paramount to controlling outcomes and designing novel molecular architectures. Prenyltrimethylsilane is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding reaction mechanisms is paramount to controlling outcomes and designing novel molecular architectures. Prenyltrimethylsilane is a valuable C5 building block, particularly in the synthesis of complex terpenes and other natural products. Its utility stems from the predictable and regioselective formation of a transient carbocationic intermediate, stabilized by the powerful β-silicon effect. However, the fleeting nature of this intermediate makes its direct characterization a significant experimental challenge.

This guide provides an in-depth comparison of spectroscopic strategies used to gather evidence for the formation of this key intermediate. We will move beyond theoretical discussions to explain the causality behind experimental choices, compare the strengths and limitations of different analytical techniques, and provide actionable protocols for implementation in the laboratory.

The Cornerstone of Reactivity: The β-Silicon Stabilized Carbocation

G cluster_0 Formation of the β-Silyl Carbocation cluster_1 Hyperconjugation Mechanism Reactants Prenyltrimethylsilane + Electrophile (E+) Intermediate β-Silyl Stabilized Carbocation (Key Intermediate) Reactants->Intermediate Electrophilic Attack Product γ-Adduct Intermediate->Product Nucleophilic Trapping (Nu-) empty_p Empty p-orbital sigma_bond C-Si σ-bond stabilization Stabilizing Overlap sigma_bond->stabilization stabilization->empty_p e⁻ donation

Caption: Reaction pathway involving the key β-silyl carbocation intermediate.

A Comparative Analysis of Spectroscopic Techniques

No single technique can unequivocally prove the existence of a transient intermediate. A robust mechanistic argument is built by combining evidence from multiple spectroscopic methods, both direct and indirect.

Technique Type of Evidence Strengths Limitations
Low-Temperature NMR DirectProvides detailed structural information (connectivity, charge delocalization).Technically demanding; intermediate must be sufficiently stable and concentrated at low temperatures.[3]
Mass Spectrometry (ESI-MS) Direct / IndirectHighly sensitive for detecting charged species (direct) or stable trapped products (indirect).[4][5]Direct detection can be confounded by gas-phase artifacts; provides m/z, not detailed structure.
FT-IR Spectroscopy IndirectGood for monitoring overall reaction progress (reactant consumption, product formation).Unlikely to detect the low-concentration intermediate directly; provides limited structural data.
Trapping Experiments IndirectProvides definitive proof of the intermediate's structure via a stable derivative; versatile.[6][]Evidence is indirect; the trapping agent could potentially alter the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quest for Direct Observation

Directly observing the β-silyl carbocation from prenyltrimethylsilane is the "gold standard" for its characterization. This requires generating the intermediate under conditions where its lifetime is extended enough for NMR acquisition, typically by using superacids in specialized solvents at cryogenic temperatures (-70 °C or lower).[3]

Causality of Experimental Choices: The choice of a low-polarity solvent like SO₂ClF is crucial to minimize nucleophilic trapping of the cation by the solvent itself.[3] A strong superacid (e.g., FSO₃H-SbF₅) is required to protonate the alkene and generate a high enough concentration of the carbocation for detection.[8]

Predicted Spectral Signatures: While published spectra for this specific cation are scarce, we can predict the key changes based on established principles of carbocation chemistry. The positive charge is delocalized between the tertiary (C3) and primary (C1) carbons. This deshielding effect would cause a dramatic downfield shift in the ¹H and ¹³C NMR signals for these positions and their attached protons.

Table 1: Predicted NMR Chemical Shifts (δ) for Prenyltrimethylsilane vs. its β-Silyl Carbocation

Position Starting Material (¹³C) Carbocation (¹³C, Predicted) Starting Material (¹H) Carbocation (¹H, Predicted) Rationale for Change
C1 (-CH₂)~20 ppm~80-100 ppm ~1.5 ppm (d)~4.5-5.5 ppm Significant deshielding due to partial positive charge.
C2 (=CH)~125 ppm~140-160 ppm ~5.1 ppm (t)~7.0-8.0 ppm Moderate deshielding; part of the delocalized π-system.
C3 (-C(CH₃)₂)~133 ppm~200-250 ppm --Strong deshielding; bears significant positive charge.
Si(CH₃)₃~ -2 ppm~0-2 ppm ~0.05 ppm (s)~0.1-0.3 ppm Minor shift due to inductive effects.
Experimental Protocol: Low-Temperature NMR Observation
  • Preparation: Dry all glassware rigorously. Prepare a solution of prenyltrimethylsilane in deuterated dichloromethane (CD₂Cl₂) in a flame-dried NMR tube fitted with a septum.

  • Cooling: Cool the NMR spectrometer probe to -78 °C. Place the NMR tube in a dry ice/acetone bath.

  • Generation of Intermediate: While in the bath, slowly add a pre-cooled solution of a superacid (e.g., FSO₃H/SbF₅) in SO₂ClF via syringe.

  • Acquisition: Quickly transfer the NMR tube to the pre-cooled spectrometer probe.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., HSQC, HMBC) to identify signals corresponding to the carbocationic intermediate.

Mass Spectrometry (MS): Detecting the Fleeting Ion

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive to charged species and can, in principle, detect cationic intermediates directly from a reaction mixture as they are formed.[4][9]

Causality of Experimental Choices: A reaction is set up under conditions known to favor the intermediate's formation. A small aliquot is continuously infused into the ESI source. The "soft" ionization of ESI allows the transfer of pre-existing ions from the solution phase to the gas phase for detection by the mass analyzer.

A more common and often more conclusive approach is to use a trapping agent.[] The reaction is run in the presence of a nucleophile (e.g., an indole, an alcohol, or even a mild solvent) that rapidly and irreversibly captures the carbocation. The resulting stable product is then identified by conventional GC-MS or LC-MS. The structure of this product serves as a "fingerprint" of the intermediate from which it was formed.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for MS Analysis

Species Formula Predicted m/z (Monoisotopic) Method of Detection
Prenyltrimethylsilane (M)C₈H₁₈Si142.12GC-MS of starting material
β-Silyl Carbocation (Intermediate)[C₈H₁₇Si]⁺141.11Direct ESI-MS (challenging)
Trapped Product (e.g., with Methanol)C₉H₂₂OSi174.14ESI-MS or GC-MS after trapping
Experimental Protocol: Intermediate Trapping and ESI-MS Analysis
  • Reaction Setup: In a vial, dissolve the electrophile (e.g., benzaldehyde) and a trapping agent (e.g., 1,3,5-trimethoxybenzene) in dry dichloromethane at -78 °C.

  • Addition: Slowly add a solution of prenyltrimethylsilane. The carbocation will form and be trapped in situ by the electron-rich aromatic ring.

  • Quenching: After a short period, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Workup & Analysis: Extract the organic layer, dry it over Na₂SO₄, and concentrate. Dilute a small sample in methanol/water and analyze via ESI-MS, looking for the mass of the trapped product.

Workflow and Visualization

A multi-faceted approach is essential for building a strong case for the formation of the prenyltrimethylsilane intermediate. The logical workflow involves both attempts at direct observation and definitive indirect confirmation through trapping.

G cluster_workflow Integrated Workflow for Intermediate Characterization cluster_direct Direct Detection cluster_indirect Indirect Detection start Reaction Setup (Prenyltrimethylsilane + Electrophile + Lewis Acid) nmr Low-Temperature NMR Analysis start->nmr -78°C ms_direct Direct ESI-MS Analysis start->ms_direct Infusion trap Add Trapping Agent start->trap evidence Spectroscopic Evidence (Predicted Shifts, m/z of Trapped Product) nmr->evidence ms_direct->evidence quench Quench & Workup trap->quench ms_indirect GC/LC-MS of Trapped Product quench->ms_indirect ms_indirect->evidence conclusion Confirmation of Intermediate Structure evidence->conclusion

Caption: Workflow for the spectroscopic investigation of reaction intermediates.

By combining the structural insights from low-temperature NMR with the high sensitivity and trapping capabilities of mass spectrometry, researchers can build a comprehensive and convincing body of evidence for the formation and structure of the critical β-silyl carbocation intermediate in reactions of prenyltrimethylsilane. This foundational understanding is key to exploiting its synthetic potential to its fullest.

References

  • Siehl, H.-U. (1995). NMR spectroscopic and computational investigations of σ-interactions in carbocations: The β-silyl effect in vinyl cations. Pure and Applied Chemistry, 67(5), 769-775. Available at: [Link]

  • Herrera, R. P., & Marqués-López, E. (2018). Trapping carbocations… in water!. Herrera-OrganoCatalisis Asimétrica Group Blog. Available at: [Link]

  • Mehara, J., & Schröder, D. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(48), 12856-12870. Available at: [Link]

  • Mehara, J., & Schröder, D. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate. Available at: [Link]

  • Donohoe, T. J., et al. (2017). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. Chemical Science, 8(7), 5028-5033. Available at: [Link]

  • Wang, D., et al. (2021). A) Nucleophilic trapping of carbocations generated facilitated by the mesolytic cleavage of C(sp³)−B bonds within alkyltrifluoroborate salts. ResearchGate. Available at: [Link]

  • Mehara, J., & Schröder, D. (2020). ESI-MS detection of intermediates in a palladium catalysed photochemical reaction. ResearchGate. Available at: [Link]

  • Akiyama, T., et al. (2021). Intramolecular carbocation trapping experiments. ResearchGate. Available at: [Link]

  • Olah, G. A., et al. (2009). Chiral Benzylic Carbocations: Low-Temperature NMR Studies and Theoretical Calculations. Journal of Organic Chemistry, 74(1), 256-265. Available at: [Link]

  • Her, H.-Y., et al. (2018). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of Chromatography A, 1536, 124-131. Available at: [Link]

  • Appiah, C., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11. Available at: [Link]

  • Mehara, J., & Schröder, D. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. Available at: [Link]

  • Wadamoto, M., & Yamamoto, H. (2012). Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes. Organic Letters, 7(1), 1-4. Available at: [Link]

  • Chabaud, L., et al. (2008). Carboazidation of Chiral Allylsilanes: Experimental and Theoretical Investigations. Chemistry - A European Journal, 14(9), 2744-2756. Available at: [Link]

  • Wentrup, C. (2011). New reactive intermediates in organic chemistry. Beilstein Journal of Organic Chemistry, 7, 1128-1129. Available at: [Link]

  • Chatterjee, S., et al. (2021). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. Proceedings of the National Academy of Sciences, 118(16). Available at: [Link]

  • van der Vorm, S., et al. (2019). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. Accounts of Chemical Research, 52(6), 1636-1646. Available at: [Link]

  • Crich, D. (2010). Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. ResearchGate. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of trimethyl(3-methyl-2-butenyl)silane

An In-Depth Technical Guide to Cross-Reactivity Assessment of Trimethyl(3-methyl-2-butenyl)silane Authored by: A Senior Application Scientist This guide provides a comprehensive framework for designing and executing cros...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Assessment of Trimethyl(3-methyl-2-butenyl)silane

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the organosilane hapten, trimethyl(3-methyl-2-butenyl)silane. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach suitable for drug development and chemical safety assessment.

Introduction: The Immunological Challenge of Small Molecule Haptens

Trimethyl(3-methyl-2-butenyl)silane is an organosilicon compound utilized as an intermediate in organic synthesis.[1] Like many low molecular weight chemicals, it is not immunogenic on its own. However, it possesses the potential to function as a hapten—a small molecule that can elicit an immune response when covalently bound to a larger carrier protein.[2][3][4] This process, known as haptenation, can lead to the generation of specific antibodies (humoral response) or the activation of T-cells (cell-mediated response), manifesting as conditions like allergic contact dermatitis.[3]

Understanding the cross-reactivity of antibodies or T-cells raised against this hapten is paramount. Cross-reactivity occurs when the immune effectors (antibodies or T-cell receptors) recognize and bind to substances structurally similar to the original immunizing antigen. For researchers, this has critical implications:

  • In Drug Development: Unforeseen cross-reactivity can lead to off-target effects or immune-mediated adverse drug reactions.

  • In Diagnostics: The specificity of an immunoassay is dictated by the cross-reactivity of its antibodies. High cross-reactivity with related molecules can lead to false-positive results and inaccurate quantification.[5][6]

  • In Chemical Safety: Assessing cross-reactivity helps predict whether exposure to structurally related environmental or industrial chemicals could trigger a reaction in a sensitized individual.

This guide compares the principal methodologies for assessing both humoral and cellular cross-reactivity, providing the technical details and strategic insights required for a thorough investigation.

Molecular Analysis and Rationale for Comparator Selection

The structure of trimethyl(3-methyl-2-butenyl)silane dictates the potential for cross-reactivity. It is defined by two key motifs: a trimethylsilyl group and a prenyl (3-methyl-2-butenyl) group . The prenyl group, in particular, is a common moiety in natural products, including fragrances and plant-derived allergens, making it a logical focus for investigation.[7]

A robust cross-reactivity panel should therefore include compounds that probe the immunological importance of each structural feature.

Class Compound Example Rationale for Inclusion
Target Analyte Trimethyl(3-methyl-2-butenyl)silane The primary immunogen against which reactivity is measured.
Prenyl Analogues Geraniol, Farnesol, LimoneneTo determine if the immune response is directed against the common prenyl side-chain. These are known plant-derived molecules.[8][9]
Organosilane Analogues Allyltrimethylsilane, Tris(trimethylsilyl)silaneTo test the contribution of the trimethylsilyl group and the silicon-carbon bond to the antigenic epitope.[10][11]
Saturated Chain Analogue Trimethyl(3-methylbutyl)silaneTo assess the importance of the double bond in the prenyl group for immune recognition. Its absence should reduce binding if it's a key part of the epitope.
Structural Isomer Trimethyl(2-methyl-2-butenyl)silaneTo evaluate the stereo-specificity of the immune recognition.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of methodology depends on the research question—whether the focus is on antibody binding (humoral) or T-cell activation (cellular).

Methodology Immune Response Key Output Throughput Complexity
Competitive ELISA Humoral (Antibody)IC50, % Cross-ReactivityHighModerate
Surface Plasmon Resonance (SPR) Humoral (Antibody)Kon, Koff, KD (Affinity)MediumHigh
Lymphocyte Transformation Test (LTT) Cellular (T-Cell)Stimulation Index (SI)LowHigh

Method 1: Competitive ELISA for Humoral Cross-Reactivity

This is the workhorse method for screening cross-reactivity in a high-throughput format. It indirectly measures the affinity of a test compound by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[12][13][14]

Causality Behind the Experimental Choices

The entire assay is a balanced system. The concentrations of the immobilized antigen-protein conjugate and the specific antibody are optimized to fall on the steep part of the dose-response curve. This ensures that even small amounts of a competing free hapten (the analyte or a cross-reactant) will cause a measurable decrease in signal, maximizing the assay's sensitivity.

ELISA_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Competitive ELISA Hapten Target Hapten (TMS-Prenyl) Conjugate Hapten-Carrier Immunogen Hapten->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunize Immunize Animal & Purify IgG Conjugate->Immunize Antibody Generate Polyclonal or Monoclonal Ab Immunize->Antibody Incubate Incubate: Ab + Free Analyte (or Cross-Reactant) Antibody->Incubate Limited Amount Plate Coat Plate with Hapten-Carrier Block Block Plate Plate->Block Block->Incubate Wash1 Wash Incubate->Wash1 AddEnzyme Add Enzyme-Labeled Secondary Ab Wash1->AddEnzyme Wash2 Wash AddEnzyme->Wash2 AddSubstrate Add Substrate & Measure Signal Wash2->AddSubstrate

Caption: Workflow for immunogen synthesis and competitive ELISA.

Experimental Protocol: Competitive Indirect ELISA
  • Antigen Immobilization: Dilute the Hapten-BSA conjugate to 2-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST). Incubate for 2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and potential cross-reactants (from 1 mM to 0.01 nM) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (pre-diluted to a concentration determined by titration, e.g., 1:10,000). Incubate this mixture for 30 minutes at RT.

  • Incubation: Wash the blocked assay plate 3 times with PBST. Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the assay plate. Incubate for 1 hour at RT.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at RT.

  • Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15-20 minutes. Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm.

Data Analysis and Interpretation

Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Hypothetical Comparative Data (ELISA)

Compound IC50 (nM) % Cross-Reactivity
Trimethyl(3-methyl-2-butenyl)silane 15 100%
Geraniol 180 8.3%
Allyltrimethylsilane 950 1.6%
Trimethyl(3-methylbutyl)silane > 10,000 < 0.15%

| Tris(trimethylsilyl)silane | > 10,000 | < 0.15% |

Method 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides a more detailed, real-time, and label-free analysis of binding kinetics.[15][16] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the direct determination of association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).[17][18][19]

Causality Behind the Experimental Choices

In this setup, the antibody is immobilized, and the small molecule haptens are injected as analytes. This orientation is chosen because immobilizing the small hapten directly can be challenging and may sterically hinder the antibody's approach. Capturing the antibody via a pre-coated surface (like Protein A/G) ensures its binding sites are oriented uniformly and accessibly. The multi-cycle kinetic approach, where different concentrations of the analyte are injected over the same surface, allows for the construction of a globally-fitted binding model, yielding highly reliable kinetic constants.

Experimental Protocol: Multi-Cycle Kinetics
  • Chip Preparation: Use a sensor chip suitable for antibody capture (e.g., a CM5 chip functionalized with Protein A or a specific anti-Fc antibody).

  • Ligand Immobilization: Inject the purified primary antibody over the sensor surface to achieve a density of ~1000-2000 Response Units (RU).

  • Analyte Injection (Kinetics):

    • Prepare a dilution series of the target hapten and each cross-reactant in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected Kₑ. A common range for small molecules is 100 nM to 50 µM.

    • Perform a multi-cycle kinetic analysis:

      • Inject the lowest concentration of analyte and monitor the association phase.

      • Switch to running buffer and monitor the dissociation phase.

      • Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

      • Repeat this cycle for each concentration in the series, from lowest to highest.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the kₐ, kₑ, and Kₑ values for each compound.

Hypothetical Comparative Data (SPR)

Compound kₐ (1/Ms) kₑ (1/s) Kₑ (M)
Trimethyl(3-methyl-2-butenyl)silane 2.5 x 10⁴ 4.0 x 10⁻³ 1.6 x 10⁻⁷ (160 nM)
Geraniol 1.1 x 10³ 2.2 x 10⁻³ 2.0 x 10⁻⁶ (2000 nM)
Allyltrimethylsilane 5.2 x 10² 3.1 x 10⁻³ 6.0 x 10⁻⁶ (6000 nM)

| Trimethyl(3-methylbutyl)silane | No Binding Detected | N/A | N/A |

Method 3: Lymphocyte Transformation Test (LTT) for Cellular Cross-Reactivity

Chemical allergies are often T-cell mediated diseases.[20][21] The LTT (or T-cell proliferation assay) is an in vitro method to assess the cellular immune response by measuring the proliferation of T-cells from a sensitized individual's blood upon re-exposure to the specific chemical.

Causality Behind the Experimental Choices

This assay mimics the secondary, elicitation phase of an allergic response in vitro.[3][22] Peripheral blood mononuclear cells (PBMCs) containing memory T-cells from a (hypothetically) sensitized donor are cultured with the hapten. The hapten forms conjugates with proteins in the culture medium, which are then processed by antigen-presenting cells (APCs) like dendritic cells. If memory T-cells recognize these hapten-peptide complexes on the APC surface, they will activate and proliferate. The incorporation of a radiolabeled nucleotide (³H-thymidine) or a colorimetric dye (like BrdU) is a direct measure of this proliferation.

CrossReactivity cluster_binding Binding Pocket Ab Antibody NonBinder Non-Binding Analogue Target Target Hapten (TMS-Prenyl) Target->Ab High Affinity (Specific Binding) CrossReactant Cross-Reactant (e.g., Geraniol) CrossReactant->Ab Lower Affinity (Cross-Reactivity)

Caption: Molecular basis of antibody cross-reactivity.

Experimental Protocol: T-Cell Proliferation Assay
  • Cell Isolation: Isolate PBMCs from heparinized blood of a sensitized donor using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium. Seed 2 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Stimulation: Add the target hapten and potential cross-reactants to the wells in triplicate at various concentrations (e.g., 0.1 to 100 µM). Include a positive control (e.g., Phytohemagglutinin, PHA) and a negative control (medium only).

  • Incubation: Culture the cells for 6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • On day 5, add 1 µCi of ³H-thymidine to each well.

    • On day 6, harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as Counts Per Minute (CPM).

  • Data Analysis: Calculate the Stimulation Index (SI) for each compound at each concentration:

SI = Mean CPM of Stimulated Cells / Mean CPM of Unstimulated Control Cells

An SI value ≥ 3 is generally considered a positive response.

Conclusion and Strategic Recommendations

The comprehensive assessment of trimethyl(3-methyl-2-butenyl)silane cross-reactivity requires a multi-faceted approach.

  • For high-throughput screening of a large panel of potential cross-reactants, Competitive ELISA is the method of choice due to its speed, cost-effectiveness, and scalability. It provides a clear, quantitative ranking of cross-reactivity.

  • For detailed mechanistic understanding and lead candidate optimization in a drug development context, Surface Plasmon Resonance is unparalleled. It delivers precise kinetic data (on/off rates and affinity) that ELISA cannot provide, offering deeper insights into the binding dynamics.[18]

  • For assessing the risk of cell-mediated allergic reactions , which are highly relevant for dermal and respiratory exposure, the Lymphocyte Transformation Test is essential. It is the only method discussed that directly measures the biological response of T-cells, providing the most clinically relevant data for hypersensitivity risk assessment.[22][23]

By strategically combining these methodologies, researchers can build a complete and reliable cross-reactivity profile for trimethyl(3-methyl-2-butenyl)silane, enabling informed decisions in pharmaceutical development, diagnostic assay design, and chemical safety evaluation.

References

  • Griem, P., Goebel, C., & Scheffler, H. (1998). Cross-sensitization to haptens: formation of common haptenic metabolites, T cell recognition of cryptic peptides, and true T cell cross-reactivity. PubMed. Available at: [Link]

  • Ogese, M. O., & Gfeller, F. (2021). In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review. PubMed Central. Available at: [Link]

  • Martin, S. F., & Cavani, A. (2010). T-cell recognition of chemicals, protein allergens and drugs: towards the development of in vitro assays. PubMed Central. Available at: [Link]

  • Gfeller, F. O., & Ogese, M. O. (2023). Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation. MDPI. Available at: [Link]

  • Uddin, M. Z., & Tomai, M. A. (2016). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. National Institutes of Health. Available at: [Link]

  • Martin, S. F., & Cavani, A. (2010). T-cell recognition of chemicals, protein allergens and drugs: Towards the development of in vitro assays. ResearchGate. Available at: [Link]

  • Ponzio, G., & Forni, G. (1976). The immune response against hapten-autologous protein conjugates in the mouse. PubMed. Available at: [Link]

  • Baird, C. L., & Myszka, D. G. (2009). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]

  • PubChem. Silane, trimethyl-3-penten-2-yl-, trans. PubChem. Available at: [Link]

  • PubChem. Silane, trimethyl(3-methyl-1-butynyl)-. PubChem. Available at: [Link]

  • Gelest. Organosilane Cross-Coupling Reagents. Gelest. Available at: [Link]

  • Wikipedia. Hapten. Wikipedia. Available at: [Link]

  • Krishnan, B. P., & Mani, S. (2020). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. Available at: [Link]

  • Chipinda, I., & Siegel, P. D. (2011). Haptenation: Chemical Reactivity and Protein Binding. PubMed Central. Available at: [Link]

  • Wang, S., & Li, Y. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. Available at: [Link]

  • Gibson, A., & Naisbitt, D. J. (2018). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. Available at: [Link]

  • Kalashnikova, A. A., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • ChemBK. 3-METHYL-1-TRIMETHYLSILYL-2-BUTENE. ChemBK. Available at: [Link]

  • Wang, D. S., & Wisniewski, S. R. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. PubMed Central. Available at: [Link]

  • Airgas. (2015). SAFETY DATA SHEET - Trimethylsilane. Airgas. Available at: [Link]

  • Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. Available at: [Link]

  • Becskereki, G., Horvai, G., & Tóth, B. (2021). Principles of Competitive and Immunometric Assays (Including ELISA) 1. Semantic Scholar. Available at: [Link]

  • PubChem. Dec-3-enyl(trimethyl)silane. PubChem. Available at: [Link]

  • LookChem. Silane, trimethyl(3-methyl-1,3-butadienyl)-, (E). LookChem. Available at: [Link]

  • Myszka, D. G., & Baird, C. L. (2009). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. Available at: [Link]

  • Reichert Technologies. (2024). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. Available at: [Link]

  • Gelest, Inc. (2015). SAFETY DATA SHEET - TRIS(TRIMETHYLSILYL)SILANE. Gelest, Inc.. Available at: [Link]

  • Rapid Novor. (2024). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Available at: [Link]

  • Wikipedia. Prenylation. Wikipedia. Available at: [Link]

  • Chemsrc. but-2-enyl(trimethyl)silane. Chemsrc. Available at: [Link]

  • Sinha, M., & Singh, R. P. (2014). Current Overview of Allergens of Plant Pathogenesis Related Protein Families. PubMed Central. Available at: [Link]

  • Matricardi, P. M., & Kleine-Tebbe, J. (2017). How relevant is panallergen sensitization in the development of allergies? PubMed Central. Available at: [Link]

  • YouTube. (2023). Share your videos with friends, family, and the world. YouTube. Available at: [Link]

Sources

Validation

A Comparative Guide to Modern Prenylation Reagents: Benchmarking Silane, trimethyl(3-methyl-2-butenyl)- Against Novel Alternatives

For Researchers, Scientists, and Drug Development Professionals We will delve into the mechanistic underpinnings of each reagent, present standardized experimental protocols for a benchmark reaction, and analyze comparat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

We will delve into the mechanistic underpinnings of each reagent, present standardized experimental protocols for a benchmark reaction, and analyze comparative performance data to guide you in selecting the optimal reagent for your specific synthetic challenge.

The Benchmark: Prenyltrimethylsilane (Prenyl-TMS) in the Hosomi-Sakurai Reaction

Mechanism of Action: The power of this reaction lies in the "β-silicon effect," where the silicon atom stabilizes a transient carbocation intermediate at the β-position.[2][3][5] The reaction is initiated by a strong Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) which activates an electrophile, typically a ketone or aldehyde.[1][2][6] The nucleophilic double bond of Prenyl-TMS then attacks the activated electrophile, forming a β-silyl carbocation. This intermediate is highly stabilized, facilitating a rapid elimination of the trimethylsilyl group to yield the desired prenylated product.[2][3]

Hosomi_Sakurai cluster_activation Step 1: Lewis Acid Activation cluster_attack Step 2: Nucleophilic Attack & C-C Bond Formation cluster_elimination Step 3: Elimination & Product Formation E=O Electrophile (R₂C=O) Activated Activated Complex [R₂C=O-LA] E=O->Activated + LA LA Lewis Acid (e.g., TiCl₄) Intermediate β-Silyl Carbocation Intermediate Activated->Intermediate + Prenyl-TMS PrenylTMS Prenyl-TMS Product Prenylated Product Intermediate->Product - TMS⁺ TMS_X TMS-X Benchmark_Reaction Substrate 4-Nitrobenzaldehyde Product 1-(4-nitrophenyl)-4-methylpent-3-en-1-ol Substrate->Product + Prenylating Reagent [Conditions vary]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Silane, trimethyl(3-methyl-2-butenyl)-

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. T...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Silane, trimethyl(3-methyl-2-butenyl)-, an organosilane compound that necessitates careful handling due to its reactivity. Our focus extends beyond mere procedural instruction to elucidate the chemical principles underpinning these safety protocols, fostering a deeper understanding and a culture of proactive safety.

Foundational Knowledge: Understanding the Reactivity of Prenyltrimethylsilane

Silane, trimethyl(3-methyl-2-butenyl)-, also known as prenyltrimethylsilane, is an allylic silane. The core of its reactivity, and thus the key to its safe disposal, lies in the silicon-carbon bond. While organosilanes are generally stable, the allylic nature of this compound makes the silicon-carbon bond susceptible to cleavage under certain conditions. The primary reaction of concern for disposal is hydrolysis .

In the presence of water, especially under acidic or basic conditions, the trimethylsilyl group is cleaved to form trimethylsilanol (TMSO-H) and 3-methyl-2-buten-1-ol. Trimethylsilanol is volatile and can further condense to form hexamethyldisiloxane and other polysiloxanes. While generally considered to have low toxicity, these byproducts must be managed as part of the waste stream. It is the potential for a rapid, exothermic hydrolysis reaction that dictates a cautious and controlled disposal procedure.

Risk Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of the silane and the quenching solution.
Hand Protection Nitrile or neoprene gloves.[1][2]Provides a barrier against skin contact. Always check the glove manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat worn over clothing made of natural fibers.Protects against splashes and minimizes the risk of fire.
Respiratory All operations should be conducted in a certified chemical fume hood.[1]Prevents the inhalation of potentially irritating vapors of the silane and its byproducts.

The Disposal Workflow: A Step-by-Step Protocol for Neutralization

The primary and most responsible method for the disposal of Silane, trimethyl(3-methyl-2-butenyl)- is through chemical neutralization (quenching) to hydrolyze the reactive silane, followed by disposal as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Diagram 1: Decision Workflow for Disposal

DisposalWorkflow Start Unwanted Silane, trimethyl(3-methyl-2-butenyl)- Assess Assess Quantity and Condition Start->Assess Small_Scale Small Scale Quenching (<10g) Assess->Small_Scale Small Quantity Large_Scale Large Scale (>10g) Assess->Large_Scale Large Quantity Quench Perform Controlled Hydrolysis (Quenching) Small_Scale->Quench Waste_Collection Collect as Hazardous Waste Large_Scale->Waste_Collection Consult EHS Quench->Waste_Collection Licensed_Disposal Transfer to Licensed Waste Disposal Service Waste_Collection->Licensed_Disposal

Caption: Decision workflow for the proper disposal of Silane, trimethyl(3-methyl-2-butenyl)-.

Experimental Protocol: Controlled Hydrolysis (Quenching)

This protocol is designed for small quantities (less than 10 grams) of the silane. For larger quantities, it is strongly recommended to consult your institution's Environmental Health and Safety (EHS) department and dispose of the material directly through a licensed hazardous waste contractor.

Materials:

  • Silane, trimethyl(3-methyl-2-butenyl)-

  • Anhydrous isopropanol or ethanol

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet with a bubbler.

  • Ice bath

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (nitrogen or argon) to displace air and moisture. This is a critical step to prevent uncontrolled reactions.

  • Dilution: In the round-bottom flask, place a suitable solvent that is miscible with the silane, such as tetrahydrofuran (THF) or diethyl ether. The volume should be sufficient to ensure good stirring and heat dissipation (a 10 to 20-fold excess of solvent is recommended).

  • Cooling: Cool the flask in an ice bath to 0°C. This helps to control the rate of the reaction and dissipate any heat generated.

  • Slow Addition of Silane: Slowly add the Silane, trimethyl(3-methyl-2-butenyl)- to the stirred solvent.

  • Initial Quenching with Alcohol: Fill the dropping funnel with anhydrous isopropanol or ethanol. Add the alcohol dropwise to the stirred silane solution. An alcohol is used as the initial quenching agent because its reaction with the silane is less vigorous than that of water.

  • Monitor the Reaction: Observe the reaction. If there is significant gas evolution or an increase in temperature, slow down the rate of addition.

  • Addition of Water: Once the addition of alcohol no longer produces a noticeable reaction, you can slowly add a mixture of alcohol and water (e.g., a 1:1 mixture), followed by the slow, dropwise addition of deionized water to ensure complete hydrolysis.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the reaction is complete.

  • Waste Collection: The resulting solution, containing trimethylsilanol, 3-methyl-2-buten-1-ol, and the solvent, should be transferred to a clearly labeled hazardous waste container. The label should include all components of the mixture.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal service.[4]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill yourself.

Regulatory Compliance and Documentation

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Maintain meticulous records of all chemical waste generated and its disposal. This documentation is not only a legal requirement but also a vital component of a robust laboratory safety program.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Silane, trimethyl(3-methyl-2-butenyl)- is a multi-faceted process that requires a solid understanding of its chemical properties, a commitment to rigorous safety protocols, and adherence to regulatory standards. By following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the principles of responsible scientific practice.

References

  • Angene Chemical. (2024, September 17). Safety Data Sheet: Silane, trimethyl(2-phenyl-2-propenyl)-.
  • Gelest, Inc. (2014, October 27). TRIMETHYLSILANE. Retrieved from [Link]

  • TCI Chemicals. (2025, January 21). SAFETY DATA SHEET: 3-Buten-1-yl(trimethyl)silane.
  • Gelest, Inc. (2015, February 19). TRIS(TRIMETHYLSILYL)SILANE. Retrieved from [Link]

  • Amazon S3. (n.d.). SIT8570.0 GHS US English US SDS. Retrieved from [Link]

  • Airgas. (2015, June 25). SAFETY DATA SHEET: Trimethylsilane.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Voltaix. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH].
  • Momentive. (n.d.). Disposal of Silicone. Retrieved from [Link]

  • Lau, P. W.-K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis and condensation of silanes in aqueous solutions. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Silane, trimethyl-3-penten-2-yl-, trans. Retrieved from [Link]

  • PubChem. (n.d.). Silane, trimethyl(3-methyl-1-butynyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylsilane synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

  • SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Silane, trimethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsilane. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Neutralization of alkali metal catalysts in organopolysiloxanes.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.